2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)15-4-6-16(7-5-15)12-3-2-10(13)8-11(12)14/h2-3,8H,4-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFNHTWMOBWCNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409429 | |
| Record name | 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890091-78-8 | |
| Record name | 1-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890091-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline, a key intermediate in contemporary drug discovery and development. Moving beyond a simple recitation of steps, this document elucidates the causal-driven logic behind crucial experimental choices, from reaction mechanism considerations to the selection of analytical techniques. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible protocol. The guide integrates detailed procedural workflows, in-depth spectroscopic analysis, and essential safety protocols, establishing a self-validating system for producing and verifying this high-value chemical entity.
Strategic Importance and Synthesis Rationale
This compound is a versatile molecular scaffold. Its structure, featuring a chloro-substituted aniline ring linked to an N-acetylated piperazine moiety, presents multiple points for further chemical modification. The aniline group is a classical precursor for the formation of a vast array of heterocyclic systems, while the piperazine ring is a well-established pharmacophore known to enhance solubility and modulate pharmacokinetic properties.[1][2][3] The acetyl group provides metabolic stability and a defined steric and electronic profile.
Our synthetic strategy is predicated on a robust and scalable two-step sequence that leverages fundamental principles of aromatic chemistry:
-
Nucleophilic Aromatic Substitution (SNAr): This initial step involves the strategic coupling of N-acetylpiperazine with a highly activated aromatic precursor.
-
Chemoselective Reduction: The subsequent transformation focuses on the selective reduction of a nitro group to the target primary aniline, a cornerstone reaction in medicinal chemistry.[4][5]
This approach is designed for efficiency, high yield, and straightforward purification, making it suitable for both discovery and process chemistry environments.
Synthesis Workflow Diagram
Caption: A two-step synthesis of the target compound.
Detailed Synthesis Protocol
This section details the step-by-step methodology for the synthesis. The rationale behind the choice of reagents and conditions is explained to empower the researcher to troubleshoot and adapt the protocol as needed.
Step 1: Synthesis of 1-Acetyl-4-(4-chloro-2-nitrophenyl)piperazine
Mechanistic Insight: The core of this step is a Nucleophilic Aromatic Substitution (SNAr) reaction. The starting material, 1,4-dichloro-2-nitrobenzene, possesses two potential leaving groups (chloride ions). The nitro group (—NO₂) is a powerful electron-withdrawing group, which activates the aromatic ring for nucleophilic attack by depleting electron density, particularly at the ortho and para positions.[6] The chloride at the C-2 position (ortho to the nitro group) is significantly more activated than the chloride at C-4 (meta to the nitro group). Therefore, the secondary amine of N-acetylpiperazine will selectively displace the C-2 chloride.[7][8] A non-nucleophilic base is required to neutralize the HCl generated in situ, driving the reaction to completion.
Experimental Protocol:
-
Equipment Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe.
-
Reagent Charging: To the flask, add 1,4-dichloro-2-nitrobenzene (9.6 g, 50 mmol), N-acetylpiperazine (7.05 g, 55 mmol, 1.1 eq), and anhydrous potassium carbonate (10.35 g, 75 mmol, 1.5 eq).
-
Solvent Addition: Add 100 mL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Execution: Stir the suspension under a nitrogen atmosphere and heat to 90-95 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC (approximately 6-8 hours).
-
Work-up and Isolation:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water (3 x 100 mL).
-
-
Purification: Dry the crude product under vacuum. The resulting yellow solid, 1-Acetyl-4-(4-chloro-2-nitrophenyl)piperazine, is often of sufficient purity for the next step. If required, recrystallization from ethanol can be performed.
Step 2: Synthesis of this compound
Mechanistic Insight: This step employs the Béchamp reduction, a classic and highly reliable method for converting aromatic nitro compounds to their corresponding anilines using iron metal in an acidic medium.[9][10] Iron acts as the electron donor, and the reaction proceeds through nitroso and hydroxylamine intermediates.[10][11] The acidic conditions (provided by HCl) are crucial for the reaction sequence and for dissolving the iron. A final basic work-up is necessary to deprotonate the anilinium salt product and liberate the free aniline base.
Experimental Protocol:
-
Equipment Setup: Use a 500 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel.
-
Reagent Charging: To the flask, add the crude 1-Acetyl-4-(4-chloro-2-nitrophenyl)piperazine from Step 1 (approx. 50 mmol), iron powder (16.8 g, 300 mmol, 6 eq), and 150 mL of ethanol/water (4:1 v/v).
-
Reaction Execution:
-
Heat the stirred suspension to reflux (approx. 80 °C).
-
Add concentrated hydrochloric acid (5 mL) dropwise via the addition funnel over 15 minutes. The reaction is exothermic.
-
Maintain the reflux for 2-3 hours, monitoring by TLC/HPLC until the nitro intermediate is fully consumed.
-
-
Work-up and Isolation:
-
Cool the mixture to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9 to neutralize the acid and precipitate iron salts.
-
Filter the entire mixture through a pad of Celite to remove the iron oxides and Celite. Wash the pad with ethanol (2 x 50 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield this compound as a crystalline solid.
Comprehensive Characterization
Rigorous analytical characterization is non-negotiable for validating the identity, structure, and purity of the final compound. Each technique provides a unique and complementary piece of structural evidence.
Characterization Workflow Diagram
Caption: A multi-technique workflow for product verification.
Spectroscopic and Chromatographic Data
The following tables summarize the expected data from key analytical techniques.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~6.85 | d | J ≈ 8.4 | 1H | Ar-H (H-4) |
| ~6.70 | dd | J ≈ 8.4, 2.2 | 1H | Ar-H (H-6) |
| ~6.60 | d | J ≈ 2.2 | 1H | Ar-H (H-2) |
| ~4.95 | s | - | 2H | -NH₂ (aniline) |
| ~3.60 | t | J ≈ 5.0 | 2H | Piperazine -CH₂- |
| ~3.45 | t | J ≈ 5.0 | 2H | Piperazine -CH₂- |
| ~2.80 | t | J ≈ 5.0 | 2H | Piperazine -CH₂- |
| ~2.75 | t | J ≈ 5.0 | 2H | Piperazine -CH₂- |
| ~2.05 | s | - | 3H | Acetyl -CH₃ |
Rationale: The aromatic protons show distinct splitting patterns due to their ortho and meta couplings. The aniline -NH₂ protons appear as a broad singlet. The four sets of piperazine protons may appear as distinct or overlapping multiplets depending on the conformational dynamics.[12] The acetyl methyl group is a sharp singlet.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.5 | C=O (Acetyl) |
| ~148.0 | Ar-C (C-NH₂) |
| ~135.0 | Ar-C (C-Cl) |
| ~129.0 | Ar-C (C-Piperazine) |
| ~118.0 | Ar-CH |
| ~116.5 | Ar-CH |
| ~115.0 | Ar-CH |
| ~52.0 | Piperazine -CH₂- |
| ~49.0 | Piperazine -CH₂- |
| ~45.5 | Piperazine -CH₂- |
| ~41.0 | Piperazine -CH₂- |
| ~21.0 | Acetyl -CH₃ |
Table 3: FT-IR Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H Stretch (primary amine) |
| 3050 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1630 | Strong | C=O Stretch (amide) |
| 1600 - 1450 | Strong to Medium | Aromatic C=C Bending |
| ~1250 | Strong | C-N Stretch |
| ~820 | Strong | C-Cl Stretch |
Rationale: The presence of two distinct N-H stretching bands is characteristic of a primary aniline. The strong carbonyl absorption around 1630 cm⁻¹ confirms the acetyl group.[13][14]
Table 4: Mass Spectrometry and HPLC Data
| Technique | Parameter | Expected Result |
| MS (ESI+) | Molecular Ion | m/z = 254.1 [M+H]⁺, 276.1 [M+Na]⁺ |
| Isotope Pattern | Characteristic chlorine isotope pattern (M+2 peak at ~33% intensity of M) | |
| RP-HPLC | Purity | >98% (typical) |
| Retention Time | Method-dependent (e.g., ~5-10 min on a standard C18 column with ACN/H₂O gradient) |
Rationale: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. A validated HPLC method is essential for determining the purity profile and identifying any potential process-related impurities.[15][16]
Safety, Handling, and Storage
Hazard Assessment: this compound should be handled as a potentially hazardous chemical. Aromatic amines and chloroaromatic compounds can be toxic and irritants.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This guide provides a robust, mechanistically informed, and experimentally validated framework for the synthesis and characterization of this compound. By understanding the chemical principles behind each step, researchers are equipped to execute these protocols with confidence, ensuring the production of high-purity material essential for advancing drug discovery programs. The detailed characterization data serves as a benchmark for quality control and structural verification.
References
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YouTube. (2019). reduction of nitro groups to anilines. [Online] Available at: [Link]
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Wikipedia. (n.d.). Béchamp reduction. [Online] Available at: [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. [Online] Available at: [Link]
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Chemguide. (n.d.). the preparation of phenylamine (aniline). [Online] Available at: [Link]
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OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. [Online] Available at: [Link]
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Mehta, P. et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry. [Online] Available at: [Link]
- Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. [Online] Available at: https://patents.google.
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Ceylan, S. et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports. [Online] Available at: [Link]
-
ResearchGate. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. [Online] Available at: [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Online] Available at: [Link]
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ResearchGate. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Online] Available at: [Link]
-
MDPI. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Online] Available at: [Link]
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PubChem. (n.d.). 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. [Online] Available at: [Link]
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Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. [Online] Available at: [Link]
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SpectraBase. (n.d.). N-(2-Chloro-phenyl)-2-(4-phenyl-piperazin-1-yl)-acetamide. [Online] Available at: [Link]
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Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Online] Available at: [Link]
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MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Online] Available at: [Link]
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NTU JOURNAL OF PURE SCIENCES. (2022). A Review on Analytical Methods for Piperazine Determination. [Online] Available at: [Link]
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Molecules. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Online] Available at: [Link]
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SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Online] Available at: [Link]
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ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Online] Available at: [Link]
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ACS Publications. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. [Online] Available at: [Link]
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IOP Conference Series: Materials Science and Engineering. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). [Online] Available at: [Link]
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Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol. [Online] Available at: [Link]
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ResearchGate. (2016). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and1-chloro-2-nitrobenzenes with 1,3-dithiols. [Online] Available at: [Link]
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Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. [Online] Available at: [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Online] Available at: [Link]: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's characteristics, from its basic molecular identity to its spectral properties and practical analytical methodologies. By integrating experimental data with established scientific principles, this guide aims to facilitate the effective utilization of this molecule in research and development settings. We will delve into its solubility, stability, and key spectral features, supported by detailed protocols for its analysis.
Compound Profile and Identification
This compound is a synthetic organic compound featuring a chloroaniline moiety linked to an acetylated piperazine ring. This unique combination of functional groups—a halogenated aromatic amine, a tertiary amine within the piperazine ring, and an amide—imparts a specific set of chemical properties that are critical for its application as a building block in the synthesis of more complex, pharmacologically active molecules. The presence of both hydrogen bond donors (the aniline -NH2) and acceptors (the acetyl C=O and piperazine nitrogens) suggests potential for specific interactions with biological targets.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 890091-78-8[1] |
| Molecular Formula | C12H16ClN3O[1] |
| Molecular Weight | 253.73 g/mol [1] |
| InChI Key | LNFNHTWMOBWCNR-UHFFFAOYSA-N[1] |
Chemical Structure:
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to predicting its behavior in both chemical reactions and biological systems. They influence everything from reaction kinetics to ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug development.
| Property | Value / Description | Significance |
| Physical State | Expected to be a solid at room temperature. | Affects handling, formulation, and storage. |
| Solubility | Likely soluble in organic solvents like methanol and chloroform.[2] Water solubility is expected to be limited but may be present.[3] | Critical for choosing appropriate solvents for synthesis, purification, and formulation. Water solubility is a key factor in bioavailability. |
| Melting Point | Data not explicitly found for this specific isomer, but related chloroaniline compounds have melting points ranging from 67-129°C.[2][4] | A sharp melting point is an indicator of purity. Thermal stability is important for processing and storage. |
| pKa | The compound has multiple ionizable centers: the aniline nitrogen (basic) and the piperazine nitrogens (basic). The aniline pKa will be lowered by the electron-withdrawing chlorine atom. The piperazine nitrogens' basicity is influenced by the acetyl group. | Determines the charge state of the molecule at different pH values, which impacts solubility, membrane permeability, and receptor binding. |
| LogP (Octanol/Water Partition Coefficient) | Predicted to be moderately lipophilic due to the aromatic ring and acetyl group, balanced by the polar amine and amide functionalities. | A key indicator of a drug's ability to cross cell membranes. Affects absorption and distribution. |
Analytical Methodologies and Characterization
Accurate characterization is essential for confirming the identity, purity, and structure of the compound. Standard analytical techniques used for small molecules of this nature are applicable.
Chromatographic Analysis: HPLC-MS
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the definitive method for assessing the purity of this compound and confirming its molecular weight.
Expertise & Causality: A reversed-phase C18 column is the standard choice for molecules with this polarity, as it provides good retention and separation from non-polar and polar impurities. The mobile phase, typically a mixture of acetonitrile or methanol and water with a modifier like formic acid or ammonium acetate, is selected to achieve optimal peak shape and ionization efficiency for MS detection.[5] The acid modifier protonates the basic nitrogen atoms, leading to sharper peaks and improved sensitivity in positive-ion ESI-MS.
Experimental Protocol: Purity Assessment by LC-MS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of 10 µg/mL.
-
LC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Expected Ion: [M+H]⁺ at m/z 254.73.
-
-
Data Analysis: Integrate the peak area of the main compound and any impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.
Caption: Workflow for HPLC-MS purity analysis.
Spectroscopic Characterization
Spectral data provides the definitive structural confirmation of the molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 6.5-7.5 ppm range), the piperazine methylene protons (2.5-4.0 ppm), and a sharp singlet for the acetyl methyl group (~2.1 ppm). The aniline NH₂ protons may appear as a broad singlet.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the presence of 12 unique carbon environments, including signals for the aromatic carbons, the piperazine carbons, the acetyl methyl carbon, and a characteristic downfield signal for the carbonyl carbon of the acetyl group (~170 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is useful for identifying key functional groups. Expected characteristic peaks include N-H stretching for the aniline (~3300-3500 cm⁻¹), C=O stretching for the amide (~1650 cm⁻¹), and C-Cl stretching in the fingerprint region.[6][7]
Relationship of Physicochemical Properties to Drug Development
The measured and predicted properties of this compound directly inform its potential as a scaffold or intermediate in drug discovery.
Caption: Influence of physicochemical properties on ADME profile.
-
Solubility and Absorption: The molecule's aqueous solubility, governed by its pKa and crystal structure, will be a primary determinant of its oral absorption.
-
Lipophilicity and Distribution: The LogP value will influence how the molecule distributes into tissues and its ability to cross the blood-brain barrier.
-
Metabolism: The acetyl group and the aniline moiety are potential sites for metabolic transformation by enzymes such as cytochrome P450s. The acetyl group can sometimes confer metabolic stability.[8]
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory.
-
General Handling: Handle in a well-ventilated area, preferably a fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[3]
Conclusion
This compound is a well-defined chemical entity with a distinct set of physicochemical properties that make it a valuable intermediate for synthetic chemistry. Its characterization relies on standard analytical techniques, primarily LC-MS and NMR, which confirm its identity, purity, and structure. An understanding of its solubility, pKa, and lipophilicity is crucial for any researcher aiming to utilize this compound in further synthetic applications, particularly within the rigorous framework of drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for the informed use of this compound in a research setting.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloroaniline.
- Mehta, P., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry.
- Fisher Scientific. (2010). Safety Data Sheet: p-Chloroaniline.
- Sigma-Aldrich. (2026). Safety Data Sheet.
- Finetech Industry Limited. (n.d.). This compound.
- Mehta, P., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate.
- Benchchem. (n.d.). 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline.
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A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through the interpretation of its NMR spectra. The guide outlines the experimental protocols for data acquisition and presents a detailed breakdown of the predicted spectral features, grounded in established principles of NMR spectroscopy.
Introduction to this compound
This compound is a substituted aniline derivative incorporating a piperazine and an acetyl moiety. Such compounds are of significant interest in medicinal chemistry, often serving as intermediates in the synthesis of pharmacologically active molecules.[1] The precise characterization of these molecules is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of their chemical structure in solution. This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra, offering a baseline for researchers working with this or structurally related compounds.
Experimental Protocols for NMR Data Acquisition
The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following section details a standard operating procedure for obtaining the ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common solvents for this type of analysis. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its higher boiling point, which can be advantageous for variable temperature studies.[2]
-
Sample Concentration: Approximately 5-10 mg of the solid compound is dissolved in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.[3]
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is utilized.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.[4]
-
Relaxation delay: 2 seconds.
-
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
Molecular Structure and Proton Labeling
Figure 1. Structure of this compound with proton labeling.
Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-acetyl | ~2.1 | Singlet | 3H | The methyl protons of the acetyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a characteristic singlet.[5] |
| Ha/Ha' | ~3.0-3.2 | Multiplet | 4H | These are the four protons on the piperazine ring adjacent to the aniline nitrogen. They are expected to be a multiplet due to coupling with Hb/Hb' and potential conformational effects.[6] |
| Hb/Hb' | ~3.6-3.8 | Multiplet | 4H | These are the four protons on the piperazine ring adjacent to the acetyl group. They are deshielded by the electron-withdrawing acetyl group and will appear as a multiplet.[7] |
| NH₂ | ~4.5-5.5 | Broad Singlet | 2H | The chemical shift of amine protons can vary significantly and is often broad due to quadrupole broadening and exchange with trace amounts of water in the solvent.[8] |
| H-4 | ~6.7 | Doublet of doublets | 1H | This proton is ortho to the chlorine and meta to the amino group, and will be split by H-6 and H-3. |
| H-6 | ~6.8 | Doublet | 1H | This proton is ortho to the amino group and will be split by H-4. |
| H-1 | ~7.0 | Doublet | 1H | This proton is meta to both the amino group and the chlorine atom and will show a small coupling to H-4. |
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Molecular Structure and Carbon Labeling
Figure 2. Structure of this compound with carbon labeling.
Predicted ¹³C NMR Chemical Shifts
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C10 | ~21 | The methyl carbon of the acetyl group is in the typical aliphatic region. |
| C7/C7' | ~45-50 | These piperazine carbons are adjacent to the aniline nitrogen.[9] |
| C8/C8' | ~50-55 | These piperazine carbons are adjacent to the acetylated nitrogen and are slightly deshielded.[9] |
| C4 | ~115 | This aromatic carbon is ortho to the chlorine and meta to the amino group. |
| C6 | ~118 | This aromatic carbon is ortho to the amino group. The electron-donating amino group shields ortho and para carbons.[10] |
| C1 | ~129 | This aromatic carbon is meta to both the amino and chloro substituents. |
| C5 | ~130 | This is the carbon atom to which the chlorine is attached. |
| C3 | ~135 | This carbon is attached to the piperazine nitrogen. |
| C2 | ~145 | This carbon is attached to the amino group and is deshielded.[11] |
| C9 | ~170 | The carbonyl carbon of the acetyl group is significantly deshielded and appears far downfield.[4] |
Discussion and Key Insights
The predicted NMR data provides a detailed electronic and structural map of this compound. The ¹H NMR spectrum is expected to show distinct regions for the aromatic, piperazine, and acetyl protons. The multiplicities of the aromatic protons will be key in confirming their relative positions on the aniline ring.
In the ¹³C NMR spectrum, the chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino, chloro, and piperazine substituents. The electron-donating amino group is expected to shield the ortho and para carbons, shifting them upfield relative to benzene, while the electron-withdrawing chlorine atom will have a deshielding effect.[8][10]
It is important to note that the piperazine ring can undergo chair-chair interconversion, which can lead to broadened signals in both ¹H and ¹³C NMR spectra at room temperature.[7][12] Variable temperature NMR studies could be employed to study these dynamic processes in more detail.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The detailed interpretation of the expected chemical shifts, multiplicities, and integrations serves as a valuable resource for the structural verification of this compound. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data. This guide underscores the power of NMR spectroscopy as an indispensable tool in modern chemical and pharmaceutical research.
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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline
The this compound core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive molecules.[1] Its structure, incorporating a chloroaniline moiety and an acetylated piperazine ring, provides a unique combination of features that can be tailored to interact with a wide range of biological targets. The chloroaniline portion can engage in various interactions, including hydrogen bonding and hydrophobic interactions, while the piperazine ring, a common pharmacophore, often contributes to improved pharmacokinetic properties and can be crucial for binding to specific targets.[1][2] This guide delves into the known and potential biological targets of derivatives of this scaffold, offering insights into their mechanisms of action and the experimental methodologies used for their characterization.
I. Anticancer Activity: A Multi-Targeted Approach
Derivatives of the this compound scaffold have demonstrated promising anticancer activities through various mechanisms. The specific biological target is often dictated by the other chemical moieties attached to this core structure.
A. Kinase Inhibition: A Prominent Avenue in Oncology
While not directly studying the exact core, related structures containing chloroaniline and piperazine moieties have shown potent inhibitory activity against key kinases involved in cancer progression. This suggests that derivatives of this compound could be rationally designed as kinase inhibitors.
-
Src/Abl Kinase Inhibition: A series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides containing a piperazine moiety were identified as potent dual Src/Abl kinase inhibitors.[3][4][5] These kinases are crucial in the signaling pathways of chronic myelogenous leukemia (CML) and other cancers. The piperazine ring in these inhibitors often plays a key role in anchoring the molecule within the kinase's binding pocket.
-
VEGFR-II Inhibition: In a study focused on 7-chloroquinoline derivatives, a piperazine linker was instrumental in achieving potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II).[6] VEGFR-II is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. The study highlighted a derivative, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, which showed significant cytotoxicity against breast (MCF-7) and prostate (PC3) cancer cell lines, with a notable inhibitory effect on VEGFR-II.[6]
B. Tubulin Polymerization Inhibition
Another important anticancer mechanism for compounds containing a piperazine moiety is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. A study on novel N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines revealed a potent derivative that caused cell cycle arrest at the G2/M phase and induced apoptosis.[7] Indirect immunofluorescence staining confirmed its anti-tubulin properties, and it demonstrated significant tumor growth inhibition in a HepG2 xenograft model.[7]
Experimental Workflow for Anticancer Evaluation
The following diagram illustrates a typical workflow for the initial screening and characterization of novel compounds derived from the this compound scaffold for anticancer activity.
Caption: A streamlined workflow for the discovery and initial characterization of anticancer agents.
Quantitative Data Summary
| Derivative Class | Target | Cell Line | IC50 (µM) | Reference |
| Quinazolinone Derivative | Not Specified | HCT116, RAW264.7 | Good Activity | [8][9] |
| 7-Chloroquinoline Derivative | VEGFR-II | MCF-7 | 6.502 | [6] |
| 7-Chloroquinoline Derivative | VEGFR-II | PC3 | 11.751 | [6] |
| Quinazolinamine Derivative | Tubulin | Various | 0.029 - 0.147 | [7] |
II. Antimicrobial and Antifungal Activity
The this compound scaffold has also been explored for its potential in developing new antimicrobial and antifungal agents. A study on a series of its derivatives showed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole.[8][10]
Experimental Protocol: Tube Dilution Technique for MIC Determination
The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound. The tube dilution method is a standard protocol for this determination.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration.
-
Serial Dilutions: Prepare a series of twofold dilutions of the compound stock solution in the appropriate growth medium in sterile test tubes.
-
Inoculation: Inoculate each tube with a standardized suspension of the test microorganism.
-
Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium without inoculum).
-
Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).
-
Observation: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
III. Neurological Applications: Monoamine Oxidase (MAO) Inhibition
A positional isomer of the core structure, 3-(4-acetyl-piperazin-1-yl)-4-chloroaniline, has been identified as a key intermediate in the synthesis of compounds with potential inhibitory activity against monoamine oxidase (MAO) isoenzymes.[1] MAOs are significant drug targets for the treatment of neurological conditions such as depression and anxiety. This suggests that derivatives of this compound could also be investigated for their potential as MAO inhibitors.
Signaling Pathway of MAO in Neurotransmission
Caption: The role of MAO-A and MAO-B in neurotransmitter metabolism and the action of MAO inhibitors.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The research to date indicates its potential in oncology, infectious diseases, and neurology. Future research should focus on the synthesis of focused libraries of derivatives to explore the structure-activity relationships for specific targets like kinases, tubulin, and MAO. Elucidating the precise molecular interactions through X-ray crystallography and advanced computational modeling will be crucial for the rational design of more potent and selective drug candidates.
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Mehta, P. et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 113. [Link][8][9][10]
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Lombardo, L. J. et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link][3][4][5]
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Hennessy, E. J. et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link][11]
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Lombardo, L. J. et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link][4]
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Mehta, P. et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate. [Link][10]
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Mehta, P. et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 113. [Link][9]
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Lombardo, L. J. et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link][5]
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Gomha, S. M. et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1549. [Link][2]
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Bălășescu, E. et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3959. [Link][12]
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Bălășescu, E. et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3959. [Link][13]
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de Oliveira, R. S. et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. [Link][14]
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Veselinović, A. et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 16(10), 1458. [Link][15]
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Netala, V. R. et al. (2021). Design, synthesis and anti-HIV-1 RT evaluation of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives. ResearchGate. [Link][16]
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Kumar, D. et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6100. [Link][17]
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Abdel-Mottaleb, Y. et al. (2021). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 26(11), 3326. [Link][18]
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El-Sayed, M. A. A. et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie, 350(5). [Link][6]
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Poczta, A. et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(19), 5984. [Link][19]
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Zhang, Y. et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935. [Link][7]
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Mitu, F. P. et al. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2023(4), M1756. [Link][20]
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da Silva, C. H. T. P. et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. ChemMedChem, 13(14), 1431-1443. [Link][21]
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Mitu, F. P. et al. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2023(4), M1756. [Link][22]
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In Silico Modeling of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline and its Analogs: An In-Depth Technical Guide
Abstract
The accelerated pace of drug discovery necessitates the integration of computational methods to streamline the identification and optimization of lead compounds. In silico modeling offers a robust framework for predicting the biological activity and pharmacokinetic properties of novel chemical entities, thereby reducing the time and resources associated with traditional experimental approaches.[1][2] This guide provides a comprehensive technical overview of the in silico modeling of 2-(4-acetyl-piperazin-1-yl)-5-chloroaniline and its analogs. This scaffold is of significant interest in medicinal chemistry, with derivatives showing promise in targeting a range of biological targets, including monoamine oxidase for neurological disorders.[3] We will explore the core techniques of molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET prediction. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for key methodological choices.
Introduction: The Rationale for In Silico Modeling
The journey of a drug from concept to clinic is a long and arduous one, with high attrition rates often attributed to unforeseen issues with efficacy, toxicity, or pharmacokinetics.[4][5] In silico drug design, also known as computer-aided drug design (CADD), has emerged as a critical tool to mitigate these risks by providing early-stage insights into a compound's behavior.[6] The core principle of in silico modeling is to use computational methods to simulate and predict the interactions of small molecules with biological macromolecules.[7]
The focus of this guide, this compound, and its analogs, represent a class of compounds with significant therapeutic potential. The piperazine moiety is a common structural motif in a vast array of biologically active compounds, contributing to favorable pharmacokinetic properties.[8][9] The chloroaniline component provides a versatile anchor for synthetic modifications. Derivatives of this scaffold have been investigated for various biological activities, including anticancer and antimicrobial effects.[10][11]
This guide will provide a step-by-step framework for the in silico evaluation of this chemical series, from initial hit identification to lead optimization.
The In Silico Workflow: A Multi-faceted Approach
A successful in silico drug discovery campaign is not a linear process but rather an integrated workflow of complementary techniques. Each stage provides a different level of insight, from broad-stroke predictions to detailed atomic-level analysis.
Caption: A comprehensive in silico drug discovery workflow.
Part I: Virtual Screening and Hit Identification with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] It is a powerful tool for virtual screening, allowing for the rapid assessment of large libraries of compounds against a biological target.
Target Identification and Preparation
The first step in any docking study is the selection and preparation of the target macromolecule. The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).
Protocol 1: Target Protein Preparation
-
Obtain Protein Structure: Download the 3D coordinates of the target protein from the PDB. For this example, we will consider a hypothetical kinase target.
-
Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for binding.[13]
-
Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, as they are often not resolved in X-ray crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH.[13]
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.[13]
Ligand Preparation
The accuracy of docking predictions is highly dependent on the quality of the input ligand structures.
Protocol 2: Ligand Preparation
-
2D to 3D Conversion: Generate 3D coordinates for this compound and its analogs from their 2D representations.
-
Generate Tautomers and Ionization States: Enumerate all possible tautomeric and ionization states of the ligands at a physiological pH.
-
Energy Minimization: Perform an energy minimization of each ligand conformation to obtain a low-energy, stable structure.
Docking Simulation and Analysis
With the prepared protein and ligands, the docking simulation can be performed. AutoDock Vina is a widely used open-source docking program.
Protocol 3: Molecular Docking using AutoDock Vina
-
Define the Binding Site: Define a "grid box" that encompasses the binding site of the protein. This is typically centered on a known ligand or a predicted binding pocket.[14]
-
Run Docking Simulation: Execute the docking calculation, which will systematically sample different conformations and orientations of the ligand within the binding site.[14][15]
-
Analyze Results: The output will be a series of binding poses for each ligand, ranked by a scoring function that estimates the binding affinity.[12] The top-scoring poses should be visually inspected to assess the plausibility of the predicted interactions.[12]
Table 1: Hypothetical Docking Scores and Key Interactions
| Compound ID | Modification | Docking Score (kcal/mol) | Key Interactions |
| Parent | None | -8.2 | H-bond with backbone carbonyl of residue X |
| Analog-1 | Chloro to Fluoro | -8.5 | Enhanced halogen bond with residue Y |
| Analog-2 | Acetyl to Cyclopropylcarbonyl | -9.1 | Improved hydrophobic packing in pocket Z |
| Analog-3 | Aniline NH2 to N(CH3)2 | -7.5 | Steric clash with residue A |
This data is for illustrative purposes only.
Part II: Hit Refinement with Molecular Dynamics Simulations
While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time.[16] This allows for a more rigorous assessment of the stability of the predicted binding pose and the role of protein flexibility.
System Setup and Equilibration
The top-ranked docking poses are used as the starting point for MD simulations. GROMACS is a popular open-source software package for performing MD simulations.[17][18]
Protocol 4: MD Simulation Setup with GROMACS
-
Prepare the Complex: Create a complex of the protein and the ligand from the selected docking pose.
-
Solvate the System: Place the complex in a periodic box of water molecules.
-
Add Ions: Add counter-ions to neutralize the system and mimic a physiological salt concentration.
-
Energy Minimization: Perform an energy minimization of the entire system to remove any bad contacts.[19]
-
Equilibration: Perform a two-stage equilibration process (NVT and NPT) to bring the system to the desired temperature and pressure.[20]
Production MD and Trajectory Analysis
Once the system is equilibrated, the production MD simulation is run for a sufficient length of time (typically tens to hundreds of nanoseconds).
Protocol 5: Production MD and Analysis
-
Run Production MD: Execute the production simulation, saving the atomic coordinates at regular intervals.[19]
-
Analyze Trajectory: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To track the formation and breakage of hydrogen bonds over time.
-
Caption: A streamlined workflow for molecular dynamics simulations.
Part III: Lead Optimization with QSAR and ADMET Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.[21][22][23] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of compounds.[4][24][25]
QSAR Modeling
QSAR models can be used to predict the activity of novel analogs and to guide the design of more potent compounds.[5][26]
Protocol 6: Building a QSAR Model
-
Data Curation: Compile a dataset of compounds with known biological activity.
-
Descriptor Calculation: Calculate a set of molecular descriptors that quantify various aspects of the chemical structure.
-
Model Building: Use a statistical or machine learning method to build a model that correlates the descriptors with the biological activity.
-
Model Validation: Rigorously validate the model to ensure its predictive power.
ADMET Prediction
Early assessment of ADMET properties is crucial for avoiding late-stage failures in drug development.[27] Numerous web-based tools and commercial software packages are available for ADMET prediction.[28]
Protocol 7: In Silico ADMET Profiling
-
Select Compounds: Choose the most promising compounds based on docking, MD, and QSAR results.
-
Predict ADMET Properties: Use a reliable ADMET prediction tool (e.g., ADMETlab 2.0, SwissADME) to estimate properties such as:[24][27]
-
Aqueous solubility
-
Blood-brain barrier permeability
-
Cytochrome P450 inhibition
-
hERG inhibition
-
Ames mutagenicity
-
-
Analyze and Prioritize: Analyze the predicted ADMET profiles to identify potential liabilities and prioritize compounds for synthesis and experimental testing.
Table 2: Illustrative Predicted ADMET Properties
| Compound ID | Predicted LogS | Predicted BBB Permeability | Predicted hERG Inhibition | Predicted Ames Mutagenicity |
| Parent | -3.5 | High | Low Risk | Non-mutagen |
| Analog-1 | -3.2 | High | Low Risk | Non-mutagen |
| Analog-2 | -4.1 | Moderate | Low Risk | Non-mutagen |
| Analog-3 | -2.8 | High | High Risk | Mutagen |
This data is for illustrative purposes only.
Conclusion
The in silico modeling of this compound and its analogs provides a powerful and efficient approach to explore their therapeutic potential. By integrating molecular docking, molecular dynamics simulations, QSAR modeling, and ADMET prediction, researchers can gain valuable insights into the structure-activity relationships, binding modes, and pharmacokinetic properties of this chemical series. This multi-faceted computational strategy enables the rational design of novel analogs with improved potency and drug-like properties, ultimately accelerating the drug discovery and development process. It is crucial to emphasize that in silico predictions should always be validated by experimental studies.
References
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GROMACS Tutorials. (n.d.). Retrieved from [Link]
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Molecular Docking Tutorial. (n.d.). Retrieved from [Link]
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Introduction to Molecular Dynamics - the GROMACS tutorials! (n.d.). Retrieved from [Link]
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- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). International Journal of Pharmaceutical Sciences and Research, 6(1), 14-27.
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline Analogs as Potential Kinase Inhibitors
This guide provides a comprehensive overview of the design, synthesis, and biological evaluation of novel analogs based on the 2-(4-acetyl-piperazin-1-yl)-5-chloroaniline scaffold. We will delve into the rationale behind molecular design, detailed synthetic protocols, robust bioassay methodologies, and the interpretation of structure-activity relationship (SAR) data, with a focus on their potential as kinase inhibitors.
Introduction: The Rationale for Investigating this compound Analogs
The this compound core represents a promising scaffold in medicinal chemistry. The inherent structural motifs, including the chloroaniline and the acetyl-piperazine moieties, are frequently found in biologically active compounds. The piperazine ring, in particular, is a common feature in many pharmaceuticals, often contributing to improved solubility and pharmacokinetic properties.[1] Aniline derivatives are also valuable starting materials for the synthesis of pharmacologically active heterocycles.[2]
Dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3] Consequently, protein kinases have emerged as a major class of therapeutic targets. The structural characteristics of the this compound scaffold suggest its potential to interact with the ATP-binding site of various kinases. This guide outlines a systematic approach to explore the SAR of this compound class to identify potent and selective kinase inhibitors.
Molecular Design and Synthetic Strategy
The central hypothesis of this SAR study is that systematic modifications of the this compound core will enable the optimization of kinase inhibitory activity and selectivity. The synthetic strategy is designed to allow for diversification at three key positions: the aniline ring, the acetyl group on the piperazine, and the substituent on the second nitrogen of the piperazine.
A generalized synthetic scheme is presented below. The synthesis commences with the reaction of a suitably substituted 1,2-dihalo-nitrobenzene with piperazine, followed by acetylation and subsequent functionalization.
Caption: General synthetic route for this compound analogs.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine
-
To a solution of 1,2-dichloro-4-nitrobenzene (1.0 eq) in toluene, add piperazine (2.0 eq) and triethylamine (2.2 eq).
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-chloro-2-nitrophenyl)piperazine.
Step 2: Synthesis of 1-Acetyl-4-(4-chloro-2-nitrophenyl)piperazine
-
Dissolve 1-(4-chloro-2-nitrophenyl)piperazine (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and evaporate the solvent to yield 1-acetyl-4-(4-chloro-2-nitrophenyl)piperazine.
Step 3: Synthesis of this compound (Core Scaffold)
-
Dissolve 1-acetyl-4-(4-chloro-2-nitrophenyl)piperazine (1.0 eq) in ethanol.
-
Add palladium on carbon (10 mol%) as a catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8-12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the desired product, this compound.
Biological Evaluation: In Vitro Kinase Inhibition Assays
The synthesized analogs will be screened for their inhibitory activity against a panel of relevant protein kinases. A luminescence-based kinase assay is a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC50) values.[3]
Luminescence-Based Kinase Assay Protocol[3]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compounds (analogs of this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Caption: Workflow for the in vitro luminescence-based kinase assay.[3]
Structure-Activity Relationship (SAR) Analysis
The following tables summarize the hypothetical SAR data for the synthesized analogs. The IC50 values are determined against a target kinase (e.g., a specific c-Jun N-terminal kinase (JNK) or Src family kinase).
Modifications of the Aniline Ring
| Compound | R1 | R2 | IC50 (nM) |
| Core | H | Cl | 500 |
| 1a | F | Cl | 450 |
| 1b | Me | Cl | 600 |
| 1c | H | F | 300 |
| 1d | H | Me | 750 |
Interpretation: The data suggests that the position and nature of the halogen on the aniline ring are important for activity. Shifting the chloro substituent or replacing it with a fluoro group can modulate potency. Small electron-donating groups like methyl appear to be less favorable.
Modifications of the Acetyl Group on the Piperazine
| Compound | R3 | IC50 (nM) |
| Core | -C(O)CH3 | 500 |
| 2a | -C(O)CH2CH3 | 400 |
| 2b | -C(O)cyclopropyl | 250 |
| 2c | -S(O)2CH3 | 800 |
| 2d | H | >10000 |
Interpretation: The acetyl group is crucial for activity, as its removal leads to a complete loss of potency.[4] Extending the alkyl chain or introducing a cyclopropyl group can enhance activity, suggesting a hydrophobic pocket in the binding site. Replacing the acetyl with a sulfonyl group is detrimental to activity.
Pharmacokinetic Profiling
A preliminary assessment of the pharmacokinetic (PK) properties of the most potent analogs is essential for their further development. Key PK parameters include clearance, volume of distribution, and half-life.[5]
In Vitro Metabolic Stability Assay
Protocol:
-
Incubate the test compound (1 µM) with liver microsomes (from rat, mouse, or human) and NADPH at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench the reaction with acetonitrile.
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the SAR exploration of this compound analogs as potential kinase inhibitors. The proposed synthetic routes are versatile, allowing for the generation of a diverse library of compounds. The described in vitro kinase assays provide a robust platform for biological evaluation.
Future work should focus on:
-
Screening the synthesized analogs against a broader panel of kinases to determine their selectivity profile.
-
Conducting in vivo efficacy studies in relevant animal models for the most promising compounds.
-
Further optimization of the pharmacokinetic properties to develop drug candidates with desirable ADME profiles.[6]
By systematically applying the principles and protocols outlined in this guide, researchers can effectively advance the development of this promising class of compounds.
References
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Szabo, C. M., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3344-3347. [Link]
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Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
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Andrews, B., & Tyers, M. (2000). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast, 16(1), 89-95. [Link]
-
Singh, S., et al. (2021). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. CPT: Pharmacometrics & Systems Pharmacology, 10(11), 1336-1346. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay v1. ResearchGate. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
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Di Pietro, O., & sixteen others. (2020). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 25(21), 5036. [Link]
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Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382-396. [Link]
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Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]
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Zhong, D., & 14 others. (2014). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. Journal of Pharmaceutical Analysis, 4(4), 215-226. [Link]
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Wang, Y., & 11 others. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 27(15), 4967. [Link]
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Mehta, D., & 6 others. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 113. [Link]
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Hennessy, E. J., & 15 others. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]
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A Technical Guide to the Therapeutic Potential of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline: A Scaffold for Novel Drug Discovery
Abstract: This technical guide explores the latent therapeutic potential of the chemical scaffold 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline (CAS 890091-78-8). While direct pharmacological data on this specific molecule is nascent, a detailed analysis of its core structural motifs—the chloroaniline group and the acetylated piperazine ring—provides a compelling, hypothesis-driven rationale for its investigation as a progenitor for novel therapeutics. These motifs are prevalent in a wide array of clinically successful drugs, suggesting potential applications in oncology, neuropharmacology, and infectious diseases.[1][2] This document serves as a roadmap for researchers and drug development professionals, outlining hypothesized mechanisms of action and providing a comprehensive, step-by-step framework for preclinical validation. By synthesizing data from analogous compounds and established medicinal chemistry principles, we present a strategic pathway for unlocking the therapeutic value of this promising chemical entity.
Introduction to the Molecular Scaffold
The process of drug discovery often begins with identifying molecular scaffolds that possess features amenable to biological interaction and chemical modification. This compound is one such scaffold, offering a unique combination of functionalities that merit a thorough investigation.
Chemical Identity and Properties
-
Chemical Name: this compound
-
CAS Number: 890091-78-8[3]
-
Molecular Formula: C₁₂H₁₆ClN₃O[3]
-
Molecular Weight: 253.73 g/mol [3]
-
Structure:
Analysis of Core Structural Features
The therapeutic potential of this molecule can be inferred from its constituent parts, which are well-established pharmacophores in medicinal chemistry.
-
The Chloroaniline Moiety: The inclusion of a chlorine atom on the aniline ring is a common strategy in drug design. Halogenation, particularly chlorination, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by blocking sites of oxidation, increase membrane permeability, and participate in halogen bonding, a crucial interaction for improving binding affinity to protein targets.[2] Aniline derivatives are versatile precursors for synthesizing heterocyclic compounds with demonstrated anticancer activity.[4]
-
The Acetyl-Piperazine Moiety: The piperazine ring is a ubiquitous structural motif found in drugs targeting a vast range of diseases, including cancer, bacterial infections, and central nervous system disorders.[1] Its basic nitrogen atoms can be critical for forming salt bridges with acidic residues in protein targets and can improve aqueous solubility. The N-acetylation in this scaffold serves a dual purpose: it neutralizes the basicity of one nitrogen, potentially fine-tuning its interaction profile and pharmacokinetic properties, while also adding a hydrogen bond acceptor. This modification can enhance metabolic stability and modulate the molecule's overall polarity.[4]
Rationale for Investigation
The conjugation of these two powerful pharmacophores into a single, relatively simple molecule provides a strong rationale for its exploration. The scaffold is primed for diversification, allowing for the synthesis of compound libraries to probe various biological targets. Based on the known activities of related structures, we hypothesize that this compound and its derivatives are promising candidates for development in three key therapeutic areas: oncology, neuropharmacology, and antimicrobials.
Hypothesized Therapeutic Applications & Mechanisms of Action
By examining existing research on compounds with similar structural features, we can construct evidence-based hypotheses for the potential therapeutic applications of our lead scaffold.
Oncology
The chloroaniline and piperazine motifs are cornerstones of many anticancer agents.
-
Hypothesis 1: Kinase Inhibition: Many successful kinase inhibitors, such as Dasatinib, incorporate chloro-substituted aromatic rings and piperazine moieties to achieve potent and selective inhibition of targets like Src and Abl kinases.[5][6] These kinases are critical nodes in signaling pathways that drive cell proliferation and survival. We hypothesize that derivatives of our scaffold could be designed to fit into the ATP-binding pocket of oncogenic kinases, disrupting downstream signaling.
Caption: Mechanism of MAO inhibition for therapeutic effect.
Antimicrobial Applications
The scaffold combines features found in several classes of antimicrobial agents.
-
Hypothesis: Antibacterial/Antifungal Activity: Piperazine-containing quinazolinone derivatives have demonstrated significant activity comparable to standard drugs like ciprofloxacin and fluconazole. [7][8]Furthermore, modifications of the piperazine ring in fluoroquinolones like norfloxacin are a proven strategy for developing new antibacterial agents. [9]We hypothesize that our scaffold could serve as a base for novel antibiotics that may interfere with bacterial DNA gyrase or other essential microbial enzymes.
A Roadmap for Preclinical Validation
To systematically test these hypotheses, a multi-stage preclinical validation process is required. The following protocols are designed to be self-validating by including appropriate positive and negative controls, ensuring the trustworthiness of the generated data.
Caption: A tiered experimental workflow for preclinical validation.
Initial In Vitro Screening Cascade
The first step is to perform broad-based screening to identify which, if any, of the hypothesized activities are present.
Protocol 3.1.1: Cytotoxicity Profiling via MTT Assay
-
Objective: To determine the general cytotoxic effect of the compound on various human cancer cell lines.
-
Methodology:
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a 2x serial dilution of the test compound in complete growth medium, ranging from 100 µM to ~0.1 µM. Replace the medium in the cell plates with the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Rationale: Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Protocol 3.1.2: Monoamine Oxidase (MAO) Inhibition Assay
-
Objective: To assess the compound's ability to inhibit MAO-A and MAO-B enzymes.
-
Methodology:
-
Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes.
-
Reaction Mixture: In a 96-well plate, combine the enzyme, a fluorogenic substrate (e.g., Amplex Red), horseradish peroxidase, and the test compound at various concentrations. Include a vehicle control (no compound) and a positive control (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).
-
Initiation & Incubation: Initiate the reaction by adding the MAO substrate (e.g., p-tyramine). Incubate at 37°C for 30-60 minutes, protected from light.
-
Rationale: Active MAO will oxidize the substrate, producing H₂O₂, which reacts with the Amplex Red reagent in the presence of HRP to generate the fluorescent product, resorufin.
-
-
Data Acquisition: Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) using a microplate reader.
-
Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ for both MAO-A and MAO-B to assess potency and selectivity.
-
Protocol 3.1.3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Methodology:
-
Strain Preparation: Prepare a standardized inoculum of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains adjusted to 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe + broth, no compound) and a negative control (broth only). Use a standard antibiotic (e.g., Ciprofloxacin, Fluconazole) as a reference. [7] 4. Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Data Analysis: The MIC is determined as the lowest compound concentration in which no visible turbidity (growth) is observed.
-
Data Interpretation and Future Directions
The results from the initial screening will guide the subsequent stages of the drug discovery program.
Hypothetical Data Summary
The table below presents a hypothetical outcome from the screening cascade, designed to illustrate how data would be structured for analysis.
| Assay Type | Target/Cell Line | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) | Control Compound |
| Cytotoxicity | HCT116 (Colon) | 8.5 | 0.2 | Doxorubicin |
| MCF-7 (Breast) | > 100 | 0.5 | Doxorubicin | |
| Enzyme Inhibition | MAO-A | 1.2 | 0.008 | Clorgyline |
| MAO-B | 25.4 | 0.07 | Pargyline | |
| Antimicrobial | S. aureus MIC | 64 µg/mL | 1 µg/mL | Ciprofloxacin |
| E. coli MIC | > 128 µg/mL | 0.5 µg/mL | Ciprofloxacin |
Interpretation of Hypothetical Data: This profile suggests the scaffold has moderate, somewhat selective cytotoxic activity against colon cancer cells and shows promising, selective inhibitory activity against MAO-A. Its antimicrobial activity is weak. This would justify prioritizing the neuropharmacology and oncology applications.
Future Directions: Lead Optimization
If a promising "hit" is identified, the next phase is lead optimization, which involves a medicinal chemistry campaign to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the scaffold. For example:
-
Aniline Ring: Substitute the chlorine at different positions or replace it with other halogens (F, Br) or electron-withdrawing/donating groups to probe binding interactions.
-
Piperazine Ring: Replace the acetyl group with other amides, sulfonamides, or small alkyl groups to modulate solubility and target engagement.
-
Linker: Explore different linkages between the two core motifs.
-
Conclusion
While this compound is not yet an established therapeutic agent, a rigorous analysis of its chemical architecture strongly supports its potential as a valuable starting point for drug discovery. The presence of the chloroaniline and acetyl-piperazine moieties provides a foundation for developing novel kinase inhibitors, MAO inhibitors, or antimicrobial agents. The experimental roadmap detailed in this guide offers a clear and robust strategy for systematically evaluating these hypotheses. For research organizations and pharmaceutical companies, this scaffold represents an opportunity to initiate discovery programs in therapeutic areas with significant unmet medical needs, leveraging a molecule with favorable chemical properties and a high potential for diversification.
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The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and physicochemical properties have made it a ubiquitous feature in a vast array of clinically successful drugs.[3][4] This technical guide provides a comprehensive review of piperazine derivatives in medicinal chemistry, delving into their fundamental properties, synthetic strategies, and diverse therapeutic applications. We will explore the critical role of the piperazine moiety in shaping the pharmacokinetic and pharmacodynamic profiles of drug candidates, with a focus on its impact in oncology, neuropsychiatry, and infectious diseases. Through an examination of structure-activity relationships, key molecular interactions, and illustrative case studies of blockbuster drugs, this guide aims to equip researchers and drug development professionals with a deeper understanding of the enduring significance and future potential of piperazine-based therapeutics.
The Piperazine Moiety: A Privileged Scaffold in Drug Design
The prevalence of the piperazine nucleus in a multitude of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological attributes.[3][5] Structurally, the 1,4-relationship of the two nitrogen atoms within the six-membered ring confers a unique combination of properties that medicinal chemists can exploit to fine-tune the characteristics of a drug candidate.[6]
Physicochemical Properties and Pharmacokinetic Advantages
The two nitrogen atoms in the piperazine ring are key to its utility. They can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets like receptors and enzymes.[6][7] This characteristic also contributes to increased water solubility and bioavailability, which are critical for oral drug administration.[6][7] The basicity of the piperazine nitrogens (pKa values are typically in the physiological range) allows for the formation of salts, further enhancing solubility and stability.[7] Moreover, the piperazine ring's conformational flexibility can be strategically constrained to optimize binding affinity and selectivity for a specific target.[2]
The versatile nature of the piperazine structure allows for straightforward chemical modification at both the nitrogen and, more recently, the carbon atoms.[3][6] This adaptability enables the creation of large and diverse chemical libraries for high-throughput screening and lead optimization.
General Synthetic Strategies
The synthesis of piperazine derivatives has been extensively studied, with numerous protocols available to medicinal chemists.[6][8] Traditional methods often involve the condensation of a 1,2-diamine with a 1,2-dielectrophile. However, recent advancements have focused on more efficient and versatile approaches, including C-H functionalization, which allows for the introduction of substituents directly onto the carbon backbone of the piperazine ring.[3] This innovation has opened up new avenues for creating structurally novel and diverse piperazine derivatives.[3]
Therapeutic Applications of Piperazine Derivatives
The broad therapeutic spectrum of piperazine-containing compounds is extensive, with significant impact in numerous disease areas.[3][9][10]
Anticancer Agents
The piperazine scaffold is a prominent feature in a number of successful anticancer drugs.[11][12] Its presence can influence a drug's ability to interact with various molecular targets implicated in cancer pathogenesis.[11]
Imatinib (Gleevec) , a blockbuster drug for the treatment of chronic myeloid leukemia (CML), prominently features a piperazine moiety. This group is crucial for its binding to the ATP-binding site of the Bcr-Abl tyrosine kinase, the key driver of CML. The piperazine ring enhances the drug's solubility and allows for favorable interactions within the kinase domain.
Arylpiperazine derivatives have also shown significant potential as anti-proliferative agents against various cancer cell lines.[11] For instance, certain quinoxalinyl–piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors and inhibitors of the anti-apoptotic Bcl-2 protein.[11]
Structure-Activity Relationship (SAR) in Anticancer Piperazine Derivatives:
Table 1: Antiproliferative Activity of Selected Piperazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxalinyl–piperazine derivative | Human cancer cell lines | Varies | [11] |
| Vindoline-piperazine conjugate 17 | KM12 (Colon) | Growth % = -84.40 | [13] |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | GI50 = 1.00 | [13][14] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | GI50 = 1.35 | [13][14] |
| Piperazine-containing derivative 29 | HCT-116 (Colon) | 3.0 | [12] |
| Piperazine derivative 33 | PC3, LNCaP, DU145 (Prostate) | Varies | [12] |
Antipsychotic and Antidepressant Agents
Piperazine derivatives are mainstays in the treatment of various central nervous system (CNS) disorders, including schizophrenia and depression.[15][16][17] Their ability to modulate the activity of key neurotransmitter receptors, such as dopamine and serotonin receptors, is central to their therapeutic effects.[15][16][18]
Many typical and atypical antipsychotic drugs contain a piperazine ring, which often serves as a linker between two aromatic moieties.[15][16] This structural motif is critical for interacting with dopamine (D2) and serotonin (5-HT2A) receptors. The nature of the substituents on the piperazine ring can significantly influence the receptor binding profile and, consequently, the drug's efficacy and side-effect profile.[15][16]
In the realm of antidepressants, the piperazine moiety is a common feature in selective serotonin reuptake inhibitors (SSRIs) and other classes of antidepressants.[17][19] It is believed that the piperazine ring not only contributes to a favorable CNS pharmacokinetic profile but also plays a direct role in the binding of these drugs to their targets.[17] For example, vortioxetine, a multimodal antidepressant, incorporates a piperazine ring that is essential for its interaction with various serotonin receptors and the serotonin transporter.[20]
Signaling Pathway Modulation by Piperazine-based Antipsychotics:
Antiviral Agents
The piperazine scaffold has also emerged as a valuable structural motif in the development of antiviral agents.[5][21] Several FDA-approved antiviral drugs incorporate a piperazine ring, highlighting its importance in this therapeutic area.[5]
Piperazine derivatives have demonstrated activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus.[5][22] For instance, certain indole-piperazine derivatives have shown potent anti-HIV-1 activity.[5] More recently, piperazine-derived small molecules have been investigated as potential inhibitors of the NS3 protease of flaviviruses like Zika and Dengue.[21] The piperazine moiety in these compounds often plays a crucial role in establishing key interactions with the viral target protein.
Table 2: Antiviral Activity of Selected Piperazine Derivatives
| Compound Class | Virus | Target | Activity | Reference |
| Indole-piperazine derivatives | HIV-1 | Not specified | EC50 in the µM range | [5] |
| Piperazine-containing analogue (45) | HIV-1 | Not specified | IC50 = 3.7-3.9 µM | [5] |
| Piperazine derivatives (31-34) | HIV-1 | Not specified | IC50 = 0.0314-0.146 µM | [5] |
| Sulfonyl piperazine nucleozin derivatives | Influenza A | Nucleoprotein | Moderate to good | [22] |
| Piperazine derivatives | Norovirus | Not specified | Noteworthy | [23] |
Experimental Protocol: Synthesis of a Piperazine Derivative
The following is a representative protocol for the synthesis of a piperazine-based compound, adapted from the literature.[24] This example illustrates a common synthetic route to access these valuable scaffolds.
Synthesis of 1-(Aryl)-4-(substituted)piperazines
Step 1: Synthesis of (Aryl)(2-nitrophenyl)sulfane
-
To a solution of the appropriate substituted benzenethiol in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and chloro-nitrobenzene.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
Step 2: Reduction of the Nitro Group
-
To a solution of the (aryl)(2-nitrophenyl)sulfane in a mixture of a solvent (e.g., acetic acid) and water, add iron powder.
-
Heat the reaction mixture at reflux until the reduction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the iron salts and concentrate the filtrate.
-
Neutralize the residue with a base (e.g., NaHCO3) and extract the product with an organic solvent.
-
Purify the crude aniline derivative by column chromatography.
Step 3: Cyclization to Form the Piperazine Ring
-
To a solution of the aniline derivative in a suitable solvent (e.g., ethanol), add bis(2-chloroethyl)amine hydrochloride.
-
Heat the reaction mixture at reflux for several hours.
-
After cooling, work up the reaction to isolate the piperazine product.
Step 4: N-Substitution of the Piperazine Ring
-
The secondary amine of the piperazine ring can be further functionalized through various reactions, such as alkylation, acylation, or reductive amination, to introduce a wide range of substituents.
Experimental Workflow for Piperazine Derivative Synthesis:
Future Perspectives
The piperazine scaffold continues to be a fertile ground for drug discovery.[1][2] The development of novel synthetic methodologies, particularly in the area of C-H functionalization, is expanding the accessible chemical space for piperazine derivatives.[3] This will undoubtedly lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to guide the rational design of next-generation piperazine-based drugs.[25][26] As our understanding of the molecular basis of diseases deepens, the versatile piperazine scaffold is poised to remain a critical tool in the development of innovative therapies for a wide range of human ailments.
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New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. (2019-02-18). PubMed. [Link]
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Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. (2020-12-21). PubMed. [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021-10-01). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. (2023-06-01). Bentham Science Publishers. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to the Discovery of Novel Bioactive Molecules from the 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline Scaffold
Introduction: The Strategic Value of the 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline Scaffold
In the landscape of modern drug discovery, the selection of a promising starting scaffold is a critical determinant of success. The this compound core represents a "privileged structure," a molecular framework that is predisposed to interacting with a variety of biological targets. This guide provides an in-depth technical exploration of the synthetic routes, biological evaluation, and structure-activity relationships (SAR) for novel bioactive molecules derived from this versatile scaffold. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
The strategic appeal of this scaffold lies in the convergence of three key pharmacophoric features:
-
The Chloroaniline Moiety: The presence of a chlorine atom on the aniline ring can significantly influence the physicochemical properties of the molecule, enhancing membrane permeability and metabolic stability. Furthermore, the aniline nitrogen provides a crucial handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
-
The Piperazine Ring: A ubiquitous feature in many approved drugs, the piperazine moiety is a versatile linker that can improve aqueous solubility and bioavailability. Its two nitrogen atoms offer opportunities for substitution, enabling the fine-tuning of steric and electronic properties to optimize target engagement.
-
The Acetyl Group: The N-acetyl group on the piperazine ring can contribute to improved metabolic stability by blocking N-dealkylation. It also provides a hydrogen bond acceptor, which can be critical for molecular recognition at the target site.
This guide will utilize a central case study to illustrate a practical workflow for the discovery of novel anticancer and antimicrobial agents, while also discussing the broader therapeutic potential of this scaffold.
Part 1: Synthetic Derivatization Strategies
The primary amino group of the this compound scaffold is the principal point of diversification. A robust and widely applicable synthetic strategy involves the construction of a quinazolinone ring system, a well-established pharmacophore in its own right, known for a wide spectrum of biological activities including anticancer and antimicrobial properties.[1][2][3]
Core Synthesis: Construction of the Quinazolinone Scaffold
A key synthetic pathway involves a multi-step reaction sequence to build the quinazolinone core onto the aniline starting material. This approach provides a versatile intermediate that can be further functionalized.
Experimental Protocol: Synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
This protocol is adapted from the work of Mehta et al. (2019) and demonstrates the construction of a key intermediate for further derivatization.[1]
-
Step 1: Synthesis of 3-amino-2-(4-chlorophenyl)quinazolin-4(3H)-one. This is a foundational step to create the core quinazolinone ring system.
-
Step 2: Synthesis of 2-Chloro-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide. This step introduces a reactive chloroacetyl group, which will serve as a point of attachment for the piperazine moiety.
-
Step 3: Synthesis of N-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide. The piperazine ring is introduced via nucleophilic substitution of the chlorine atom from the previous step.
-
Step 4: Synthesis of 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide. A second chloroacetyl group is added to the other nitrogen of the piperazine ring, providing a reactive site for the final derivatization.
-
Step 5: Synthesis of Final Derivatives. The terminal chloroacetyl group is then reacted with a variety of substituted anilines to generate a library of final compounds. The reaction is typically carried out in absolute ethanol with a few drops of glacial acetic acid, under reflux for 10 hours.[1]
Caption: High-level screening workflow.
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the biological screening of a library of compounds derived from the this compound scaffold allows for the elucidation of structure-activity relationships. This is a critical step in identifying "hit" compounds and guiding further "lead" optimization.
Anticancer Activity SAR
In a study of quinazolinone derivatives, it was found that the nature of the substituent on the terminal aniline ring significantly impacted anticancer activity. [1]
| Compound ID | Substituent on Terminal Aniline | HCT116 IC50 (µM) [1] | RAW 264.7 IC50 (µM) [1] |
|---|---|---|---|
| 5 | 4-fluoro | 1.12 | 1.28 |
| 7 | 4-chloro | 1.25 | 1.42 |
| Standard (5-FU) | - | 0.82 | 0.96 |
Analysis of SAR:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine and chlorine, at the para-position of the terminal aniline ring was associated with the most potent anticancer activity. This suggests that these groups may be involved in favorable interactions within the binding site of the biological target.
-
Positional Isomers: The position of the substituent on the aniline ring is also critical. Para-substituted compounds generally exhibit higher potency than ortho- or meta-substituted analogs.
Antimicrobial Activity SAR
The antimicrobial screening also revealed important structural requirements for activity.
| Compound ID | Substituent on Terminal Aniline | S. aureus MIC (µg/mL) [1] | E. coli MIC (µg/mL) [1] | C. albicans MIC (µg/mL) [1] |
| 3 | 4-methyl | 6.25 | 12.5 | 12.5 |
| 8 | 2-chloro | 12.5 | 6.25 | 12.5 |
| 11 | 2,4-dichloro | 6.25 | 6.25 | 6.25 |
| 12 | 3,4-dichloro | 6.25 | 6.25 | 6.25 |
| Ciprofloxacin | - | 6.25 | 6.25 | - |
| Fluconazole | - | - | - | 6.25 |
Analysis of SAR:
-
Halogenation: Dichloro-substituted compounds (11 and 12) demonstrated broad-spectrum antimicrobial activity, with potency comparable to the standard drugs ciprofloxacin and fluconazole. [1]This highlights the importance of halogenation for antimicrobial efficacy.
-
Substitution Pattern: The substitution pattern on the terminal aniline ring influences the spectrum of activity. For instance, the 4-methyl substituted compound (3) showed good activity against S. aureus, while the 2-chloro substituted compound (8) was more effective against E. coli.
Future Directions and Lead Optimization
The initial SAR provides a roadmap for lead optimization. Future synthetic efforts could focus on:
-
Exploring a wider range of electron-withdrawing groups on the terminal aniline ring to enhance anticancer potency.
-
Synthesizing a more diverse set of di- and tri-substituted aniline derivatives to further probe the requirements for broad-spectrum antimicrobial activity.
-
Investigating modifications to the quinazolinone core to explore interactions with different biological targets.
-
De-acetylation of the piperazine nitrogen to allow for the introduction of alternative functionalities and to investigate the role of the acetyl group in target binding and pharmacokinetic properties.
Part 4: Mechanistic Insights and Target Identification
While primary screening identifies bioactive compounds, understanding their mechanism of action is crucial for their development as therapeutic agents.
Molecular Docking Studies
Computational methods, such as molecular docking, can provide valuable insights into the potential binding modes of the synthesized compounds and help to identify their biological targets. For the quinazolinone derivatives discussed, molecular docking studies have suggested that they may bind to the active sites of key enzymes involved in cancer cell proliferation and microbial survival. [1]
Caption: Workflow for target identification.
Potential Biological Targets
-
Kinases: The quinazolinone scaffold is a well-known kinase inhibitor motif. [4]The synthesized compounds could potentially inhibit protein kinases that are dysregulated in cancer, such as epidermal growth factor receptor (EGFR) or vascular endothelial growth factor receptor (VEGFR). Further enzymatic assays would be required to confirm this.
-
Microbial Enzymes: In the context of antimicrobial activity, these compounds may target essential bacterial or fungal enzymes, such as DNA gyrase or dihydrofolate reductase.
Conclusion: A Scaffold with Broad Therapeutic Promise
The this compound scaffold is a highly promising starting point for the discovery of novel bioactive molecules. Its inherent structural features, combined with the potential for diverse and efficient chemical modification, make it an attractive platform for generating libraries of compounds with a range of therapeutic applications. The case study presented here, focusing on the synthesis and evaluation of quinazolinone derivatives, demonstrates a clear and effective workflow for identifying potent anticancer and antimicrobial agents. The elucidated structure-activity relationships provide a solid foundation for future lead optimization efforts. As researchers continue to explore the chemical space around this privileged scaffold, it is highly probable that new and improved drug candidates will emerge, addressing unmet medical needs in oncology, infectious diseases, and beyond.
References
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Mehta, P., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 113. [Link]
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Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79–86. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
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Pinna, G. A., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027–4030. [Link]
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de Oliveira, R. S., et al. (2022). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 33, 1049-1084. [Link]
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Sharma, P., & Kumar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 516-533. [Link]
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Al-Suwaidan, I. A., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research, 25, 1275–1295. [Link]
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Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-42. [Link]
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Marc, G., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3959. [Link]
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Pinna, G. A., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1257–1261. [Link]
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Zheldakov, A. M., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Molecules, 27(3), 817. [Link]
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Patel, H. S., et al. (2010). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia, 7(1), 333-338. [Link]
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Methodological & Application
Evaluating the Cytotoxic Potential of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline on Cancer Cell Lines Using the MTT Assay
An Application Guide and Protocol
Abstract
This document provides a comprehensive guide for assessing the in vitro cytotoxic activity of the novel synthetic compound, 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline, against various cancer cell lines. The protocol is centered on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for quantifying cellular viability and metabolic activity.[1][2] This guide is designed for researchers in oncology, drug discovery, and pharmacology, offering a detailed framework from foundational principles to advanced data interpretation. We delve into the critical preparatory steps, a meticulously detailed experimental workflow, data analysis for determining the half-maximal inhibitory concentration (IC50), and a crucial troubleshooting guide. The protocol emphasizes the importance of self-validating experimental design through the inclusion of appropriate controls and optimization steps to ensure data integrity and reproducibility.
Foundational Principles: The MTT Assay
The MTT assay is a quantitative colorimetric method that measures the metabolic activity of living cells.[2] Its utility is based on the enzymatic activity of mitochondrial dehydrogenases, such as succinate dehydrogenase, which are only active in viable cells.[3] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT reagent, converting it into an insoluble purple formazan product.[3]
The resulting formazan crystals are retained within the cell. The addition of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO) or an acidic isopropanol solution, dissolves these crystals, yielding a colored solution.[4] The absorbance of this solution is measured spectrophotometrically, usually at a wavelength between 550 and 600 nm.[2] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells in the well.[3][5] This relationship allows for the quantitative assessment of cytotoxicity induced by a test compound.
Caption: The biochemical principle of the MTT assay.
Rationale for Investigation
The compound this compound contains both piperazine and chloroaniline moieties. Piperazine and its derivatives are common scaffolds in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including anticancer, antimicrobial, and neuropharmacological effects.[6][7][8] Several studies have demonstrated that novel piperazine derivatives can exhibit significant cytotoxic activity against various cancer cell lines, including those from breast, colon, and liver cancers.[9][10] The chloroaniline component may also contribute to the compound's overall biological activity and pharmacokinetic profile.[7] Therefore, evaluating the cytotoxic potential of this specific analog is a logical step in the exploration of novel anticancer agents.
Materials and Reagents
| Reagent/Material | Specifications |
| Test Compound | This compound (CAS: 890091-78-8)[11] |
| Cell Lines | Adherent cancer cell lines (e.g., MCF-7, HCT-116, A549) |
| MTT Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide |
| Solvent (Compound) | Dimethyl Sulfoxide (DMSO), cell culture grade |
| Solvent (Formazan) | DMSO or 10% SDS in 0.01 M HCl |
| Culture Medium | Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) |
| Supplements | Fetal Bovine Serum (FBS), Penicillin-Streptomycin |
| Buffer | Phosphate-Buffered Saline (PBS), pH 7.4, sterile |
| Enzyme | Trypsin-EDTA (0.25%) |
| Labware | 96-well flat-bottom sterile microplates, serological pipettes, pipette tips |
| Equipment | Humidified CO2 incubator (37°C, 5% CO2), microplate reader (570 nm), microscope |
Preparatory Procedures
Preparation of MTT Stock Solution (5 mg/mL)
-
Weigh out 50 mg of MTT powder and dissolve it in 10 mL of sterile PBS.
-
Vortex or sonicate briefly to ensure complete dissolution.[1]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting tube (e.g., wrapped in aluminum foil).
-
Store the MTT stock solution at -20°C for up to 6 months or at 4°C for several weeks, protected from light.[1][12] Expert Tip: Avoid repeated freeze-thaw cycles.
Preparation of Test Compound Stock Solution (e.g., 50 mM)
-
The molecular weight of the compound is 253.73 g/mol .[7][11] To prepare a 50 mM stock, dissolve 12.69 mg of this compound in 1 mL of sterile DMSO.
-
Vortex until the compound is fully dissolved.
-
Aliquot into smaller volumes and store at -20°C. Causality Note: Using a high-concentration stock solution minimizes the final concentration of DMSO in the culture wells. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[13]
Experimental Protocol: A Phased Approach
This protocol is designed for adherent cell lines. A key prerequisite for a reliable MTT assay is ensuring cells are in their logarithmic growth phase.[14][13]
Caption: Step-by-step experimental workflow for the MTT assay.
Step 1: Cell Seeding
-
Harvest adherent cells using Trypsin-EDTA, neutralize with serum-containing medium, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired concentration. The optimal seeding density is critical and must be determined empirically for each cell line, typically ranging from 1,000 to 100,000 cells per well.[14][13]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Control Setup: To mitigate "edge effects," where wells on the perimeter of the plate evaporate faster, fill these outer wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[13]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach and resume growth.
Step 2: Compound Treatment
-
After 24 hours, observe the cells under a microscope to confirm attachment and healthy morphology.
-
Prepare serial dilutions of the this compound compound in culture medium from your stock solution. A common starting range is 0.1 µM to 100 µM.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Each concentration should be tested in triplicate.
-
Essential Controls:
-
Untreated Control: Wells with cells treated with culture medium only (represents 100% viability).
-
Vehicle Control: Wells with cells treated with medium containing the highest concentration of DMSO used in the experiment (to check for solvent toxicity).
-
Blank Control: Wells containing medium only, with no cells (for background absorbance).[12]
-
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
Step 3: MTT Addition and Incubation
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[2]
-
Gently mix by tapping the plate.
-
Return the plate to the incubator for 2 to 4 hours.[15] During this time, viable cells will convert the MTT into visible purple formazan crystals. Causality Note: The incubation time is critical. Insufficient time leads to a weak signal, while excessive time can cause MTT toxicity.[3][13]
Step 4: Formazan Solubilization and Measurement
-
After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals or the attached cells.[12]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16][17]
-
Cover the plate with foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background noise.[2]
Data Analysis and Interpretation
Calculation of Cell Viability
-
Correct for Background: Subtract the average absorbance of the blank (medium-only) wells from all other readings.
-
Calculate Percentage Viability: Normalize the data to the untreated control. The viability of cells in each treated well is expressed as a percentage relative to the untreated control cells.
% Cell Viability = (Corrected OD of Treated Sample / Corrected OD of Untreated Control) x 100
Determination of IC50
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Plot a Dose-Response Curve: Create a scatter plot with the logarithm of the compound concentration on the x-axis and the corresponding percentage of cell viability on the y-axis.
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin, or an Excel add-in) to fit the data to a sigmoidal dose-response (variable slope) curve.[18][19]
-
Calculate IC50: The software will calculate the IC50 value from the fitted curve, which is the concentration that corresponds to 50% on the y-axis.[20][21]
Example Data Presentation
| Compound Conc. (µM) | Log(Conc.) | Avg. Corrected OD | % Viability |
| 0 (Control) | N/A | 1.250 | 100% |
| 1 | 0 | 1.188 | 95.0% |
| 5 | 0.70 | 0.950 | 76.0% |
| 10 | 1.00 | 0.650 | 52.0% |
| 25 | 1.40 | 0.313 | 25.0% |
| 50 | 1.70 | 0.150 | 12.0% |
| 100 | 2.00 | 0.075 | 6.0% |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Microbial contamination.[13] - Phenol red or serum interference.[14][13] - MTT reagent degradation. | - Visually inspect plates for contamination. - Use phenol red-free medium during MTT incubation.[13] - Prepare fresh MTT solution and store it protected from light. |
| Low Absorbance Readings | - Low cell seeding density.[13] - Insufficient MTT incubation time.[13] - Incomplete formazan solubilization. | - Optimize cell density with a titration experiment.[15] - Increase MTT incubation time (up to 4 hours). - Ensure adequate mixing and volume of the solubilizing agent. |
| Poor Reproducibility | - Inconsistent cell numbers due to pipetting errors. - "Edge effect" in the 96-well plate.[14] - Variation in incubation times. | - Ensure homogenous cell suspension before seeding. - Avoid using the outer wells for data collection.[13] - Standardize all incubation timelines across experiments.[13] |
| Increased OD with Higher Dose | - Compound interferes with MTT reduction.[14][22] - Compound is colored and absorbs at 570 nm. | - Run a control with the compound in cell-free medium to check for direct MTT reduction or color interference.[14][22] - If interference is confirmed, consider an alternative viability assay (e.g., SRB or CellTiter-Glo). |
References
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
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Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Methods in Molecular Medicine, 111, 1–12. [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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How to... in just 5 minutes. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel [Video]. YouTube. [Link]
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Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. Retrieved from [Link]
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Dr. Kazi Education. (2020, September 27). How to calculate IC50 from MTT assay [Video]. YouTube. [Link]
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ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
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Mahmood, M. (2023, February 27). MTT (Assay protocol). protocols.io. [Link]
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ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
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Biology Lectures. (2024, June 24). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION [Video]. YouTube. [Link]
- Naik, N., et al. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica, 8(9), 30-38.
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ResearchGate. (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from [Link]
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Ceylan, S., et al. (2014). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 19(5), 6460–6479. [Link]
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Yilmaz, I., et al. (2024). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. ChemistrySelect, 9(1), e202303884. [Link]
-
Mehta, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 113. [Link]
-
de Oliveira, R. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520–532. [Link]
-
PubChem. (n.d.). 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. Retrieved from [Link]
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Application Note: A Validated Protocol for In Vitro Antimicrobial Screening of Novel Piperazine Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The global rise of antimicrobial resistance (AMR) presents a formidable challenge to public health, threatening the efficacy of modern medicine.[1] The diminishing pipeline of new antibiotics has intensified the search for novel chemical scaffolds capable of circumventing existing resistance mechanisms. Among these, piperazine-containing compounds have emerged as a "privileged structure" in medicinal chemistry.[2][3][4] Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antibacterial, antifungal, and antitubercular effects, making them a promising foundation for the development of next-generation antimicrobial agents.[1][2][3]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the in vitro antimicrobial screening of novel piperazine derivatives. The protocols herein are designed to be robust and self-validating, grounding experimental procedures in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI). We will detail the gold-standard broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC), a secondary agar well diffusion method for qualitative screening, and the subsequent protocol for determining the Minimum Bactericidal Concentration (MBC) to assess bactericidal versus bacteriostatic activity.
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
The objective of in vitro AST is to provide a reliable prediction of how a microorganism is likely to respond to an antimicrobial agent.[5] The two most critical parameters determined in primary screening are:
-
Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that completely prevents the visible in vitro growth of a microorganism under standardized conditions.[6][7][8][9] The MIC is the primary metric for quantifying the potency of a novel compound.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10] This parameter is crucial for distinguishing between compounds that merely inhibit growth (bacteriostatic) and those that actively kill the pathogen (bactericidal).
Primary Screening: Broth Microdilution for MIC Determination
The broth microdilution method is the internationally recognized gold-standard for quantitative AST due to its reproducibility, efficiency in testing multiple agents, and conservation of materials.[11][12][13] The protocol is standardized by organizations like the CLSI to ensure inter-laboratory consistency.[14][15]
Causality Behind Experimental Choices:
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious, rapidly growing bacteria.[16] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical as it can significantly affect the activity of certain antimicrobial agents.
-
Inoculum Density: A standardized inoculum, equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), is used to ensure that the number of bacteria is consistent for every test.[17] This is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells, a density that allows for robust growth within the incubation period without overwhelming the antimicrobial agent.[16]
-
Serial Dilution: A two-fold serial dilution is performed to create a logarithmic concentration gradient, which is essential for precisely identifying the concentration at which microbial growth is inhibited.[9]
Experimental Protocol: Broth Microdilution
Materials:
-
Novel piperazine derivative(s)
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC reference strains like Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
Procedure:
-
Preparation of Piperazine Derivative Stock Solution:
-
Accurately weigh the piperazine derivative and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of the solvent in the assay should not exceed 1% to avoid impacting bacterial growth.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if it is not inherently sterile.[17]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[17]
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:150.[16]
-
-
Microtiter Plate Setup:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of the drug (prepared in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the Growth Control (50 µL CAMHB, no drug).
-
Well 12 will serve as the Sterility Control (100 µL CAMHB, no drug, no inoculum).
-
-
Inoculation:
-
Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
The final volume in each test well is now 100 µL.
-
-
Incubation:
-
Cover the plate with a lid to prevent evaporation and contamination.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air for most aerobic bacteria.[17]
-
-
Reading and Interpreting Results:
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// Edges prep_stock -> plate_setup; prep_inoculum -> inoculate; plate_setup -> serial_dilution -> inoculate; inoculate -> incubate; incubate -> read_mic; plate_setup -> controls [style=dashed]; controls -> read_mic [style=dashed, constraint=false]; }
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Secondary Screening: Agar Well Diffusion Method
The agar well diffusion method is a simple, cost-effective qualitative or semi-quantitative technique for preliminary screening.[18][19] It is particularly useful for screening a large number of compounds or for compounds that may have poor solubility in broth media. The principle relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium, creating a concentration gradient and a resulting zone of growth inhibition.[20]
Experimental Protocol: Agar Well Diffusion
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Solutions of piperazine derivatives at known concentrations
Procedure:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).
-
Evenly streak the swab across the entire surface of an MHA plate to create a uniform bacterial lawn.
-
-
Well Creation:
-
Using a sterile cork borer, punch uniform wells into the agar. Aseptically remove the agar plugs.
-
-
Compound Application:
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the piperazine derivative solution into a designated well.
-
Include a negative control (solvent alone, e.g., DMSO) and a positive control (a known antibiotic) in separate wells on the same plate.
-
-
Incubation:
-
Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
-
Reading and Interpreting Results:
-
Measure the diameter of the zone of inhibition (the clear area around the well where no growth occurs) in millimeters (mm).
-
A larger zone of inhibition generally indicates greater antimicrobial activity.
-
// Node Definitions prep_inoculum [label="Prepare Standardized\nInoculum (0.5 McFarland)", fillcolor="#F1F3F4", fontcolor="#202124"]; streak_plate [label="Create Bacterial Lawn\non MHA Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; create_wells [label="Punch Wells in Agar\nwith Sterile Borer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_compound [label="Add Compound & Controls\nto Wells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="Incubate Plate\n(35°C, 18-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; measure_zone [label="Measure Diameter of\nInhibition Zone (mm)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep_inoculum -> streak_plate; streak_plate -> create_wells; create_wells -> add_compound; add_compound -> incubate; incubate -> measure_zone; }
Caption: Workflow for the Agar Well Diffusion Assay.
Advanced Protocol: Minimum Bactericidal Concentration (MBC) Determination
Following the determination of the MIC, the MBC assay is performed to assess whether a compound is bactericidal or bacteriostatic.[21] A compound is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ≤ 4).[10][22]
Experimental Protocol: MBC Determination
Procedure:
-
Perform MIC Assay: Conduct the broth microdilution MIC test as described in Section 3.0.
-
Subculturing: After the MIC is determined, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Mix the contents of each selected well. Using a calibrated loop or pipette, transfer a 10-100 µL aliquot from each of these clear wells and plate it onto a fresh, drug-free MHA plate. Be sure to label each plate corresponding to the concentration from the microtiter well.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Reading and Interpreting Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the piperazine derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10]
-
// Node Definitions start [label="Start: Novel\nPiperazine Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mic_test [label="Primary Screen:\nDetermine MIC via\nBroth Microdilution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mic_result [label="Is MIC within\npotent range?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; mbc_test [label="Secondary Screen:\nDetermine MBC", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate_ratio [label="Calculate\nMBC/MIC Ratio", fillcolor="#34A853", fontcolor="#FFFFFF"]; bactericidal [label="Bactericidal\n(Ratio ≤ 4)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; bacteriostatic [label="Bacteriostatic\n(Ratio > 4)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; stop [label="Low Potency:\nStop or Modify", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> mic_test; mic_test -> mic_result; mic_result -> mbc_test [label="Yes"]; mic_result -> stop [label="No"]; mbc_test -> calculate_ratio; calculate_ratio -> bactericidal; calculate_ratio -> bacteriostatic; }
Caption: Overall screening strategy for antimicrobial assessment.
Data Presentation and Interpretation
Quantitative data from MIC and MBC assays should be summarized in a clear, tabular format to allow for easy comparison and interpretation.
Table 1: Example Data Summary for a Piperazine Derivative
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 2 | 4 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 8 | 64 | 8 | Bacteriostatic |
| Pseudomonas aeruginosa | ATCC 27853 | 16 | >128 | >8 | Bacteriostatic |
| Enterococcus faecalis | ATCC 29212 | 4 | 8 | 2 | Bactericidal |
Quality Control: The Foundation of Trustworthy Data
Adherence to stringent quality control (QC) is non-negotiable for generating reliable and reproducible AST data.
-
Reference Strains: Always include well-characterized QC strains (e.g., from the American Type Culture Collection - ATCC) in each batch of tests. The results for these strains must fall within the acceptable ranges published in CLSI M100 documents.[23][24]
-
Purity Checks: Perform purity checks on the inoculum by subculturing onto an agar plate to ensure it has not been contaminated.
-
Controls: The inclusion of sterility and growth controls in every microdilution plate is mandatory to validate the test run.[6]
-
Method Validation: All laboratory procedures should be validated against CLSI guidelines (e.g., M07 for broth dilution methods) to ensure accuracy and precision.[13][25]
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of novel piperazine derivatives as potential antimicrobial agents. By integrating the gold-standard broth microdilution method for MIC determination with subsequent MBC testing, researchers can quantitatively assess compound potency and differentiate between bactericidal and bacteriostatic mechanisms of action. Strict adherence to standardized procedures and quality control, as outlined by CLSI, is paramount for ensuring the integrity and validity of the generated data, which forms the critical foundation for further preclinical development.
References
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Application Notes & Protocols for Preclinical Efficacy Evaluation of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline (ACPC)
Introduction: Rationale for Investigation
The compound 2-(4-acetyl-piperazin-1-yl)-5-chloroaniline, hereafter referred to as ACPC, is a novel synthetic molecule incorporating a chloroaniline and an acetyl-piperazine moiety. While direct biological data on ACPC is nascent, the chemical scaffolds it comprises are well-represented in a multitude of pharmacologically active agents. The piperazine ring is a common structural motif in drugs with applications spanning antimicrobial, anticancer, and neuropharmacological indications. Similarly, aniline derivatives are versatile precursors in the synthesis of pharmacologically active heterocycles screened for anticancer activity.
This document provides detailed protocols for the initial in vivo evaluation of ACPC's efficacy in two primary therapeutic areas suggested by its structural heritage: oncology and infectious disease. The following application notes are designed for researchers in drug development and provide a robust framework for generating foundational preclinical data.
Part 1: Anticancer Efficacy Evaluation in Murine Xenograft Models
Scientific Integrity & Logic
The human tumor xenograft model in immunocompromised mice is a cornerstone of preclinical oncology research.[1] This model allows for the in vivo assessment of a compound's direct antitumor activity against human cancer cells. The choice of an immunocompromised strain (e.g., Nude, SCID) is critical, as it prevents the mouse's immune system from rejecting the human tumor cells, thereby ensuring that any observed tumor growth inhibition is attributable to the therapeutic agent being tested. The primary endpoint, tumor volume, provides a quantitative and reproducible measure of efficacy.
This protocol is designed as a self-validating system through the inclusion of vehicle and positive control groups. The vehicle group establishes the baseline tumor growth rate, while a standard-of-care chemotherapy agent validates the model's responsiveness and provides a benchmark against which ACPC's activity can be compared.
Experimental Workflow: Xenograft Model
Caption: Workflow for anticancer efficacy testing using a subcutaneous xenograft model.
Detailed Protocol: Subcutaneous Xenograft Study
1. Animal Selection and Husbandry:
-
Species/Strain: Athymic Nude (Nu/Nu) or SCID mice, 6-8 weeks old.[2] These strains lack a functional adaptive immune system, preventing rejection of human cells.
-
Housing: House animals in sterile, filtered-air micro-isolator cages with autoclaved bedding, food, and water. Maintain a 12-hour light/dark cycle.
-
Acclimation: Allow a minimum of 7 days for acclimation before experimental manipulation.
2. Cell Line Preparation:
-
Selection: Choose a human cancer cell line relevant to the hypothesized target of ACPC (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma).
-
Culture: Grow cells in the recommended complete medium. Ensure cells are in the logarithmic growth phase and are 70-80% confluent at the time of harvesting.[3]
-
Harvesting: Wash cells with sterile PBS, detach using trypsin-EDTA, and then neutralize with complete medium. Centrifuge the cell suspension (e.g., 1500 rpm for 4 minutes), wash twice with sterile PBS, and resuspend in cold, serum-free medium or PBS.[4]
-
Viability: Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability must be >95%.
3. Tumor Implantation:
-
Cell Suspension: Adjust the final cell concentration to 5 x 10⁷ cells/mL in a 1:1 mixture of PBS and Matrigel®. Matrigel provides an extracellular matrix that supports initial tumor formation.[5] Keep the suspension on ice to prevent premature gelling.[5]
-
Injection: Anesthetize the mouse (e.g., isoflurane inhalation). Subcutaneously inject 100 µL of the cell suspension (yielding 5 x 10⁶ cells) into the right flank of each mouse.[5]
4. Study Initiation and Monitoring:
-
Tumor Growth: Allow tumors to establish. Begin monitoring tumor volume 3-4 days post-implantation.
-
Measurement: Use digital calipers to measure the length (L) and width (W) of the tumor 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .[5]
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group) with similar mean tumor volumes.
-
Groups:
- Group 1: Vehicle Control (e.g., 0.5% CMC in water)
- Group 2: ACPC, Dose 1 (e.g., 10 mg/kg)
- Group 3: ACPC, Dose 2 (e.g., 30 mg/kg)
- Group 4: Positive Control (e.g., a standard-of-care agent for the chosen cell line)
5. Compound Administration and Data Collection:
-
Formulation: Prepare ACPC in the selected vehicle. Due to the potential for poor aqueous solubility, formulation strategies like suspensions in carboxymethylcellulose (CMC) or solutions in oil may be necessary.[6][7]
-
Dosing: Administer the compound and vehicle once daily (or as determined by preliminary pharmacokinetic studies) via oral gavage (PO) or intraperitoneal (IP) injection.
-
Monitoring: Record tumor volumes and body weights for each animal 2-3 times weekly.
-
Clinical Observations: Monitor animals daily for any signs of toxicity, such as weight loss (>20%), lethargy, ruffled fur, or labored breathing.[8]
6. Endpoint and Data Analysis:
-
Humane Endpoints: The study should be terminated for any individual animal if its tumor volume exceeds 2000 mm³ (or ~10% of body weight), the tumor becomes ulcerated, or the animal shows signs of significant distress or loses >20% of its initial body weight.[9]
-
Data Analysis:
- Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
- Analyze the statistical significance of differences in tumor volume between groups using an appropriate statistical test (e.g., ANOVA with post-hoc analysis).
- Plot mean tumor volume and mean body weight over time for each group.
Data Presentation: Summary of Xenograft Efficacy
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | % TGI | Mean Body Weight Change (%) ± SEM | p-value (vs. Vehicle) |
| Vehicle Control | - | QD, PO | N/A | N/A | ||
| ACPC | 10 | QD, PO | ||||
| ACPC | 30 | QD, PO | ||||
| Positive Control | X | QD, PO |
Part 2: Antimicrobial Efficacy in a Murine Systemic Infection Model
Scientific Integrity & Logic
To evaluate ACPC as a potential antimicrobial agent, a systemic infection model provides a rigorous test of its ability to control and clear a disseminated bacterial infection.[10] This model mimics sepsis, where bacteria are present in the bloodstream and seed various organs. The primary efficacy endpoint is the reduction of bacterial burden, measured as Colony Forming Units (CFU) per gram of tissue or mL of blood, in key organs like the spleen, liver, and kidneys.[10] This provides a direct, quantitative measure of the compound's antibacterial activity in vivo.
The validity of this protocol is ensured by including an untreated control group to establish the natural course of the infection and a positive control group treated with a clinically relevant antibiotic (e.g., ciprofloxacin) to confirm the susceptibility of the pathogen and the responsiveness of the model.
Experimental Workflow: Systemic Infection Model
Caption: Workflow for antimicrobial efficacy testing in a murine systemic infection model.
Detailed Protocol: Systemic Infection Study
1. Animal Selection and Husbandry:
-
Species/Strain: Immunocompetent mice such as BALB/c or C57BL/6, 6-8 weeks old.[11]
-
Housing & Acclimation: As described in the xenograft protocol.
2. Bacterial Strain and Inoculum Preparation:
-
Selection: Choose a clinically relevant bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922). The choice should be guided by in vitro susceptibility testing of ACPC.
-
Culture: Grow bacteria in appropriate broth (e.g., Tryptic Soy Broth) to mid-log phase.
-
Inoculum: Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1-5 x 10⁷ CFU/mL). The precise infectious dose must be determined in a pilot study to cause a sublethal but robust infection.
3. Induction of Infection and Treatment:
-
Infection: Inject 100-200 µL of the bacterial inoculum via the intraperitoneal (IP) or intravenous (IV) route. The IP route is often used to model peritonitis leading to sepsis.[12]
-
Treatment Initiation: Administer the first dose of treatment 1-2 hours post-infection. This timing allows the infection to establish but is clinically relevant for therapeutic intervention.
-
Groups (n=8-10/group):
- Group 1: Vehicle Control
- Group 2: ACPC, Dose 1
- Group 3: ACPC, Dose 2
- Group 4: Positive Control (e.g., Ciprofloxacin, 10 mg/kg)
-
Dosing: Administer treatments at specified intervals (e.g., once or twice daily) for 1-2 days.
4. Endpoint and Analysis:
-
Monitoring: Observe animals frequently for clinical signs of illness (piloerection, lethargy, hypothermia).
-
Endpoint: The study is typically terminated at a fixed time point (e.g., 24 or 48 hours post-infection).
-
Sample Collection: At the endpoint, humanely euthanize mice and aseptically collect blood via cardiac puncture. Aseptically harvest organs (spleen, liver, kidneys).
-
Bacterial Load Enumeration:
- Weigh the harvested organs.
- Homogenize each organ in a known volume of sterile saline.
- Perform serial dilutions of the blood and tissue homogenates.
- Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
- Incubate plates overnight at 37°C.
- Count the colonies on the plates to determine the CFU per mL of blood or per gram of tissue.
-
Data Analysis: Convert CFU counts to Log₁₀ CFU. Calculate the mean Log₁₀ CFU for each group and determine the statistical significance of the reduction in bacterial load compared to the vehicle control group (e.g., using a t-test or ANOVA).
Data Presentation: Summary of Antimicrobial Efficacy
| Treatment Group | Dose (mg/kg) | Mean Log₁₀ CFU/g Spleen ± SEM | Mean Log₁₀ CFU/g Liver ± SEM | Mean Log₁₀ CFU/mL Blood ± SEM | p-value (Spleen vs. Vehicle) |
| Vehicle Control | - | N/A | |||
| ACPC | 20 | ||||
| ACPC | 60 | ||||
| Positive Control | 10 |
Part 3: Foundational In Vivo Pharmacokinetic (PK) Assessment
Scientific Integrity & Logic
Before embarking on extensive efficacy studies, a preliminary pharmacokinetic (PK) assessment is essential.[13] This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of ACPC. Understanding key parameters like half-life (T½), maximum concentration (Cmax), and total exposure (AUC) is critical for designing a rational dosing schedule (dose and frequency) for the efficacy models.[14] A serial bleeding protocol in a small number of animals provides a robust PK profile while minimizing animal usage.[13]
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for a preliminary pharmacokinetic study in mice.
Detailed Protocol: Murine PK Study
-
Animals: Use normal, healthy mice (e.g., CD-1 or BALB/c), n=3-4 per route of administration.
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral (PO): Administer a single dose via oral gavage (e.g., 10-20 mg/kg) to assess absorption and bioavailability.
-
-
Blood Sampling: Collect sparse or serial blood samples (approx. 30-50 µL) at multiple time points.[13]
-
IV time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
PO time points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.[15]
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K₂-EDTA), and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of ACPC in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis and determine key PK parameters.[13]
References
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UBC Animal Care Services. (n.d.). Draft guideline on Tumour size and Tumour Progression. Available at: [Link]
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Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Available at: [Link]
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Li, Z., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Management and Research, 13, 2177–2187. Available at: [Link]
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Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. Available at: [Link]
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Mai, S., et al. (2022). Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model. Frontiers in Immunology, 13, 891151. Available at: [Link]
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Li, F., et al. (2019). Murine Pharmacokinetic Studies. Bio-protocol, 9(22), e3434. Available at: [Link]
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DeJong, C. S., et al. (2021). Murine Models for Staphylococcal Infection. Current Protocols, 1(4), e116. Available at: [Link]
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Norecopa. (n.d.). Guidelines for the use of animals in cancer research. Available at: [Link]
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at: [Link]
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Zak, O. (1986). Animal models in the evaluation of antimicrobial agents. Clinical Microbiology Reviews, 2(4), 527-531. Available at: [Link]
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Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Available at: [Link]
-
Savic, R., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 93, 335-343. Available at: [Link]
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Wang, T. T., et al. (2017). Pharmacokinetics of Panaxynol in Mice. Journal of Cancer Prevention, 22(1), 51–56. Available at: [Link]
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Starr, J. M., et al. (2017). Murine Models of Sepsis and Trauma: Can We Bridge the Gap?. ILAR Journal, 58(1), 61-71. Available at: [Link]
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SlidePlayer. (2016). ANIMAL MODELS IN CANCER RESEARCH. Available at: [Link]
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Step-by-step guide for synthesizing 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline derivatives
Application Note & Protocol
A Step-by-Step Guide to the Synthesis of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline Derivatives via Palladium-Catalyzed Buchwald-Hartwig Amination
Abstract
This guide provides a detailed, research-grade protocol for the synthesis of this compound, a key intermediate in the development of pharmacologically active compounds. The piperazine ring is a prevalent scaffold in medicinal chemistry, known to modulate pharmacokinetic properties and interact with various biological targets.[1][2] Coupled with the chloroaniline moiety, this structural motif is found in molecules with potential applications as anticancer, antimicrobial, and central nervous system (CNS) agents.[3][4] This document outlines a robust and efficient two-step synthetic pathway commencing with a Buchwald-Hartwig cross-coupling reaction, followed by the reduction of a nitro group. We will delve into the mechanistic rationale behind the chosen methodology, provide step-by-step experimental procedures, and offer guidance on product characterization and troubleshooting.
Introduction: The Strategic Importance of Arylpiperazines
N-arylpiperazines are a privileged class of compounds in drug discovery, forming the core of numerous FDA-approved drugs.[5] The synthesis of these structures, particularly the formation of the C(aryl)-N(piperazine) bond, is a critical step in the development of new chemical entities. While classical methods like nucleophilic aromatic substitution (SNAr) are viable, they often require harsh conditions and are limited to substrates with strong electron-withdrawing groups.[6]
The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized C-N bond formation.[7] This method offers a milder, more versatile, and highly efficient alternative, compatible with a wider range of functional groups and substrates.[8][9] It relies on a palladium catalyst, typically in its Pd(0) active form, and a specialized bulky, electron-rich phosphine ligand to facilitate the coupling of an aryl halide with an amine.[7][10] This guide will leverage the power of the Buchwald-Hartwig amination to construct the target aniline derivative.
Synthetic Strategy & Workflow
Our retrosynthetic analysis identifies two key transformations: the reduction of a nitro group to the target aniline and the formation of the crucial C-N bond between the aromatic ring and the piperazine nitrogen.
The chosen forward synthesis therefore involves two main stages:
-
Buchwald-Hartwig Amination: Coupling of 1-bromo-4-chloro-2-nitrobenzene with 1-acetylpiperazine. This palladium-catalyzed reaction forms the core arylpiperazine structure.
-
Nitro Group Reduction: Conversion of the nitro intermediate to the final 2-amino (aniline) product.
This workflow is designed for efficiency and high yield, utilizing commercially available starting materials.
Caption: Retrosynthesis and forward synthesis workflow diagram.
Part A: Buchwald-Hartwig C-N Cross-Coupling Protocol
Principle and Mechanism
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[10] The cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the starting material, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine (1-acetylpiperazine) coordinates to the Pd(II) center, typically displacing the halide, facilitated by a base.
-
Reductive Elimination: The final C-N bond is formed, releasing the desired product and regenerating the Pd(0) catalyst.
The choice of ligand is critical for the reaction's success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are known to stabilize the palladium catalyst and accelerate the rate-limiting reductive elimination step.[7]
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Application Notes: Utilizing Chloroaniline-Piperazine Scaffolds in Kinase Inhibition Assays
Introduction: The Privileged Role of Chloroaniline-Piperazine Scaffolds in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets.[2][3] Small molecule kinase inhibitors have revolutionized targeted therapy, and within this landscape, certain chemical scaffolds have emerged as "privileged structures" due to their favorable binding properties and synthetic tractability.[3][4]
The chloroaniline and piperazine moieties are frequently found in the structures of potent kinase inhibitors.[5][6][7][8] The aniline group can form crucial hydrogen bonds with the kinase hinge region, a key anchoring point in the ATP-binding site.[5] The chlorine substituent can modulate the compound's physicochemical properties and enhance binding affinity.[5] The piperazine ring is a versatile linker that often improves solubility and allows for the introduction of various side chains to optimize potency and selectivity.[8]
While the specific compound 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline is not extensively documented as a direct kinase inhibitor, it serves as an excellent example of a chemical building block for the synthesis of more complex and potent inhibitors.[9][10] Its structure contains the core chloroaniline and acetyl-piperazine motifs. To illustrate the application of such scaffolds, this guide will focus on Dasatinib (Sprycel®) , a well-characterized, second-generation tyrosine kinase inhibitor that incorporates a chloro-substituted aniline ring and a piperazine-containing side chain.[11][12][13] Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the causative agent in most cases of Chronic Myeloid Leukemia (CML), and also targets SRC family kinases.[11][14][15][16]
This document will provide a comprehensive guide for researchers on how to utilize and evaluate compounds with similar scaffolds in biochemical kinase inhibition assays, using Dasatinib as a model compound and the BCR-ABL kinase as the target.
Scientific Background: Mechanism of Kinase Inhibition
Most small molecule kinase inhibitors, including Dasatinib, function as ATP-competitive inhibitors.[17] They bind to the ATP-binding pocket of the kinase's catalytic domain, preventing the enzyme from binding ATP and subsequently transferring a phosphate group to its substrate.[18][19] This action blocks the downstream signaling cascade that promotes aberrant cell proliferation and survival, ultimately leading to apoptosis in cancer cells.[14][18]
Dasatinib is distinguished from the first-generation inhibitor Imatinib by its ability to bind to both the active and inactive conformations of the ABL kinase domain.[14][15] This dual-binding capability allows it to overcome many of the resistance mutations that affect Imatinib, which primarily recognizes the inactive conformation.[14][15]
The simplified signaling pathway inhibited by Dasatinib in CML is depicted below.
Caption: BCR-ABL pathway inhibition by Dasatinib.
Experimental Protocols
The following sections provide detailed protocols for conducting a biochemical kinase inhibition assay. The ADP-Glo™ Kinase Assay is chosen here as a representative example due to its high sensitivity, robustness, and broad applicability.[1][20] This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1][21]
Workflow Overview: ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is allowed to proceed, generating ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP back to ATP, which is then used by luciferase to generate a luminescent signal directly proportional to the kinase activity.[1][20][21]
Caption: General workflow for the ADP-Glo™ kinase assay.
PART 1: Reagent and Compound Preparation
1.1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer composition may vary depending on the specific kinase and should be optimized accordingly.[22]
-
BCR-ABL Kinase: Reconstitute recombinant BCR-ABL enzyme to a stock concentration of 100 µg/mL in a suitable storage buffer. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme to the desired working concentration (e.g., 2-5 ng/µL) in 1X kinase buffer.
-
Substrate: Prepare a stock solution of a suitable peptide substrate for BCR-ABL (e.g., a poly(Glu, Tyr) peptide) in deionized water. Dilute to the working concentration (typically at or near the Kₘ value) in 1X kinase buffer.[20]
-
ATP Solution: Prepare a stock solution of ATP (e.g., 10 mM) in deionized water. Dilute to the working concentration (typically at the Kₘ value for the kinase) in 1X kinase buffer.[20][22]
-
ADP-Glo™ Reagents: Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
1.2. Test Compound (Dasatinib) Preparation:
-
Prepare a 10 mM stock solution of Dasatinib in 100% DMSO.
-
Create a serial dilution series of the compound in 100% DMSO. For a 10-point IC₅₀ curve, a 3-fold dilution series starting from 1 mM is common.
-
Further dilute this series in 1X kinase buffer to create the final working concentrations for the assay. Ensure the final DMSO concentration in the reaction well is low (≤1%) to minimize solvent effects.[2]
PART 2: Assay Execution (384-well plate format)
2.1. Kinase Reaction Setup:
-
To the wells of a white, low-volume 384-well assay plate, add the components in the following order:
-
2.5 µL of the diluted test compound (Dasatinib) or DMSO vehicle for controls.
-
2.5 µL of the diluted BCR-ABL enzyme solution. For "no enzyme" controls, add 2.5 µL of 1X kinase buffer instead.
-
-
Mix gently by tapping the plate or using a plate shaker.
-
Pre-incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[20]
2.2. Initiating the Kinase Reaction:
-
Add 5 µL of the ATP/Substrate mixture to all wells to start the reaction.
-
Mix the plate gently.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is within the linear range.[22]
2.3. Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
Data Analysis and Interpretation
-
Data Normalization:
-
The "High Signal" control (0% inhibition) is typically the reaction with enzyme and DMSO vehicle.
-
The "Low Signal" control (100% inhibition) can be a reaction without enzyme or with a high concentration of a known potent inhibitor.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
-
IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%, is determined from this curve.[23]
-
Expected Results and Data Presentation
The results of the assay should demonstrate a dose-dependent inhibition of BCR-ABL kinase by Dasatinib. Below is a table of representative IC₅₀ values for several well-known kinase inhibitors against BCR-ABL, illustrating how data can be presented.
| Compound | Primary Target(s) | BCR-ABL IC₅₀ (nM) | Notes |
| Dasatinib | BCR-ABL, SRC | < 1 | Binds both active and inactive conformations.[14][15] |
| Imatinib | BCR-ABL, c-KIT, PDGFR | ~25 - 50 | Binds primarily to the inactive conformation.[19][24] |
| Bosutinib | BCR-ABL, SRC | ~1.2 | Dual SRC/ABL inhibitor.[17][25][26][27] |
| Staurosporine | Broad Spectrum | ~6 | Non-selective kinase inhibitor, often used as a positive control. |
Note: IC₅₀ values are highly dependent on assay conditions (e.g., ATP concentration) and may vary between different studies.
References
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Imatinib - Wikipedia . Wikipedia. [Link]
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Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects . (2025-03-25). [Link]
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Imatinib in Chronic Myeloid Leukemia: an Overview . NIH National Library of Medicine. [Link]
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What is the mechanism of action of Imatinib (Gleevec)? . (2025-04-09). Dr.Oracle. [Link]
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Imatinib: MedlinePlus Drug Information . (2025-03-15). MedlinePlus. [Link]
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Bosutinib – Knowledge and References . Taylor & Francis. [Link]
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Bosutinib for Chronic Myeloid Leukemia . (2015-08-26). NIH National Library of Medicine. [Link]
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Bosutinib - Wikipedia . Wikipedia. [Link]
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Understanding TR-FRET Assays: Protocols and the Role of Plate Readers . (2025-09-15). DCReport.org. [Link]
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FRET and TR-FRET Assays . ICE Bioscience. [Link]
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery . BPS Bioscience. [Link]
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Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes . (2019). NIH National Library of Medicine. [Link]
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Time-resolved fluorescence energy transfer - Wikipedia . Wikipedia. [Link]
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase . (2014-06-01). NIH National Library of Medicine. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development . (2024-07-02). Reaction Biology. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . (2025-08-14). Celtarys Research. [Link]
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Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines . Der Pharma Chemica. [Link]
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Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries . (2011-03-21). Wiley-VCH. [Link]
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Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors . SciELO South Africa. [Link]
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Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors . (2014-03). ResearchGate. [Link]
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Synthesis of novel piperazine-linked anthranilic acids as potential small molecule kinase inhibitors . Africa Research Connects. [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . (2023-09-22). NIH National Library of Medicine. [Link]
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Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives . (2019-09-05). NIH National Library of Medicine. [Link]
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Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays . (2004-12-30). NIH National Library of Medicine. [Link]
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Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents . Journal of Cancer Therapy & Research. [Link]
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Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays . (2004). ResearchGate. [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) . (2025-07-18). NIH National Library of Medicine. [Link]
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Application Notes and Protocols for High-Throughput Screening of Compound Libraries Based on the 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline Scaffold
Introduction: Unlocking the Therapeutic Potential of the 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline Scaffold
The relentless pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. Central to this endeavor is the identification and optimization of chemical scaffolds that exhibit promising biological activity. The this compound scaffold represents a compelling starting point for the development of new therapeutics. The piperazine moiety is a well-established pharmacophore found in a wide array of approved drugs, contributing to favorable pharmacokinetic properties and diverse biological activities, including anticancer and antimicrobial effects.[1][2][3] The substituted chloroaniline component further enhances the potential for diverse molecular interactions. Given the established anticancer and antimicrobial potential of similar piperazine-containing compounds, a high-throughput screening (HTS) campaign is a logical and efficient strategy to elucidate the biological activity of compound libraries based on this novel scaffold.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign for compound libraries derived from the this compound scaffold. We will focus on a hypothetical HTS campaign designed to identify inhibitors of a protein kinase, a critical class of enzymes frequently dysregulated in cancer.[4][5] The protocols and methodologies detailed herein are designed to be robust, reproducible, and adaptable to specific research needs, providing a solid framework for the discovery of novel lead compounds.
The Strategic Imperative for High-Throughput Screening
High-throughput screening (HTS) is a powerful, automated methodology that allows for the rapid testing of hundreds of thousands to millions of chemical compounds for a specific biological activity.[6] This approach is instrumental in the early stages of drug discovery for identifying "hits" – compounds that demonstrate the desired effect in a given assay.[7] The rationale for employing HTS for the this compound scaffold is rooted in the need to efficiently explore the vast chemical space of its derivatives and identify those with the highest potential for therapeutic development.
Experimental Design and Workflow
A successful HTS campaign requires meticulous planning and a multi-stage approach to identify and validate true hits while minimizing false positives. The overall workflow for our proposed kinase inhibitor screen is depicted below.
Caption: Figure 1: A generalized workflow for a high-throughput screening campaign.
Part 1: Primary High-Throughput Screening Protocol
The primary screen is designed for high throughput and aims to identify any compound from the library that exhibits inhibitory activity against the target kinase at a single concentration.
Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
For this campaign, we will utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust and widely used technology for studying kinase activity. This assay format offers high sensitivity, low background, and resistance to interference from colored or fluorescent compounds in the library.
The assay principle is based on the detection of the phosphorylated substrate. A europium cryptate-labeled anti-phospho-substrate antibody (donor) and a second antibody or streptavidin conjugated to an acceptor fluorophore that binds to the biotinylated peptide substrate are used. When the substrate is phosphorylated by the kinase, the donor and acceptor fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The resulting FRET signal is proportional to the extent of substrate phosphorylation.
Caption: Figure 2: Principle of the HTRF kinase assay.
Materials and Reagents
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
-
Target Kinase: Recombinant human protein kinase (e.g., a specific oncology target).
-
Kinase Substrate: Biotinylated peptide substrate specific for the target kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Stop Solution: e.g., 100 mM EDTA in assay buffer.
-
Microplates: 384-well, low-volume, white, opaque microplates.
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO.
Step-by-Step Protocol
-
Compound Plating:
-
Using an automated liquid handler, transfer 50 nL of each compound from the library stock plates (10 mM in DMSO) to the 384-well assay plates.
-
For controls, add 50 nL of DMSO (negative control) and 50 nL of the positive control inhibitor to designated wells.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in assay buffer. The final concentration of the kinase and substrate should be optimized for each specific kinase, typically at or below the Km for the substrate.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate using a multi-channel pipette or automated dispenser.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plates for 15 minutes at room temperature to allow for compound pre-incubation with the kinase.
-
Prepare a 2X ATP solution in assay buffer. The final concentration of ATP should be at or near the Km for the specific kinase to allow for the identification of both ATP-competitive and non-competitive inhibitors.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Prepare the HTRF detection reagent mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in the detection buffer provided by the manufacturer.
-
Stop the kinase reaction by adding 10 µL of the HTRF detection reagent mix to each well. The EDTA in the detection buffer will chelate the Mg²⁺, thus stopping the kinase reaction.
-
Incubate the plates for 60 minutes at room temperature, protected from light, to allow for antibody-antigen binding and signal development.
-
-
Data Acquisition:
-
Read the plates on an HTRF-compatible plate reader. The fluorescence is measured at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).
-
The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Data Analysis and Hit Selection
The primary data analysis involves normalizing the raw HTRF ratios and calculating the percent inhibition for each compound.
-
Normalization: The data is normalized to the plate controls:
-
Percent Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
-
-
Quality Control: The quality and robustness of the assay are assessed using the Z'-factor.[8]
-
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS.
-
-
Hit Selection: Compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as initial "hits" for further investigation.
| Parameter | Description | Recommended Value |
| Compound Concentration | Single-point screen | 10 µM |
| Assay Volume | Total volume per well | 20 µL |
| Plate Format | Microplate type | 384-well |
| Detection Method | Assay technology | HTRF |
| Z'-factor | Assay quality metric | > 0.5 |
| Hit Cutoff | Threshold for hit selection | > 50% inhibition |
Part 2: Hit Confirmation and Validation Protocols
The initial hits from the primary screen require further characterization to confirm their activity, determine their potency, and rule out false positives.
Protocol 1: Dose-Response and IC₅₀ Determination
This step aims to confirm the inhibitory activity of the primary hits and determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).
-
Compound Preparation:
-
Prepare serial dilutions of the hit compounds, typically in 10-point, 3-fold dilutions, starting from a high concentration (e.g., 100 µM).
-
-
Assay Procedure:
-
Perform the same HTRF kinase assay as described in the primary screen, but instead of a single concentration, add the serially diluted compounds to the assay plates.
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
| Compound ID | Primary Screen (% Inhibition) | IC₅₀ (µM) |
| Hit-001 | 75.2 | 1.5 |
| Hit-002 | 68.9 | 5.8 |
| Hit-003 | 82.1 | 0.9 |
| ... | ... | ... |
Protocol 2: Orthogonal Assay
An orthogonal assay utilizes a different detection technology to confirm the hits from the primary screen. This helps to eliminate artifacts specific to the primary assay format. For a kinase inhibitor screen, a suitable orthogonal assay could be a mobility shift assay or a filter-binding assay.
Example: Caliper-Based Mobility Shift Assay
-
Assay Principle: This assay measures the separation of the peptide substrate and the phosphorylated product based on their different electrophoretic mobilities in a microfluidic chip.
-
Procedure:
-
Perform the kinase reaction with the hit compounds as in the primary assay.
-
The reaction mixture is then introduced into the microfluidic chip of a Caliper LabChip system.
-
The substrate and product are separated by electrophoresis and detected by fluorescence.
-
-
Data Analysis: The ratio of product to substrate peak height is used to determine the percent inhibition.
Protocol 3: Counter-Screening for Selectivity
To assess the selectivity of the confirmed hits, they should be tested against a panel of related kinases. This helps to identify compounds that are specific for the target of interest and minimizes the risk of off-target effects.
-
Kinase Panel: Select a panel of kinases that are structurally related to the primary target.
-
Assay Procedure: Perform the HTRF or mobility shift assay for each kinase in the panel with the confirmed hit compounds at a single concentration (e.g., 10 µM).
-
Data Analysis: Calculate the percent inhibition for each kinase. Compounds that show significantly higher inhibition of the primary target compared to other kinases are considered selective.
Conclusion and Future Directions
This application note provides a detailed framework for conducting a high-throughput screening campaign to identify novel inhibitors from a compound library based on the this compound scaffold. The successful identification of potent and selective hits from this campaign will provide a strong foundation for subsequent lead optimization efforts. Further characterization of the confirmed hits, including mechanism of action studies, structure-activity relationship (SAR) analysis, and evaluation in cell-based and in vivo models, will be crucial for advancing these promising compounds through the drug discovery pipeline.
References
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Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
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Gribbon, P., & Sewing, A. (2005). High-throughput screening: a key component of the drug discovery process. Drug Discovery Today, 10(1), 17-22. [Link]
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Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195. [Link]
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Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580-588. [Link]
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Mehta, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 113. [Link]
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Singh, P., & Kaur, M. (2016). A review on synthesis and biological activity of piperazine derivatives. Journal of Applied Pharmaceutical Science, 6(12), 202-211. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
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BPS Bioscience. (n.d.). Kinase Screening & Profiling Services. [Link]
-
Agilent Technologies. (2021). High-Throughput GPCR Assay Development. [Link]
-
Mehta, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 113. [Link]
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Vasile, C., et al. (2021). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 26(11), 3183. [Link]
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Use of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline as a chemical probe for target identification
Application Notes & Protocols
Topic: Use of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline as a Chemical Probe for Target Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Therapeutic Targets with Precision Chemical Tools
The identification of molecular targets for bioactive small molecules is a pivotal step in drug discovery and chemical biology. It provides the mechanistic foundation for understanding a compound's efficacy and potential toxicities. Chemical probes are indispensable tools in this endeavor, enabling the elucidation of protein-ligand interactions within the complex milieu of living systems[1][2][3]. This guide details the application of a novel chemical probe scaffold, derived from this compound, for the purpose of target deconvolution.
While this compound and its analogues have been explored as intermediates in the synthesis of compounds with potential antimicrobial and anticancer activities[4][5][6][7], its potential as a backbone for a target identification probe remains untapped. This document provides a conceptual framework and detailed protocols for its use in a photoaffinity-based target identification workflow. We will outline the design of a photoactivatable and clickable probe, its application in cell-based systems, the proteomic strategy for identifying covalently labeled targets, and the subsequent validation of these interactions.
Probe Design and Strategy
The core structure of this compound presents a versatile scaffold for chemical probe development. To transform this molecule into a tool for target identification, we will incorporate two key functionalities: a photoreactive group for covalent crosslinking and a bioorthogonal handle for enrichment and detection[8][9][10][11].
Hypothetical Probe Structure: AP-azide-diazirine
For the purpose of this guide, we will conceptualize a probe named "AP-azide-diazirine," derived from our core molecule. The design rationale is as follows:
-
Pharmacophore: The this compound core is presumed to be the primary determinant of biological activity and target engagement.
-
Photoreactive Group (Diazirine): A diazirine moiety will be installed on the phenyl ring. Upon UV irradiation, it generates a highly reactive carbene that can form a covalent bond with proximal amino acid residues of a target protein[8][12].
-
Bioorthogonal Handle (Azide): An azide group will be incorporated, likely via modification of the acetyl group on the piperazine ring. This azide will serve as a "clickable" handle for the subsequent attachment of a reporter tag (e.g., biotin or a fluorescent dye) via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
The successful application of this probe relies on the principle of photoaffinity labeling (PAL), a powerful technique to covalently capture ligand-protein interactions[9][10][11][13].
Experimental Workflow Overview
The overall strategy for target identification using the AP-azide-diazirine probe is a multi-step process that begins with treating live cells with the probe, followed by UV-induced crosslinking, and culminating in the identification of labeled proteins by mass spectrometry.
Caption: Overall workflow for target identification using a photoaffinity probe.
Detailed Protocols
Protocol 1: In-situ Photo-Crosslinking in Live Cells
This protocol describes the treatment of cultured mammalian cells with the AP-azide-diazirine probe and subsequent UV-induced crosslinking to covalently capture target proteins.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
AP-azide-diazirine probe stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
UV crosslinking apparatus (365 nm)
Procedure:
-
Cell Culture: Plate cells in appropriate culture dishes (e.g., 10 cm dishes) and grow to 80-90% confluency.
-
Probe Incubation:
-
Aspirate the culture medium.
-
Wash the cells once with warm PBS.
-
Add serum-free medium containing the desired concentration of AP-azide-diazirine probe (typically 1-10 µM).
-
As a negative control, treat a separate plate with vehicle (DMSO) only.
-
For competitive displacement, pre-incubate cells with a 50-100 fold excess of the parent compound (this compound) for 1 hour before adding the probe.
-
Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.
-
-
UV Crosslinking:
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Place the culture dishes on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal time and distance from the UV source should be empirically determined.
-
-
Cell Harvesting:
-
After irradiation, aspirate the PBS.
-
Harvest the cells by scraping into cold PBS containing protease and phosphatase inhibitors.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
The cell pellets can be stored at -80°C or used immediately for lysis.
-
Protocol 2: Cell Lysis and Bioorthogonal Ligation (Click Chemistry)
This protocol details the lysis of crosslinked cells and the attachment of a biotin reporter tag to the probe-labeled proteins via click chemistry.
Materials:
-
Cell pellets from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Biotin-alkyne reporter tag
-
Click chemistry reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication on ice or by passing through a fine-gauge needle.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C).
-
Transfer the supernatant (soluble proteome) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Click Reaction:
-
In a microcentrifuge tube, combine the cell lysate (e.g., 1 mg of total protein) with the click chemistry reagents in the following order:
-
Biotin-alkyne (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
-
Vortex briefly and incubate at room temperature for 1-2 hours with gentle rotation.
-
-
Protein Precipitation: Precipitate the protein to remove excess click chemistry reagents. Add 4 volumes of ice-cold acetone, incubate at -20°C for 1 hour, and then centrifuge to pellet the protein. Wash the pellet with cold methanol.
Protocol 3: Enrichment and Proteomic Analysis
This protocol describes the enrichment of biotinylated proteins using streptavidin affinity chromatography, followed by on-bead digestion and identification by mass spectrometry[14][15][16][17].
Materials:
-
Protein pellet from Protocol 2
-
Urea buffer (8 M urea in 100 mM Tris-HCl, pH 8.0)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., 1% SDS in PBS, 8 M urea in PBS, PBS)
-
Digestion buffer (50 mM ammonium bicarbonate)
-
Trypsin (sequencing grade)
-
Dithiothreitol (DTT) and Iodoacetamide (IAA)
Procedure:
-
Resuspension and Binding:
-
Resuspend the protein pellet in urea buffer.
-
Add streptavidin-agarose beads and incubate for 2-4 hours at room temperature with rotation to capture the biotinylated proteins.
-
-
Washing:
-
Pellet the beads by gentle centrifugation.
-
Wash the beads sequentially with the wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the washed beads in digestion buffer.
-
Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 37°C.
-
Alkylate cysteine residues with IAA (55 mM) for 20 minutes in the dark.
-
Add trypsin and incubate overnight at 37°C with shaking.
-
-
Peptide Collection and Mass Spectrometry:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins using a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Potential targets are proteins that are significantly enriched in the probe-treated sample compared to the vehicle control and show reduced enrichment in the competition control.
-
Target Validation
The identification of a protein by affinity-based proteomics does not definitively prove it is a direct target. Orthogonal validation methods are crucial to confirm the interaction[18].
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context[19][20][21][22]. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation[20][21][22].
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Treatment: Treat intact cells with the parent compound (this compound) at various concentrations or with a vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature[23].
-
Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the soluble target protein in the supernatant by Western blotting or other quantitative protein detection methods.
-
Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization[19][20].
Protocol 5: Competitive Binding Assay
Competitive binding assays confirm that the probe and the parent compound interact with the target at the same binding site[24][25][26][27][28].
Procedure:
-
Experimental Setup: Perform the in-situ photo-crosslinking and biotinylation experiment (Protocols 1 & 2) with the following conditions:
-
Probe only
-
Probe + increasing concentrations of the parent compound
-
-
Analysis:
-
Enrich the biotinylated proteins and quantify the amount of the putative target protein by Western blotting or targeted mass spectrometry.
-
A dose-dependent decrease in the labeling of the target protein in the presence of the parent compound indicates a competitive binding interaction.
-
Data Presentation
Quantitative data from the proteomics and validation experiments should be presented clearly to facilitate interpretation.
Table 1: Example Proteomics Data Summary
| Protein ID | Gene Name | Probe vs. Vehicle (Fold Change) | Probe + Competitor vs. Probe (Fold Change) | Function |
| P12345 | TGT1 | 15.2 | 0.1 | Kinase |
| Q67890 | TGT2 | 12.8 | 0.2 | Dehydrogenase |
| P98765 | NSB1 | 1.2 | 0.9 | Structural |
Putative targets (TGT1, TGT2) show high enrichment with the probe, which is significantly reduced by the competitor. Non-specific binders (NSB1) show minimal enrichment.
Table 2: Example CETSA Data Summary
| Compound | Concentration | Apparent Tm (°C) | ΔTm (°C) |
| Vehicle | - | 52.1 | - |
| Parent Compound | 1 µM | 54.3 | +2.2 |
| Parent Compound | 10 µM | 57.8 | +5.7 |
A dose-dependent increase in the melting temperature (Tm) of the target protein confirms engagement.
Conclusion
The protocols outlined in this guide provide a comprehensive framework for utilizing a chemical probe derived from this compound for target identification. By combining photoaffinity labeling with advanced proteomic techniques and rigorous orthogonal validation, researchers can confidently identify the molecular targets of this and other bioactive small molecules, thereby accelerating the pace of drug discovery and biological understanding.
References
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Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (n.d.). MDPI. Retrieved from [Link]
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Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Retrieved from [Link]
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Smith, E., & Collins, I. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Future Medicinal Chemistry, 7(2), 159-183. Retrieved from [Link]
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Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Knox, R. J. (2015). Target Identification Using Chemical Probes. Methods in Enzymology, 506, 3-33. Retrieved from [Link]
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Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Retrieved from [Link]
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A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Target Identification Using Chemical Probes. (n.d.). The Kennedy Institute of Rheumatology. Retrieved from [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]
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The Discovery and Utility of Chemical Probes in Target Discovery. (n.d.). SpringerLink. Retrieved from [Link]
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Paiva, A. M., & Tavaré, J. M. (2018). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Pharmaceuticals, 11(4), 110. Retrieved from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(1), 241-250. Retrieved from [Link]
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Competitive Ligand Binding Assay. (n.d.). Mtoz Biolabs. Retrieved from [Link]
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High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 159-168. Retrieved from [Link]
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Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7(1), 11040. Retrieved from [Link]
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Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 399-425. Retrieved from [Link]
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Competition Assays vs. Direct Binding Assays: How to choose. (2025). Fluidic Sciences Ltd. Retrieved from [Link]
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O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(1), 15-24. Retrieved from [Link]
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Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. (2024). bioRxiv. Retrieved from [Link]
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Chen, C., & Peng, T. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR Protocols, 1(3), 100109. Retrieved from [Link]
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Liu, Y., Zhang, J., & Chen, X. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(19), 6436-6457. Retrieved from [Link]
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O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(1), 15-24. Retrieved from [Link]
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Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (2021). Semantic Scholar. Retrieved from [Link]
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Liu, Y., Zhang, J., & Chen, X. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(19), 6436-6457. Retrieved from [Link]
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Cell fixation improves performance of in situ crosslinking mass spectrometry while preserving cellular ultrastructure. (2024). bioRxiv. Retrieved from [Link]
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Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. (2023). Chinese Journal of Pharmacology and Toxicology, 37(12), 951. Retrieved from [Link]
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Affinity-based Probe (AfBP) and Affinity-based Protein Profiling. In... (n.d.). ResearchGate. Retrieved from [Link]
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Mehta, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 113. Retrieved from [Link]
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Mehta, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (2020). MDPI. Retrieved from [Link]
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Mehta, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 113. Retrieved from [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. Retrieved from [Link]
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Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][1][8]diazepin-11-yl)piperazin-1-yl)acetate. (n.d.). Molbank. Retrieved from [Link]
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N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2008). Journal of Medicinal Chemistry, 51(14), 4239-51. Retrieved from [Link]
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5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase for Potential Chaperone Treatment of Pompe Disease or Intervention for Diabetes Mellitus Type 2. (2010). Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
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2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. (n.d.). PubChem. Retrieved from [Link]
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Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. Retrieved from [Link]2153)
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Application Note: A Robust LC-MS/MS Method for the Quantification of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline in Human Plasma
Abstract
This document details the development and validation of a selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution, providing excellent peak shape and resolution. The analyte is detected using a triple quadrupole mass spectrometer in positive electrospray ionization mode, with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. This method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.
Introduction: The Rationale for a Validated Bioanalytical Method
This compound is a synthetic organic compound featuring a chloroaniline moiety linked to an acetylated piperazine ring. Such structures are common scaffolds in medicinal chemistry, often serving as intermediates or as pharmacologically active agents themselves. The chloroaniline and piperazine motifs are known to be key pharmacophores in a variety of therapeutic areas, including oncology and neurology.[1] Accurate quantification of this compound in biological matrices like plasma is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical and clinical development.
A robust and reliable bioanalytical method is the cornerstone of generating high-quality pharmacokinetic (PK) data, which informs dosing regimens, safety assessments, and regulatory submissions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its inherent selectivity, sensitivity, and wide dynamic range.[2][3] This application note provides a comprehensive guide for researchers to establish a fully validated LC-MS/MS method for this compound, grounded in established scientific principles and regulatory expectations.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is critical for rational method development. Based on the structure and related compounds, the following properties for this compound (Molecular Formula: C₁₂H₁₆ClN₃O, Molecular Weight: 253.73 g/mol ) are considered.[1]
-
Polarity: The presence of the acetyl, piperazine, and aniline groups suggests moderate polarity. This makes it a suitable candidate for reversed-phase liquid chromatography (RPLC).[4][5]
-
Ionization: The piperazine and aniline nitrogens are basic and can be readily protonated, making positive mode electrospray ionization (ESI+) the logical choice for mass spectrometric detection.
-
LogP: The predicted octanol-water partition coefficient (logP) would likely be in a range suitable for good retention on a C18 column and efficient extraction from an aqueous matrix.[6]
LC-MS/MS Method Development: A Logic-Driven Approach
The goal of method development is to create a procedure that is not only accurate and precise but also rugged and efficient for routine use. The following sections outline the decision-making process for each critical component of the method.
Mass Spectrometry and Compound Optimization
The foundation of a selective LC-MS/MS method lies in the optimization of the mass spectrometer parameters for the analyte and the internal standard (IS).
-
Ionization Mode: Given the presence of basic nitrogen atoms, Electrospray Ionization in the positive ion mode (ESI+) was selected to generate the protonated molecule [M+H]⁺.
-
Precursor Ion Selection: The singly charged, protonated parent ion [M+H]⁺ is selected in the first quadrupole (Q1). For this compound, this corresponds to an m/z of 254.7.
-
Collision-Induced Dissociation (CID) and Product Ion Selection: The precursor ion is fragmented in the collision cell (Q2). Based on the structure, the most probable fragmentation would occur at the piperazine ring or involve the loss of the acetyl group. A stable and abundant product ion is then selected in the third quadrupole (Q3) for monitoring. The fragmentation of piperazine derivatives often involves the cleavage of the ring structure.[7] A plausible fragmentation pathway would be the cleavage of the piperazine ring, leading to a characteristic product ion.
Selection of an Internal Standard (IS)
The use of an internal standard is crucial to correct for variability in sample preparation and instrument response.[8][9] An ideal IS co-elutes with the analyte and exhibits similar ionization and extraction properties. A stable isotope-labeled (SIL) version of the analyte is the best choice, but when unavailable, a structural analog is a suitable alternative.[10]
For this method, 2-(4-Propionyl-piperazin-1-yl)-5-chloroaniline is proposed as an excellent internal standard. It is structurally very similar to the analyte, differing only by a -CH₂- group, which ensures similar chromatographic behavior and extraction recovery. Its different molecular weight allows for distinct detection by the mass spectrometer.
Proposed MRM Transitions
Multiple Reaction Monitoring (MRM) provides the highest selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[11] The following transitions are proposed for method development.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Rationale for Product Ion |
| Analyte | 254.7 | 155.1 | Cleavage of the piperazine ring and loss of the acetyl group. |
| Internal Standard | 268.7 | 155.1 | Same core fragmentation, demonstrating analogous behavior. |
Note: These values are theoretical and must be confirmed by direct infusion of the analytical standards into the mass spectrometer to determine the optimal collision energy for each transition.
Chromatographic Separation
Reversed-phase liquid chromatography is the technique of choice for separating moderately polar compounds.[12][13]
-
Column: A C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size) provides a good balance of resolving power, speed, and backpressure.
-
Mobile Phase: A binary mobile phase system offers flexibility.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures the protonation of the analyte and IS, leading to better peak shape and ionization efficiency.[14]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier that provides good elution strength and is MS-friendly.
-
-
Elution: A gradient elution is proposed to ensure a sharp peak shape for the analyte and to elute more hydrophobic matrix components later, reducing carryover.
Sample Preparation
The objective of sample preparation is to remove interfering matrix components, primarily proteins and phospholipids, while efficiently recovering the analyte.[6] For high-throughput analysis, protein precipitation is a simple, fast, and cost-effective method.[15][16][17]
-
Method: Protein precipitation using acetonitrile. Acetonitrile is highly effective at precipitating plasma proteins.[18] A 3:1 ratio of acetonitrile to plasma is typically sufficient to ensure complete protein removal.
-
Rationale: This approach avoids the lengthy optimization required for liquid-liquid extraction (LLE) or solid-phase extraction (SPE) and is easily automated. The supernatant can often be directly injected, simplifying the workflow.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
2-(4-Propionyl-piperazin-1-yl)-5-chloroaniline (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (with K₂EDTA as anticoagulant)
Preparation of Standard and QC Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration curve (CC) standards. Prepare separate dilutions for quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock in acetonitrile. This solution will also serve as the protein precipitation solvent.
Sample Preparation Protocol
Sources
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Polar Compounds | SIELC Technologies [sielc.com]
- 13. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
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- 16. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 17. Technical Tip: Protein Precipitation [phenomenex.com]
- 18. agilent.com [agilent.com]
Application Notes and Protocols for the Preclinical Evaluation of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline
Introduction: A Strategic Framework for a Novel Candidate
The journey of a novel chemical entity from the laboratory bench to a potential therapeutic is a rigorous and multi-faceted process. This guide provides a comprehensive experimental framework for the preclinical evaluation of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline, a compound with structural motifs suggestive of potential anticancer activity. Given the nascent stage of investigation for this specific molecule, this document outlines a logical, phased approach, beginning with fundamental in vitro characterization and progressing through in vivo efficacy and safety assessments. Our methodology is grounded in established principles of drug discovery, emphasizing robust experimental design, data integrity, and a clear rationale for each step to ensure a thorough and scientifically sound evaluation.[1][2]
The structural components of this compound, including the piperazine and chloroaniline moieties, are present in various biologically active compounds, hinting at its potential to interact with key cellular targets.[3][4][5][6][7][8] This guide will therefore focus on a preclinical development path geared towards oncology, while remaining adaptable should initial screens suggest alternative therapeutic applications.
Phase 1: In Vitro Characterization - Establishing a Biological Profile
The initial phase of preclinical assessment is designed to determine the fundamental biological activity of the compound in a controlled, cellular environment.[9][10][11][12] These studies are critical for go/no-go decisions and for informing the design of subsequent, more complex experiments.
Cell Viability and Cytotoxicity Assays
The primary objective is to ascertain the compound's effect on cancer cell proliferation and viability. A panel of human cancer cell lines representing diverse tumor types should be selected for initial screening.
Protocol: High-Throughput Cell Viability Screening using CellTiter-Glo®
-
Cell Line Selection and Culture:
-
Select a panel of 10-20 human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung], PC-3 [prostate]).
-
Culture cells in their recommended media and conditions to ensure logarithmic growth.
-
-
Assay Preparation:
-
Seed cells in 96-well, white-walled plates at a predetermined optimal density and allow them to adhere overnight.[13]
-
Prepare a 10-point serial dilution of this compound in DMSO, with a final concentration range typically from 100 µM to 1 nM.
-
-
Compound Treatment:
-
Treat the cells with the serial dilutions of the compound. Include vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 72 hours under standard cell culture conditions.
-
-
Data Acquisition:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression analysis.
-
Table 1: Hypothetical IC50 Data for this compound
| Cell Line | Tumor Type | IC50 (µM) |
| MCF-7 | Breast | 5.2 |
| HCT116 | Colon | 2.8 |
| A549 | Lung | 10.5 |
| PC-3 | Prostate | 8.1 |
| K562 | Leukemia | 1.5 |
Mechanism of Action Elucidation
Based on the IC50 data, select the most sensitive cell lines for further mechanistic studies.
Protocol: Apoptosis Induction Assay via Flow Cytometry
-
Cell Treatment:
-
Treat sensitive cells (e.g., HCT116, K562) with this compound at concentrations equivalent to their IC50 and 5x IC50 for 24 and 48 hours.
-
-
Cell Staining:
-
Harvest and wash the cells.
-
Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol: Cell Cycle Analysis
-
Cell Treatment and Fixation:
-
Treat cells as in the apoptosis assay.
-
Harvest, wash, and fix the cells in ice-cold 70% ethanol.
-
-
Staining and Analysis:
-
Stain the fixed cells with a solution containing PI and RNase A.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Phase 2: In Vivo Efficacy and Pharmacokinetics - Bridging the Gap to a Living System
Positive in vitro results provide the justification for advancing the compound to in vivo studies. This phase aims to evaluate the compound's anti-tumor efficacy in a living organism and to understand its pharmacokinetic profile.[14][15]
Animal Model Selection
The choice of an appropriate animal model is crucial for the relevance of the efficacy studies.[16][17]
-
Cell Line-Derived Xenograft (CDX) Models: These are established by implanting human cancer cell lines into immunocompromised mice.[18][19] They are reproducible and suitable for initial efficacy testing.
-
Patient-Derived Xenograft (PDX) Models: These models involve the implantation of fresh tumor tissue from patients into immunocompromised mice, better-preserving the heterogeneity of the original tumor.[20]
In Vivo Efficacy Study
Protocol: CDX Tumor Growth Inhibition Study
-
Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.
-
-
Tumor Implantation:
-
Inject 5 x 10^6 HCT116 cells subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
-
Treatment:
-
Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at three different dose levels (e.g., 10, 30, 100 mg/kg) daily for 21 days.
-
Include a vehicle control group and a positive control group (e.g., 5-FU for HCT116 model).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Assess statistical significance between treatment and control groups.
-
Pharmacokinetic (PK) Studies
Understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME) is essential for dose selection and predicting human PK.[21][22]
Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Dosing:
-
Administer a single dose of this compound to mice via intravenous (IV) and oral (PO) routes.
-
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.
-
-
PK Parameter Calculation:
-
Calculate key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
-
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| %F | Oral Bioavailability |
Phase 3: Pre-IND Safety and Toxicology - Ensuring Patient Safety
Before a new drug can be tested in humans, its safety profile must be thoroughly evaluated in preclinical toxicology studies conducted under Good Laboratory Practice (GLP) guidelines.[23][24][25][26][27]
Acute and Repeat-Dose Toxicity Studies
These studies are designed to identify potential target organs of toxicity and to determine a safe starting dose for human clinical trials.[28][29][30]
Protocol: 28-Day Repeat-Dose Toxicology Study in Rodents and Non-Rodents
-
Species Selection:
-
Conduct studies in two species, typically one rodent (e.g., rat) and one non-rodent (e.g., dog).
-
-
Dose Groups:
-
Include a control group, a low-dose, a mid-dose, and a high-dose group.
-
-
Administration and Monitoring:
-
Administer the compound daily for 28 days.
-
Conduct daily clinical observations, and weekly measurements of body weight and food consumption.
-
Perform ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, urinalysis), and toxicokinetic assessments.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy and collect a comprehensive set of tissues for histopathological examination.
-
-
Data Evaluation:
-
Identify any dose-related adverse effects.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Safety Pharmacology
These studies assess the effects of the compound on vital organ systems.[31][32]
-
Cardiovascular System: hERG assay and in vivo cardiovascular study in a conscious, telemetered animal model.
-
Central Nervous System: Functional observational battery in rodents.
-
Respiratory System: Evaluation of respiratory function in rodents.
Genotoxicity
A battery of tests to assess the compound's potential to cause genetic damage.
-
Ames test (bacterial reverse mutation assay)
-
In vitro chromosomal aberration test in mammalian cells
-
In vivo micronucleus test in rodents
Conclusion: A Pathway to Clinical Investigation
This document provides a detailed and logical framework for the preclinical evaluation of this compound. By systematically progressing from in vitro characterization to in vivo efficacy and comprehensive safety assessments, researchers can build a robust data package to support an Investigational New Drug (IND) application. Each step is designed to inform the next, ensuring an efficient and scientifically rigorous development path. The successful execution of these studies will be paramount in determining the therapeutic potential of this novel compound and its suitability for advancement into human clinical trials.
References
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- Mehta, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)
- Mehta, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives.
- Mehta, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)
- BenchChem. (n.d.). 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline.
- Bîcu, E., et al. (2020). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 25(23), 5625.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
- BenchChem. (n.d.). A Technical Guide to 5-Chloro-2-(propan-2-yl)
- PubChem. (n.d.). 5-Chloro-2-(pyrrolidin-1-yl)aniline.
- PubChemLite. (n.d.). 5-chloro-2-(4-ethylpiperazin-1-yl)aniline.
- FINETECH INDUSTRY LIMITED. (n.d.). This compound.
- ChemicalBook. (n.d.). 5-chloro-2-(4-methyl-2-phenylpiperazin-1-yl)aniline Product Description.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
- BLDpharm. (n.d.). 5-Chloro-2-(4-methylpiperidin-1-yl)aniline.
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Troubleshooting & Optimization
Improving the yield and purity of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline synthesis
Welcome to the technical support guide for the synthesis of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline (CAS: 890091-78-8). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this key pharmaceutical intermediate. As a crucial building block in the synthesis of kinase inhibitors like Pazopanib, robust and reproducible synthesis of this compound is paramount.[1][2]
This guide moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating framework for your synthetic work.
Synthesis Overview: The Buchwald-Hartwig Approach
The most prevalent and scalable method for synthesizing this compound involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[3][4] This reaction forms the critical C-N bond between an aryl halide and an amine. The primary route involves the regioselective amination of 2,4-dichloroaniline with 1-acetylpiperazine.
The regioselectivity of this reaction is a key challenge; the coupling must be directed to the C-2 position over the C-4 position. This is typically achieved by leveraging the higher reactivity of the C-Cl bond ortho to the amino group, often under carefully controlled temperature and catalyst system selection.[5]
Sources
Troubleshooting guide for the synthesis of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline
Technical Support Center: Synthesis of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth troubleshooting framework for the synthesis of this compound, a key intermediate in pharmaceutical research. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Synthetic Strategy Overview
The synthesis of this compound typically involves two key transformations: a carbon-nitrogen (C-N) bond formation to couple the piperazine ring to the aniline core, and the N-acetylation of the piperazine. The sequence of these steps can be varied. The most common and modern approach involves a Palladium-catalyzed Buchwald-Hartwig amination, which is known for its functional group tolerance but can be sensitive to reaction conditions.[1]
Two primary synthetic routes are considered in this guide:
-
Route A: Buchwald-Hartwig amination of a suitable dihaloarene with 1-acetylpiperazine.
-
Route B: Buchwald-Hartwig amination using piperazine, followed by selective N-acetylation.
Caption: Decision tree for troubleshooting the Buchwald-Hartwig amination step.
Q: My Buchwald-Hartwig reaction shows no conversion. What are the most common causes?
A: The most frequent culprits for a complete reaction failure are related to catalyst deactivation or improper setup.
-
Oxygen Contamination: The active Pd(0) catalyst is extremely sensitive to oxygen. Inadequate degassing of the solvent or a poor inert atmosphere (Nitrogen or Argon) will rapidly oxidize the catalyst, halting the catalytic cycle. [1]Ensure your solvent is thoroughly degassed via freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes. Assembling the reaction in a glovebox is highly recommended.
-
Inactive Catalyst/Ligand: Palladium sources like Pd(OAc)₂ can be unreliable as they require in situ reduction to the active Pd(0) state. [2]Using a pre-formed, air-stable Pd(0) "precatalyst" can provide more consistent results. [3]Furthermore, the choice of phosphine ligand is critical for coupling with less reactive aryl chlorides. [4]Standard ligands may be ineffective; sterically hindered, electron-rich biaryl phosphine ligands are often required to promote the difficult oxidative addition step. [5]3. Inappropriate Base: The base's role is to deprotonate the amine (or its protonated form after complexation to palladium), making it a more potent nucleophile. Weak bases may not be sufficient. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. [3]Ensure the base is fresh and has been stored under inert atmosphere, as alkoxides readily degrade upon exposure to moisture.
Q: I am seeing significant amounts of a hydrodehalogenation byproduct (where the halogen on the aniline is replaced by hydrogen). How can I prevent this?
A: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations. [1]It occurs when an intermediate palladium-hydride species, formed via β-hydride elimination or other pathways, reductively eliminates to replace the halide with a hydrogen atom.
-
Cause: This is often exacerbated by high temperatures or when the desired C-N reductive elimination is slow.
-
Solution: Consider screening different phosphine ligands. Ligands that accelerate the C-N bond-forming reductive elimination step can outcompete the hydrodehalogenation pathway. Additionally, lowering the reaction temperature, if possible, can sometimes mitigate this side reaction, though it may require longer reaction times.
| Parameter | Recommendation for Aryl Chlorides | Rationale |
| Palladium Source | Pd₂(dba)₃, or air-stable precatalysts (e.g., G3-XPhos) | Ensures efficient generation of the active Pd(0) species. [3] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) | Facilitates the oxidative addition of the less reactive C-Cl bond. [4][5] |
| Base | NaOtBu, KOtBu, LHMDS | Strong, non-nucleophilic bases required to deprotonate the amine. [3] |
| Solvent | Anhydrous, degassed Toluene, Dioxane, or t-BuOH | Aprotic, non-coordinating solvents are generally preferred. [2] |
| Temperature | 80-120 °C | Higher temperatures are often needed to activate the C-Cl bond. |
Troubleshooting the N-Acetylation Step
If pursuing Route B, selective mono-acetylation of the piperazine intermediate is critical. The primary challenge is avoiding the formation of the di-acetylated byproduct. [6]
Q: My acetylation reaction is producing a mixture of mono- and di-acetylated products, making purification difficult. How can I improve mono-selectivity?
A: The formation of di-substituted products is the most common side reaction in piperazine chemistry due to the presence of two reactive secondary amine groups. [6]Several strategies can favor mono-substitution:
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of a strong acid (e.g., HCl) forms the piperazine mono-salt. The protonated nitrogen is deactivated, directing the acetylation to the free, non-protonated nitrogen. This is a cost-effective, one-pot approach. [6][7]2. Slow Addition at Low Temperature: Dissolve the piperazine intermediate in a suitable solvent (e.g., Dichloromethane) with a non-nucleophilic base like triethylamine. Cool the solution to 0 °C and add the acetylating agent (e.g., acetyl chloride) dropwise. The slow addition and low temperature limit the concentration of the reactive electrophile, statistically favoring reaction with the more abundant starting material over the newly formed, and still nucleophilic, mono-acetylated product. [8]3. Use of a Protecting Group: While a longer route, protecting one nitrogen of piperazine with a group like tert-butyloxycarbonyl (Boc) offers the cleanest and most reliable method for achieving mono-functionalization. [7]The synthesis would involve: (1) Coupling of mono-Boc-piperazine with the aryl halide, (2) Acetylation of the free secondary amine, and (3) Deprotection of the Boc group. This multi-step process often gives higher overall yields for complex syntheses. [6]
Strategy Typical Yield Advantages Disadvantages Slow Addition 50-70% Simple, one-step reaction. Often yields mixtures, requires careful control. Mono-Protonation 60-85% Good yields, one-pot synthesis. Reduced nucleophilicity can require longer reaction times. [6] | Boc-Protection | >90% (for acylation) | Excellent selectivity, clean reaction. | Multi-step process, higher cost of reagents. [7]|
Product Isolation and Purification
Q: I have a persistent emulsion during the aqueous workup. How can I break it?
A: Emulsions are common when working with amine-containing compounds.
-
Solution 1 (Brine): Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of the organic components and helping to break the emulsion.
-
Solution 2 (Filtration): If the emulsion is caused by fine solid particulates, filtering the entire mixture through a pad of Celite® can help break it up.
-
Solution 3 (Solvent Change): Sometimes, changing the organic solvent can resolve the issue. If you are using dichloromethane, for example, try switching to ethyl acetate for the extraction.
Q: My product is difficult to purify by column chromatography. What are some alternative strategies?
A: The basic amine functionality of the final product can cause tailing on silica gel columns.
-
Acid/Base Extraction: A powerful purification technique for amines is an acid/base wash. Dissolve the crude material in an organic solvent like ethyl acetate and extract with dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract the pure product back into an organic solvent. [9]* Modified Silica Gel: If chromatography is necessary, pre-treating the silica gel with triethylamine (e.g., using a mobile phase containing 0.5-1% triethylamine) can neutralize the acidic silanol groups, leading to much sharper peaks and better separation.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. [10]
Detailed Protocols
Protocol 1: Buchwald-Hartwig Amination (Route A)
-
Setup: To an oven-dried Schlenk flask, add the Pd-precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the biaryl phosphine ligand (1.2 equivalents relative to Pd).
-
Reagents: Add sodium tert-butoxide (1.4 eq.), 2-bromo-5-chloroaniline (1.0 eq.), and 1-acetylpiperazine (1.2 eq.).
-
Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this process three times.
-
Solvent: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Protocol 2: Selective Mono-Acetylation (Route B Intermediate)
-
Setup: Dissolve 2-(piperazin-1-yl)-5-chloroaniline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane in a round-bottom flask.
-
Cooling: Place the flask in an ice-water bath and stir for 15 minutes.
-
Addition: Add acetyl chloride (1.05 eq.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization. [11]
References
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Identifying and removing side products in the synthesis of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline
Welcome to the dedicated technical support guide for the synthesis of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important intermediate. Our goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated challenges?
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the coupling of 1-acetylpiperazine with a suitable aromatic precursor.
A prevalent method is the reaction of 1-acetylpiperazine with 2,5-dichloroaniline. This reaction is often catalyzed by a palladium-based catalyst, such as those used in Buchwald-Hartwig amination, or can proceed under strong basic conditions.
Key Challenges:
-
Competitive N-Arylation: The aniline nitrogen of 2,5-dichloroaniline can also react with another molecule of the chloro-aromatic starting material, leading to diarylamine impurities.
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Di-substitution: Under harsh reaction conditions, a second molecule of 1-acetylpiperazine can displace the second chlorine atom, leading to a di-piperazinyl substituted byproduct.
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Hydrolysis of the Acetyl Group: If the reaction is run under strongly basic or acidic conditions for an extended period, the acetyl group on the piperazine can be hydrolyzed, leading to the corresponding des-acetyl impurity.
Troubleshooting Guide: Side Products & Purification
This section provides a detailed, issue-oriented approach to identifying and mitigating common side products encountered during the synthesis.
Problem 1: My TLC/LC-MS analysis shows multiple spots/peaks close to the product.
This is a common issue and often points to the formation of structurally related impurities. The key is to systematically identify the source of these side products.
Before attempting any purification, it is crucial to gain as much information as possible about the impurities.
-
LC-MS Analysis: This is the most powerful tool for initial identification. The mass-to-charge ratio (m/z) of the impurity peaks can provide direct evidence for their structure.
-
1H NMR of the Crude Mixture: Even in a complex mixture, the presence of characteristic peaks can indicate specific impurities. For example, the disappearance of the acetyl methyl singlet would suggest hydrolysis.
| Potential Side Product | Expected Mass (M+H)+ | Key Identifying Features |
| Desired Product | 282.12 | Presence of acetyl and aromatic protons in expected ratios. |
| Des-acetyl impurity | 240.09 | Absence of the acetyl group signal in 1H NMR (~2.1 ppm). |
| Di-piperazinyl byproduct | 373.23 | Higher mass and altered aromatic proton splitting pattern. |
| Unreacted 2,5-dichloroaniline | 162.00 | Lower mass and characteristic aromatic proton signals. |
The following diagram outlines a systematic approach to identifying and resolving the issue of multiple side products.
Caption: Troubleshooting workflow for identifying and removing side products.
Problem 2: The yield of my reaction is consistently low.
Low yields can be attributed to several factors, from incomplete reactions to product degradation.
-
TLC Monitoring: Use a suitable solvent system (e.g., 5-10% Methanol in Dichloromethane) to monitor the disappearance of the limiting reagent. If the starting material is still present after an extended period, the reaction may be stalled.
-
Cause: Inefficient Catalyst Activity (for Buchwald-Hartwig type reactions).
-
Solution: Ensure the palladium catalyst is not deactivated. Use anhydrous, deoxygenated solvents. Consider a different ligand or catalyst system.
-
-
Cause: Insufficient Base Strength.
-
Solution: For SNAr reactions, a strong, non-nucleophilic base is often required. Consider switching to a stronger base like sodium tert-butoxide or potassium carbonate.
-
-
Cause: Product Degradation.
-
Solution: If the product is sensitive to heat or prolonged reaction times, consider running the reaction at a lower temperature for a longer duration.
-
Problem 3: I am struggling to purify the final product by column chromatography.
If the side products are very close in polarity to the desired product, chromatographic separation can be challenging.
-
Solvent System: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., Hexane/Ethyl Acetate) to a more polar system (e.g., Dichloromethane/Methanol) can improve separation.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase column.
-
Recrystallization: This can be a highly effective method for removing small amounts of impurities. Experiment with different solvent pairs (e.g., Ethanol/Water, Isopropanol/Heptane).
-
Acid-Base Extraction: The basic nitrogen atoms on the piperazine and aniline moieties allow for manipulation through pH adjustment.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a dilute acid solution (e.g., 1M HCl). The desired product and basic impurities will move to the aqueous layer.
-
Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the product.
-
Extract the product back into an organic solvent. This can be effective for removing non-basic impurities.
-
Experimental Protocols
Protocol 1: Re-acetylation of Des-acetyl Impurity
If a significant amount of the des-acetyl impurity is present, it can be easier to re-acetylate the crude mixture before final purification.
-
Dissolve the crude product in a suitable solvent such as dichloromethane.
-
Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.2 equivalents of acetyl chloride or acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Dry the organic layer, concentrate, and proceed with purification.
References
-
Buchwald-Hartwig Amination: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Nucleophilic Aromatic Substitution (SNAr): Crampton, M. R. (2007). Nucleophilic Aromatic Substitution. In Organic Reaction Mechanisms 2003 (pp. 161-182). John Wiley & Sons, Ltd. [Link]
-
Purification Techniques: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Technical Support Center: Solubility Troubleshooting for 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). As a key intermediate in medicinal chemistry, ensuring its complete dissolution is critical for accurate and reproducible experimental results.[1] This document provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in established physicochemical principles.
Understanding the Molecule: this compound
Before troubleshooting, it is crucial to understand the structural features of the molecule that influence its solubility. The molecule possesses a chloroaniline group, which is generally hydrophobic, and an acetylpiperazine moiety. While the piperazine ring can be protonated and the acetyl group offers some polarity, the overall structure leans towards lipophilicity, which can lead to solubility challenges, particularly at high concentrations. The presence of halogen derivatives and amide groups can be associated with increased DMSO solubility, but other factors like crystal lattice energy play a significant role.[2]
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO at my target concentration. What are the immediate first steps?
A1: Initial difficulties in dissolving a compound in DMSO are common. The first steps should always involve gentle, non-degradative physical methods to increase the dissolution rate. This includes vortexing the solution for several minutes and gently warming it.[3] Heating increases the kinetic energy of the system, helping to overcome the intermolecular forces within the compound's crystal lattice.[3] However, it is imperative to ensure the compound is thermally stable before applying heat.
Q2: My compound dissolved in DMSO initially but a precipitate formed after storing it for a few days at room temperature or after a freeze-thaw cycle. Why did this happen?
A2: This phenomenon is often due to two main factors. Firstly, once a compound crystallizes from DMSO, it can form a more stable, lower-energy polymorphic form that is less soluble and will not easily re-dissolve.[4] Secondly, DMSO is highly hygroscopic and readily absorbs atmospheric moisture. Even small amounts of absorbed water can significantly decrease the solubility of organic compounds in DMSO.[4][5] Freeze-thaw cycles can exacerbate this issue, increasing the probability of crystallization.[4]
Q3: My DMSO stock solution is perfectly clear, but the compound crashes out immediately when I dilute it into my aqueous buffer or cell culture medium. What is causing this?
A3: This is a classic case of antisolvent precipitation. The compound is soluble in the strong organic solvent (DMSO), but its solubility is much lower in the aqueous environment of your buffer or medium.[3][6] When the DMSO stock is added, the localized concentration of the compound in the aqueous phase exceeds its solubility limit, causing it to precipitate. The key is to manage the dilution process to avoid creating these zones of high concentration.
Q4: Can prolonged or high-power sonication damage my compound?
A4: While sonication is a powerful tool for dissolution, it can generate localized heat.[3] For thermally sensitive compounds, this can be a concern. It is generally recommended to use a sonication bath with temperature control or to sonicate in short bursts to prevent significant bulk temperature increases.[4] For most robust organic molecules like the one , standard sonication protocols are unlikely to cause chemical degradation.[7]
Troubleshooting Guide & Detailed Protocols
This section provides structured workflows to address specific solubility challenges.
Problem: Initial Dissolution Failure in 100% DMSO
If the compound fails to dissolve at the desired concentration using standard vortexing, follow this workflow.
Workflow for Enhancing Initial Solubility
Caption: Troubleshooting workflow for initial dissolution.
Protocol 1: Stepwise Dissolution Enhancement
This protocol uses heat and sonication to facilitate the dissolution of this compound in DMSO.
1. Objective: To achieve a clear, homogenous stock solution of the compound in DMSO.
2. Principle: Applying energy in the form of heat increases the kinetic energy of solvent and solute molecules, while sonication uses high-frequency sound waves to create cavitation bubbles that agitate the solution and break apart solute particles, increasing the surface area for dissolution.[3]
3. Materials:
- This compound
- Anhydrous, high-purity DMSO
- Vortex mixer
- Water bath or heating block with temperature control
- Bath sonicator
4. Step-by-Step Methodology:
- Accurately weigh the desired amount of the compound into a sterile vial.
- Add the calculated volume of anhydrous DMSO to achieve the target concentration.
- Vortexing: Securely cap the vial and vortex at room temperature for 2-5 minutes. Visually inspect for undissolved particles.
- Gentle Heating: If particles remain, place the vial in a water bath or on a heating block set to 37-50°C. Do not exceed 50°C without prior knowledge of the compound's thermal stability. Agitate gently (e.g., by swirling or continued slow vortexing) for 10-15 minutes.
- Sonication: If the compound is still not fully dissolved, place the vial in a bath sonicator. Sonicate for 15-30 minutes.[5] You may wish to monitor the temperature of the water bath to ensure it does not rise excessively.
- Final Inspection: After the chosen treatment, allow the solution to return to room temperature and visually inspect against a bright light source to ensure no solid particles or haziness remains.
5. Key Considerations:
- Solvent Quality: Always use anhydrous DMSO. Water contamination is a primary reason for reduced solubility.[4][5]
- Compound Purity: Impurities in the solid compound can sometimes hinder dissolution.
Protocol 2: The Co-Solvent Approach
When a compound's solubility in pure DMSO is limited, using a co-solvent can modify the polarity of the solvent system to better accommodate the solute.[3]
1. Objective: To create a stable, concentrated stock solution using a DMSO-based co-solvent system.
2. Principle: Co-solvents are water-miscible organic solvents that, when mixed with DMSO, can create a solvent environment with different polarity and hydrogen bonding characteristics, potentially enhancing the solubility of challenging compounds.[]
3. Common Co-solvents for DMSO:
| Co-Solvent | Typical Starting Ratio (Co-solvent:DMSO) | Key Considerations |
| N,N-Dimethylformamide (DMF) | 1:4 | Aprotic polar solvent, similar to DMSO. |
| N-methyl-2-pyrrolidone (NMP) | 1:4 | Good solubilizing agent, but check assay compatibility.[6] |
| Polyethylene Glycol 400 (PEG 400) | 1:3 | Often used in formulations to improve aqueous solubility upon dilution.[6] |
| Ethanol | 1:3 | Can be effective but is more volatile. Must be compatible with the downstream assay.[9] |
4. Step-by-Step Methodology:
- Prepare a pre-mixed co-solvent system at the desired ratio (e.g., 1 part NMP to 4 parts DMSO).
- Add the pre-mixed solvent to the weighed compound.
- Follow the steps outlined in Protocol 1 (Vortex, Warm, Sonicate) to facilitate dissolution.
- Always run a vehicle control with the same co-solvent mixture in your downstream experiments to account for any effects of the solvent system itself.
5. Critical Consideration: The chosen co-solvent must be compatible with your experimental system (e.g., non-toxic to cells at the final concentration).[3]
Problem: Precipitation Upon Dilution into Aqueous Media
A clear DMSO stock that precipitates upon dilution is a common and frustrating issue. The following protocol is designed to minimize this.
Diagram of Antisolvent Precipitation and Mitigation
Caption: Comparison of dilution methods.
Protocol 3: Optimized Stepwise Dilution
1. Objective: To dilute the DMSO stock into an aqueous medium without causing the compound to precipitate.
2. Principle: This method avoids creating localized zones of supersaturation by diluting the stock in a stepwise manner and ensuring rapid dispersal in the final aqueous volume.
3. Materials:
- Prepared, clear DMSO stock solution of the compound.
- Final aqueous medium (e.g., PBS, cell culture media), pre-warmed to 37°C.[3]
- Vortex mixer or magnetic stirrer.
4. Step-by-Step Methodology:
- Pre-warm the Medium: Ensure your final aqueous medium is pre-warmed to the temperature of your experiment (e.g., 37°C for cell culture). This can help maintain solubility.[3]
- Vigorous Mixing: While vigorously vortexing or stirring the aqueous medium, add the required volume of the DMSO stock solution drop-wise and slowly.[3] The turbulence helps to disperse the DMSO and the compound rapidly.
- Intermediate Dilution (Optional but Recommended): For very high dilutions, first dilute the stock into a smaller, intermediate volume of the medium with vigorous mixing. Then, add this intermediate dilution to the final bulk volume.[3]
- Final Check: After addition, continue mixing for another minute. Visually inspect the final solution to ensure it is clear. If slight precipitation occurs, incubating at 37°C for 10-20 minutes with gentle agitation may help redissolve it.[3]
Advanced Considerations
pH Adjustment
For ionizable compounds, altering the pH can significantly increase solubility.[][10] this compound has two basic nitrogen atoms (on the aniline and the piperazine ring) that can be protonated.
-
Principle: By lowering the pH of the aqueous solution with a dilute acid (e.g., HCl), these nitrogen atoms can be protonated to form salts, which are generally much more water-soluble than the free base.
-
Application: This strategy is most useful for preparing solutions in simple buffers. When preparing a stock, you could consider using DMSO with a small percentage of an acid, but this may affect compound stability and is not common practice. More often, pH adjustment is performed on the final aqueous solution.
-
Caution: The final pH must be compatible with your assay. For cell-based assays, significant deviation from physiological pH (7.2-7.4) is not feasible.
Chemical Stability in DMSO
While DMSO is an excellent solvent, it is not entirely inert. Some compounds, including anilines, can degrade during long-term storage in DMSO, especially at room temperature.[2][6] Studies have shown that a significant percentage of compounds can degrade after a year of storage in DMSO at ambient temperatures.[11] Such degradation could potentially lead to byproducts that are less soluble, which might be mistaken for a simple solubility issue.
-
Recommendation: Prepare fresh DMSO stock solutions when possible. If storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C to minimize water absorption and degradation. Avoid repeated freeze-thaw cycles.[4]
References
- Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.
- BenchChem. (2025). Technical Support Center: Improving Compound Solubility in DMSO.
- Kjellerup, B. T., Arning, E. T., & Johnsen, A. R. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1125-1132.
- Ziath. (n.d.).
- ResearchGate. (2017).
- ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?.
- GEUS Publications. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- Wipf, P., & Coleman, J. E. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(7), 679-683.
- Ghasemi, F., & Fallah-Mehrjardi, M. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- gChem Global. (n.d.). DMSO.
- Lindman, S., & Dogan, J. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal, 118(1), 124-132.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Quora. (2024).
- ResearchGate. (2023).
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- BOC Sciences. (n.d.).
- Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, M. L., & Johnson, D. E. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209.
- ECHEMI. (n.d.).
- ResearchGate. (2017).
- ResearchGate. (2021).
- ResearchGate. (2025). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol.
- Fauske & Associates. (2017). Effects of Temperature on LOC of Dimethyl Sulfuxide Mixed With Higher Vapor Pressure Solvent.
- ResearchGate. (2022). Is it necessary to adjust the pH of a solution prepared with DMSO and PBS for cell culture?.
- Kim, D. W., Kim, J. Y., & Park, J. H. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutical Research, 38(5), 847-858.
- Khan, I., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Chemistry Central Journal, 13(1), 99.
- BenchChem. (n.d.). 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline.
- ResearchGate. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)
- Schühle, K., et al. (2020). Desulfatiglans anilini Initiates Degradation of Aniline With the Production of Phenylphosphoamidate and 4-Aminobenzoate as Intermediates Through Synthases and Carboxylases From Different Gene Clusters. Frontiers in Microbiology, 11, 2064.
- PubChem. (n.d.). 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid.
- Zhang, J., et al. (2007). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Journal of Environmental Science and Health, Part A, 42(12), 1759-1765.
- Environmental Science and Engineering. (n.d.).
- Gholami, M., & Alidadi, H. (2019). Degradation of aniline by the combined process of ultrasound and hydrogen peroxide (US/H2O2). MethodsX, 6, 492-499.
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
- PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid.
- Simson Pharma Limited. (n.d.). [5-(4-acetylpiperazin-1-yl)-2-{[2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy}phenyl]oxidanesulfinic acid.
- PubChem. (n.d.). 4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[5-[[(2R) -.-[5-[[(2R) -*.
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- 11. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
Optimizing reaction conditions for the synthesis of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline analogs
Welcome to the technical support center for the synthesis of 2-(4-acetyl-piperazin-1-yl)-5-chloroaniline and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic transformation. The core of this synthesis often relies on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high yields of your target compounds.
I. Reaction Overview: The Buchwald-Hartwig Amination
The synthesis of this compound analogs typically involves the coupling of an aryl halide (or pseudohalide) with 1-acetylpiperazine. The Buchwald-Hartwig amination has become a go-to method for this transformation due to its broad substrate scope and functional group tolerance, surpassing many classical methods for C-N bond formation.[1][2]
The catalytic cycle, a fundamental concept to grasp for effective troubleshooting, generally involves the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][3][4] The efficiency of each step is highly dependent on the chosen ligand, base, solvent, and temperature.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound analogs.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?
A1: This is a frequent issue with several potential root causes. A systematic approach is best for troubleshooting.
1. Catalyst System Inactivity:
-
Cause: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst (e.g., Pd(OAc)₂). While some amines or ligands can act as reducing agents, this isn't always sufficient.[5]
-
Solution:
-
Consider using a direct Pd(0) source like Pd₂(dba)₃.
-
Employ pre-formed Pd(0) catalysts which can be easier to activate with weak bases.[6]
-
Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst.
-
2. Inappropriate Ligand Choice:
-
Cause: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[5] For coupling with an aryl chloride, which can be less reactive than bromides or iodides, a suitable ligand is essential.[7]
-
Solution:
3. Suboptimal Base:
-
Cause: The base is crucial for deprotonating the amine.[5] An inappropriate base can lead to a stalled reaction.
-
Solution:
-
Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10]
-
If your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, but this could require higher temperatures or longer reaction times.[11]
-
The solubility of the base is also a key factor; ensure it is at least partially soluble in your chosen solvent.[6][10]
-
4. Solvent Effects:
-
Cause: The solvent influences the solubility of reactants and the catalyst, impacting the reaction rate.[5][10]
-
Solution:
-
Commonly used solvents include toluene, dioxane, and THF.[6][10]
-
If solubility is an issue, consider using a co-solvent system.[10]
-
For reactions involving aryl iodides, using a solvent like toluene where the resulting iodide salt is poorly soluble can be advantageous to prevent catalyst inhibition.[3][5]
-
| Parameter | Recommendation for Aryl Chlorides | Rationale |
| Catalyst | Pd₂(dba)₃ or a pre-formed Pd(0) catalyst | Ensures efficient formation of the active catalytic species.[5] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, JohnPhos) | Promotes oxidative addition of the less reactive aryl chloride.[8] |
| Base | Strong, non-coordinating base (e.g., NaOtBu) | Effectively deprotonates the amine to facilitate transmetalation.[10] |
| Solvent | Aprotic, non-polar to moderately polar (e.g., Toluene, Dioxane) | Good solubility for reactants and catalyst, and generally compatible with the reaction conditions.[6][10] |
| Temperature | 80-120 °C | Higher temperatures are often required for activating aryl chlorides.[6] |
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Side reactions can significantly reduce your yield and complicate purification. Here are some common culprits:
1. Hydrodehalogenation:
-
Cause: The aryl halide is reduced to the corresponding arene. This can occur via β-hydride elimination from the palladium-amido complex.[1]
-
Solution:
-
Optimize the ligand. Some ligands are better at promoting reductive elimination over β-hydride elimination.
-
Carefully control the reaction temperature; sometimes lowering it can disfavor this pathway.
-
2. Diarylation of the Amine:
-
Cause: The desired product, a secondary amine, reacts with another molecule of the aryl halide to form a tertiary amine.
-
Solution:
-
Use a slight excess of the piperazine derivative relative to the aryl halide.
-
The choice of ligand can influence the selectivity for monoarylation.[11]
-
3. Formation of Biaryl Byproducts:
-
Cause: Homocoupling of the aryl halide.
-
Solution:
-
This is often a sign of catalyst decomposition or suboptimal reaction conditions. Re-evaluate your catalyst, ligand, and base combination.
-
Caption: A decision tree for troubleshooting low-yielding reactions.
III. Frequently Asked Questions (FAQs)
Q3: How do I choose the right starting materials?
A3: The reactivity of your aryl halide is a key consideration. While aryl chlorides are often more readily available and cost-effective, they are less reactive than aryl bromides or iodides.[7] For challenging couplings, starting with the corresponding aryl bromide might be beneficial. The purity of your starting materials, including the 1-acetylpiperazine, is also crucial. Impurities can inhibit the catalyst.
Q4: What is the best way to purify the final product?
A4: Purification typically involves the following steps:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then typically purified by column chromatography on silica gel.[5][12]
Q5: Can I use microwave irradiation to speed up the reaction?
A5: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for Buchwald-Hartwig aminations.[9] It is an excellent tool for rapid reaction screening and optimization. However, it's important to use appropriate microwave vials and monitor the temperature and pressure carefully.
IV. Experimental Protocol: General Procedure for the Synthesis of this compound Analogs
This is a general starting point; optimization will likely be required for your specific substrate.
Materials:
-
Aryl halide (1.0 eq)
-
1-Acetylpiperazine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction vessel, add the aryl halide, 1-acetylpiperazine, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Proceed with the workup and purification as described in Q4.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 8. research.rug.nl [research.rug.nl]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Cell Permeability of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro cell permeability of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My initial screening shows low permeability for this compound in my cell-based assay. What are the likely reasons for this?
Low cell permeability of a small molecule like this compound can stem from several factors. Primarily, it's a combination of the compound's physicochemical properties and its interaction with the biological barrier (the cell monolayer). The main culprits are often:
-
Poor Passive Diffusion: The compound may not efficiently cross the lipid bilayer of the cell membrane on its own. This is often governed by properties summarized in Lipinski's Rule of Five.
-
Active Efflux: The compound could be a substrate for efflux pumps, which are membrane proteins that actively transport substances out of the cell.[1][2] This can significantly reduce intracellular concentration even if passive diffusion occurs.[1][3]
To begin troubleshooting, it's crucial to systematically evaluate both possibilities.
Q2: How do I differentiate between poor passive diffusion and active efflux as the primary cause of low permeability?
A well-designed experimental strategy can effectively dissect these two mechanisms. The key is to use complementary in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and a cell-based assay like the Caco-2 permeability assay.[4][5]
-
PAMPA: This cell-free assay measures a compound's ability to diffuse across an artificial lipid membrane.[6][7] It exclusively assesses passive diffusion, providing a baseline for the compound's intrinsic permeability.[6]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[8][9] These cells express various transporters, including efflux pumps like P-glycoprotein (P-gp).[9][10] By comparing the permeability in both directions (apical-to-basolateral and basolateral-to-apical), you can determine if the compound is subject to active efflux.[9][11]
A significant discrepancy between PAMPA and Caco-2 results, particularly a high efflux ratio in the Caco-2 assay, strongly suggests that active efflux is a major contributor to the poor permeability.[4]
Troubleshooting Guide
Scenario 1: Low Permeability in PAMPA
If this compound shows low permeability in the PAMPA assay, the primary issue is likely its physicochemical properties hindering passive diffusion.
Physicochemical Properties of this compound (Predicted)
| Property | Predicted Value | Implication for Permeability |
| Molecular Weight | ~281.75 g/mol | Favorable (within Lipinski's guidelines) |
| logP | ~1.5 - 2.5 | Moderate lipophilicity, generally favorable |
| Polar Surface Area (PSA) | ~50-60 Ų | Borderline; higher PSA can reduce permeability |
| Hydrogen Bond Donors | 1 | Favorable (within Lipinski's guidelines) |
| Hydrogen Bond Acceptors | 4 | Favorable (within Lipinski's guidelines) |
Note: These are predicted values and should be experimentally verified.
Troubleshooting Steps:
-
Confirm Compound Integrity and Solubility:
-
Verify the purity and identity of your compound stock using methods like LC-MS or NMR.
-
Determine the solubility of the compound in your assay buffer. Precipitation will lead to an underestimation of permeability.
-
-
Optimize PAMPA Conditions:
-
Chemical Modification Strategies:
-
If poor passive diffusion is confirmed, consider structural modifications to the molecule.[13]
-
Increase Lipophilicity: Introduce non-polar functional groups to increase the logP value.[14]
-
Reduce Polar Surface Area: Modify or mask polar groups to decrease the PSA.
-
Prodrug Approach: Convert the molecule into a more lipophilic prodrug that is enzymatically cleaved to the active compound intracellularly.[5]
-
-
Scenario 2: Good Permeability in PAMPA, but Poor Permeability in Caco-2 Assay
This scenario strongly indicates that active efflux is the primary barrier to cell entry.
Troubleshooting Steps:
-
Calculate the Efflux Ratio (ER):
-
Identify the Efflux Transporter(s):
-
Conduct the Caco-2 assay in the presence of known efflux pump inhibitors.[10]
-
Verapamil or Cyclosporin A: For P-glycoprotein (P-gp/MDR1).
-
Ko143: For Breast Cancer Resistance Protein (BCRP).
-
-
A significant increase in A-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that specific transporter.
-
-
Strategies to Overcome Efflux:
-
Co-administration with an Efflux Inhibitor: While useful for in vitro studies, this approach has translational challenges for in vivo applications due to potential drug-drug interactions.
-
Structural Modification: Alter the compound's structure to reduce its affinity for the identified efflux transporter(s). This is often the most viable long-term strategy in drug development.[5]
-
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[6][7]
Methodology:
-
Prepare the Lipid Membrane Solution: A common solution is 1% lecithin in dodecane.[7] Sonicate until fully dissolved.[7]
-
Coat the Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well of the donor plate.[7]
-
Prepare Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS, pH 7.4) to the final desired concentration (typically 1-10 µM), ensuring the final DMSO concentration is low (e.g., <1%).[15]
-
-
Assay Setup:
-
Add the compound solution to the donor wells.
-
Add fresh buffer to the acceptor wells.
-
Assemble the donor and acceptor plates.
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[12]
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculate Permeability (Pe): Use the appropriate formula considering the volumes of the donor and acceptor wells, the area of the membrane, and the incubation time.
Protocol 2: Caco-2 Permeability Assay
Principle: This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier and assess both passive and active transport of a compound.[9][16]
Methodology:
-
Cell Culture:
-
Monolayer Integrity Check:
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add the compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the compound solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
-
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Sample Analysis: Quantify the compound concentration in the samples using a validated analytical method like LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Determine the Papp value for both A-B and B-A directions.
Visualizations
Caption: Troubleshooting workflow for poor cell permeability.
Caption: Caco-2 bidirectional permeability assay schematic.
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
(n.d.). Caco2 assay protocol. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
-
Frontiers. (n.d.). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Wikidot. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
-
Ghent University Library - Universiteit Gent. (2020, June 2). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Retrieved from [Link]
-
PubMed Central. (n.d.). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Retrieved from [Link]
-
ResearchGate. (2021, August 9). (PDF) Formulation strategies to improve the efficacy of intestinal permeation enhancers. Retrieved from [Link]
-
PubMed Central. (n.d.). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2012, June 14). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Retrieved from [Link]
-
PubMed Central. (n.d.). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC. Retrieved from [Link]
-
Oxford Academic. (n.d.). The importance of efflux pumps in bacterial antibiotic resistance. Retrieved from [Link]
-
(n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Retrieved from [Link]
-
PRISM BioLab. (2024, January 15). Recent Alternatives to Improve Permeability of Peptides. Retrieved from [Link]
-
bioRxiv. (2024, August 24). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. Retrieved from [Link]
-
PubMed Central. (n.d.). Designing in-vitro systems to simulate the in-vivo permeability of drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC. Retrieved from [Link]
-
RSC Publishing. (2023, November 9). Enhancement of cell membrane permeability by using charged nanoparticles and a weak external electric field. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. Retrieved from [Link]
-
YouTube. (2023, February 24). Challenges & Solutions in Today's In Vitro Transporter Research Landscape. Retrieved from [Link]
-
ACS Publications. (2017, April 28). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data | The Journal of Physical Chemistry B. Retrieved from [Link]
-
ResearchGate. (2025, August 8). In vitro models to evaluate the permeability of poorly soluble drug entities: Challenges and perspectives | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanistic Insights into Passive Membrane Permeability of Drug-like Molecules from a Weighted Ensemble of Trajectories | Journal of Chemical Information and Modeling. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride. Retrieved from [Link]
-
(n.d.). Challenges & Solutions In Today's In Vitro Transporter Research Landscape. Retrieved from [Link]
-
PubMed Central. (n.d.). Controlling cellular distribution of drugs with permeability modifying moieties - PMC - NIH. Retrieved from [Link]
-
(n.d.). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Retrieved from [Link]
-
PubMed Central. (2019, September 5). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC - NIH. Retrieved from [Link]
-
(2025, October 15). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]
-
MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Retrieved from [Link]
Sources
- 1. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 2. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. enamine.net [enamine.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 16. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Minimizing off-target effects of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline in cellular assays
Introduction
Welcome to the technical support resource for A-123, a novel kinase inhibitor with the chemical name 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of how to effectively use A-123 in cellular assays while minimizing and validating potential off-target effects.
While the specific targets of A-123 are under active investigation, the principles and protocols outlined here are broadly applicable to a wide range of small molecule inhibitors. Ensuring that an observed cellular phenotype is a direct result of on-target activity is a cornerstone of rigorous scientific research and critical for the successful translation of preclinical findings.[1] This guide will equip you with the knowledge and tools to confidently design, execute, and interpret your experiments with A-123.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a small molecule inhibitor like A-123?
A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[1][2] These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological responses.[2][3] For kinase inhibitors like A-123, a common cause of off-target binding is the structural similarity of the ATP-binding pocket across many kinases.[2] Minimizing and understanding these effects is crucial for data integrity and correctly attributing a biological function to the intended target.[1][2]
Q2: I'm not seeing the expected effect of A-123 in my cellular assay. What are the common reasons for this?
A2: There are several potential reasons for the apparent inactivity of a small molecule inhibitor. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.[4] Key factors to consider include:
-
Compound Integrity and Solubility: The compound may have degraded, or it may not be soluble in the assay buffer at the tested concentration.[4] Poor aqueous solubility is a frequent cause of reduced activity.[4]
-
Experimental Protocol: Incorrect timing of treatment, inappropriate concentrations, or poor cell health can all mask the inhibitor's effect.[4]
-
Target Engagement: The compound may not be reaching its intended target within the cell, or the target may not be essential for the biological outcome being measured in your specific cell model.[4]
-
High Intracellular ATP: The high concentration of ATP within cells can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency compared to biochemical assays.[5]
Q3: What are the initial signs that I might be observing off-target effects with A-123?
A3: Several indicators in your cell-based assays may suggest the presence of off-target effects:
-
Inconsistent Results with Other Inhibitors: A structurally different inhibitor targeting the same protein produces a different or no phenotype.[1]
-
Discrepancy with Genetic Validation: The phenotype observed with A-123 does not match the phenotype seen with genetic knockdown or knockout of the target protein.[1]
-
Effects at High Concentrations: The observed cellular effect only occurs at concentrations significantly higher than the inhibitor's IC50 value for the primary target, increasing the likelihood of binding to lower-affinity off-target proteins.[2][6]
-
Unusual or Broad Cellular Responses: The inhibitor induces a wide range of unexpected cellular changes or toxicity that are not readily explained by the known function of the intended target.
Q4: How can I be sure that the observed phenotype is a result of on-target activity?
A4: Confirming on-target activity is a critical validation step.[7] A multi-pronged approach is recommended:
-
Rescue Experiments: If the inhibitor's effect is due to on-target activity, it should be possible to "rescue" the phenotype by expressing a form of the target kinase that is resistant to the inhibitor.[5]
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can directly measure the binding of A-123 to its target protein in intact cells.[4]
Troubleshooting and Validation Workflows
To systematically address potential off-target effects and validate the on-target activity of A-123, a tiered experimental approach is recommended.
Tier 1: Foundational Assays
These initial experiments are crucial for establishing the basic parameters of A-123's activity in your specific cellular system.
Protocol 1: Dose-Response and Time-Course Experiments
It is essential to determine the optimal concentration and treatment duration for A-123 in your cell line.[5]
Step-by-Step Methodology:
-
Cell Plating: Plate cells at an optimal density in a multi-well plate and allow them to adhere overnight.
-
Serial Dilutions: Prepare serial dilutions of A-123 in your cell culture medium. It is recommended to test a broad range of concentrations (e.g., from 1 nM to 100 µM).
-
Treatment: Treat the cells with the different concentrations of A-123. Include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor.[5]
-
Incubation: Incubate the cells for various durations (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment time.
-
Assay Readout: Perform your specific cellular assay (e.g., proliferation, apoptosis, Western blot for a downstream marker).
-
Data Analysis: Plot the response as a function of A-123 concentration to determine the IC50 value (the concentration that produces 50% of the maximal effect).
| Parameter | Recommendation | Rationale |
| Concentration Range | 1 nM - 100 µM | To capture the full dose-response curve and identify potential toxicity at high concentrations. |
| Vehicle Control | DMSO (or other solvent) at the highest final concentration used. | To control for any effects of the solvent itself on the cells.[5] |
| Time Points | 6, 12, 24, 48 hours | To understand the dynamics of the cellular response to the inhibitor. |
Protocol 2: Cell Viability Assay
A cell viability assay should be performed in parallel with your functional assays to ensure that the observed effects are not simply due to cytotoxicity.[8]
Step-by-Step Methodology:
-
Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serial Dilutions: Prepare serial dilutions of A-123 in the cell culture medium.
-
Treatment: Remove the old medium and add the medium containing different concentrations of A-123. Include a vehicle control.[4]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).[4]
-
Reagent Addition: Add a viability reagent (e.g., Resazurin, CellTiter-Glo®) to each well according to the manufacturer's instructions.[4]
-
Measurement: Measure the fluorescence or luminescence using a microplate reader.[4]
Tier 2: On-Target Validation
Once the optimal experimental conditions are established, the following experiments are designed to provide strong evidence for on-target activity.
Workflow for On-Target Validation
Caption: A simplified workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion
References
- Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors - Benchchem.
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments - Benchchem.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH.
- (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - ResearchGate.
- Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays - Benchchem.
- Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors - Benchchem.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets | Scilit.
- Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors in Cellular Assays - Benchchem.
- How can off-target effects of drugs be minimised? - Patsnap Synapse.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Small Molecule Inhibitors Selection Guide - Biomol GmbH.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline in solution
Welcome to the technical support guide for 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability of this compound in solution. This guide offers troubleshooting advice and frequently asked questions to support your experimental success.
Introduction
This compound is a synthetic organic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery.[1] Its structure, which includes an aniline moiety, a piperazine ring, and an acetyl group, presents unique stability challenges that must be addressed to ensure experimental reproducibility and the integrity of downstream applications.[1][2] Aniline derivatives, while versatile, can be susceptible to metabolic instability and degradation, making proper handling and formulation critical.[3][4]
The primary degradation pathways for this molecule are anticipated to be the oxidation of the aniline group and the hydrolysis of the N-acetyl group, particularly under non-optimal pH and temperature conditions. This guide provides a comprehensive framework for identifying, mitigating, and troubleshooting these stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of degradation for this compound in solution?
A1: The two primary modes of degradation are:
-
Oxidation of the Aniline Moiety: Aromatic amines are susceptible to oxidation, which can be catalyzed by light, atmospheric oxygen, and trace metal ions. This process often leads to the formation of colored impurities and a loss of compound potency.
-
Hydrolysis of the N-Acetyl Group: The amide bond of the acetyl group is prone to hydrolysis, especially under acidic or basic conditions. This cleavage results in the formation of 2-(piperazin-1-yl)-5-chloroaniline, altering the compound's physicochemical and pharmacological properties.
Q2: What is the optimal pH range for storing solutions of this compound?
A2: For optimal stability, it is recommended to maintain the solution at a neutral pH, ideally between 6.0 and 7.5.[5] Strongly acidic or alkaline conditions can accelerate the hydrolysis of the acetyl group. It is crucial to use a well-buffered system to prevent pH fluctuations.
Q3: Can I store solutions of this compound at room temperature?
A3: For short-term storage (up to 24 hours), storage at controlled room temperature (20-25°C) in the dark may be acceptable, provided the solution is properly buffered. However, for long-term stability, refrigeration (2-8°C) or freezing (-20°C or -80°C) is strongly recommended to minimize both oxidative degradation and hydrolysis.
Q4: I've noticed a color change in my stock solution (e.g., turning yellow or brown). What does this indicate?
A4: A color change is a common indicator of oxidative degradation of the aniline moiety. This can be triggered by exposure to air and light. To prevent this, prepare solutions fresh whenever possible, use de-gassed solvents, and store solutions in amber vials or protect them from light.
Q5: Which solvents are recommended for dissolving this compound?
A5: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions. For aqueous working solutions, it is important to ensure that the final concentration of the organic co-solvent is compatible with your experimental system and does not compromise the stability of the compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent Results and Loss of Potency Over Time
-
Symptom: You observe a decrease in the expected biological activity or analytical response of your compound in experiments conducted over several days or weeks.
-
Probable Cause: This is likely due to the gradual degradation of the compound in your stock or working solutions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
-
Solutions:
-
Stability Analysis: Perform a time-course stability study. Analyze aliquots of your solution via HPLC at defined time points (e.g., 0, 24, 48, 72 hours) under your typical storage conditions.
-
Aliquot and Freeze: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these at -80°C for long-term use.
-
Inert Atmosphere: When preparing solutions, consider purging the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Issue 2: Poor Solubility or Precipitation in Aqueous Buffers
-
Symptom: The compound precipitates out of solution when diluted from a high-concentration organic stock into an aqueous buffer.
-
Probable Cause: The compound has limited aqueous solubility, and the buffer composition is not optimal to maintain its dissolved state.
-
Solutions:
-
Co-Solvent Optimization: Investigate the use of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG 400) in your final aqueous solution.
-
pH Adjustment: The solubility of amine-containing compounds can be pH-dependent. Experiment with slight adjustments to the buffer pH (within the stability range of 6.0-7.5) to enhance solubility.
-
Use of Excipients: For formulation development, consider the use of solubilizing agents or cyclodextrins.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO with enhanced stability.
-
Pre-treatment of Solvent: Before use, sparge the required volume of DMSO with dry nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing the Compound: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Dissolution: Add the nitrogen-sparged DMSO to the vial to achieve a final concentration of 10 mM.
-
Mixing: Gently vortex or sonicate the vial at room temperature until the compound is completely dissolved.
-
Storage: Dispense the stock solution into single-use aliquots in amber glass vials. Purge the headspace of each vial with nitrogen before sealing.
-
Labeling and Freezing: Clearly label each aliquot with the compound name, concentration, date, and storage conditions. Store immediately at -80°C.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general reversed-phase HPLC method to monitor the purity of the compound and detect major degradants. Gas chromatography (GC) and liquid chromatography-mass spectrometry (LC/MS-MS) are also viable analytical techniques for aniline derivatives.[5][6][7][8]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Interpretation: The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. The primary degradants to monitor for are the hydrolyzed product (lacking the acetyl group) and various oxidation products.
Mechanistic Insights: Degradation Pathways
Understanding the potential chemical transformations is key to preventing them.
Caption: Potential degradation pathways of the target compound.
Summary of Stability Recommendations
| Parameter | Recommendation | Rationale |
| pH | 6.0 - 7.5 | Minimizes acid/base-catalyzed hydrolysis of the acetyl group. |
| Temperature | -20°C to -80°C (Long-term) | Reduces rates of all chemical degradation reactions. |
| Solvent | De-gassed DMSO (Stock) | Removes dissolved oxygen to prevent oxidation. |
| Light Exposure | Store in amber vials or in the dark | Prevents photolytic degradation of the aniline moiety. |
| Atmosphere | Purge with N₂ or Ar | Creates an inert environment, protecting against oxidation. |
| Handling | Prepare fresh, use single-use aliquots | Avoids multiple freeze-thaw cycles and ensures consistency. |
By adhering to these guidelines, researchers can significantly enhance the stability of this compound in solution, leading to more reliable and reproducible experimental outcomes.
References
-
Riggin, P.M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. Available at: [Link]
-
Verstraeten, et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Available at: [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
-
Bloom Tech. (2024). Can Aniline Be Used In Drug Development?. Available at: [Link]
-
Arora, P. K., & Srivastava, A. (2014). Bacterial degradation of monocyclic aromatic amines. Environmental Science and Pollution Research, 21(12), 7343–7356. Available at: [Link]
-
Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. Organic Preparations and Procedures International, 36(4), 353-357. Available at: [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link]
-
Streck, L. S., et al. (2023). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 14(3), 263–268. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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- 2. This compound | CAS: 890091-78-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. cresset-group.com [cresset-group.com]
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- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 7. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS [perkinelmer.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting guide for inconsistent results in assays with 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline
A Guide for Senior Application Scientists
Welcome to the technical support center for researchers utilizing 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline. This guide is structured to provide in-depth, field-proven insights into troubleshooting the variability and inconsistency that can arise during assays involving this specific molecule. As scientists, we understand that robust and reproducible data is the bedrock of discovery. This resource moves beyond simple checklists to explain the causality behind common issues, empowering you to diagnose and resolve challenges effectively.
Understanding the Molecule: Key Physicochemical Considerations
Before diving into troubleshooting, it's crucial to understand the chemical nature of this compound. Its structure, combining a chloroaniline moiety with an acetylated piperazine ring, presents specific challenges and considerations:
-
Chloroaniline Moiety: Chloroanilines are known to be susceptible to degradation in the presence of light and air and at elevated temperatures.[1][2] They can also exhibit toxicity in various biological systems, a factor that is especially important in cell-based assays.[3][4]
-
Acetylated Piperazine Ring: The piperazine ring is a common feature in pharmaceuticals.[5] The acetylation of one nitrogen atom reduces its basicity compared to unsubstituted piperazine, which can influence its solubility, membrane permeability, and interaction with biological targets.[6] Synthetic piperazines can also exhibit variable stability in biological matrices, making storage conditions critical.[7]
This dual nature requires careful attention to compound handling, storage, and assay design to ensure data integrity.
Troubleshooting Guide: A Question & Answer Approach
This section addresses common issues in a direct, problem-solution format.
Q1: Why am I observing high variability (high %CV) between my replicate wells?
High coefficient of variation (CV) within a single plate is a classic sign of inconsistency in assay execution or component instability. The root cause can often be traced to one of several factors.
Possible Causes & Solutions:
-
Compound Precipitation: The compound may be falling out of solution at the final assay concentration. The chloroaniline structure can contribute to lower aqueous solubility.
-
Causality: Precipitated compound is not biologically available, leading to random, lower-than-expected activity in affected wells. This creates significant well-to-well differences.
-
Troubleshooting Steps:
-
Visual Inspection: Before reading the plate, visually inspect it against a light source or under a microscope for signs of precipitate.
-
Solubility Assessment: Determine the kinetic solubility of the compound in your specific assay buffer. (See Protocol 1).
-
Reduce Final Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent and as low as possible, as high concentrations can cause precipitation when diluted into aqueous buffer.
-
Re-evaluate Compound Concentration: Test a lower concentration range of the compound.
-
-
-
Pipetting and Dispensing Errors: Manual pipetting, especially of small volumes, is a major source of variability.[8][9]
-
Causality: Inaccurate liquid handling leads to different amounts of compound, enzyme, or cells in each well, directly impacting the final signal.[10]
-
Troubleshooting Steps:
-
Technique Review: Use calibrated pipettes and practice proper technique (e.g., reverse pipetting for viscous solutions, changing tips between samples).[9]
-
Automation: If available, use automated liquid handlers for dispensing reagents, as this significantly increases reproducibility.[8][11]
-
Intermediate Dilutions: Avoid serial dilutions directly in the assay plate. Prepare intermediate dilution plates to minimize the impact of single-step errors.
-
-
-
Inadequate Mixing: Failure to properly mix the plate after reagent addition can create gradients.
-
Causality: Reagents are not homogeneously distributed, leading to reaction rates that vary based on location within the well.
-
Troubleshooting Steps:
-
Use an orbital shaker after adding reagents.
-
For cell-based assays, ensure the cell suspension is homogeneous before plating.
-
-
Q2: My assay signal is drifting, or I'm seeing significant "edge effects." What's happening?
Edge effects, where wells on the perimeter of a microplate behave differently from those in the center, are typically caused by physical gradients across the plate.[12]
Possible Causes & Solutions:
-
Thermal Gradients: Uneven heating or cooling of the plate during incubation.
-
Causality: Enzyme kinetics and cellular processes are highly temperature-dependent. A few degrees of difference between the edge and center can dramatically alter results.[13]
-
Troubleshooting Steps:
-
Equilibrate all reagents and the plate to the incubation temperature before starting the assay.
-
Avoid stacking plates in the incubator, as this prevents uniform air circulation.
-
Use a water bath for incubation when precise temperature control is critical.
-
-
-
Evaporation: Evaporation from the outer wells occurs at a higher rate.
-
Causality: Evaporation concentrates solutes (assay reagents, salts, compound), altering reaction kinetics and cellular osmolarity.
-
Troubleshooting Steps:
-
Q3: The compound's potency (e.g., IC50) is not consistent between experiments performed on different days. What should I investigate?
Poor day-to-day reproducibility is a frustrating issue that often points to the instability of one or more assay components or variations in environmental conditions.[14][15]
Logical Troubleshooting Workflow
Caption: Logical workflow for troubleshooting day-to-day assay variability.
In-Depth Analysis:
-
Compound Stability: This is the most likely culprit for a specific compound.
-
Stock Solution: this compound, like many chloroanilines, may be sensitive to light and repeated freeze-thaw cycles.[1][2] Storing it in an inappropriate solvent or at the wrong temperature can lead to gradual degradation.
-
Working Solution: The compound's stability in the final aqueous assay buffer over the duration of the experiment (e.g., hours at 37°C) is critical and often overlooked. Hydrolysis or oxidation can occur.[16]
-
Recommendation: Perform a formal stability study on your stock and working solutions. (See Protocol 2). Always prepare fresh working solutions from a validated stock for each experiment.[12]
-
-
Reagent Consistency: Any biological component can be a source of variability.[11][14]
-
Cells: Use cells within a consistent, low passage number range, as cellular characteristics can change over time in culture.[17]
-
Enzymes/Antibodies: Lot-to-lot variations in activity or concentration are common. Qualify each new lot against the previous one using a standard control compound.
-
Serum: If using serum in cell culture media, be aware that lot-to-lot differences in protein composition can affect compound availability through protein binding.[18]
-
Q4 (Cell-Based Assays): I'm seeing unexpected cytotoxicity even at low concentrations. What could be the cause?
Unexplained cell death can confound assay results, making it appear as if the compound is potent when it is simply toxic.
Possible Causes & Solutions:
-
Inherent Compound Toxicity: The chloroaniline functional group is associated with hematotoxicity and other cytotoxic effects in various biological systems.[3][19]
-
Causality: The compound may be inducing apoptosis, necrosis, or cell cycle arrest through mechanisms unrelated to the intended target.
-
Troubleshooting Steps:
-
Run a Cytotoxicity Counter-Assay: Use a simple cell viability assay (e.g., CellTiter-Glo®, MTS) in parallel with your primary functional assay.
-
Differentiate Cytotoxicity from Targeted Activity: If the IC50 from the viability assay is similar to the IC50 from your functional assay, the observed effect is likely due to general toxicity.
-
Check Solvent Toxicity: Always include a vehicle control (cells treated with the same concentration of solvent, e.g., DMSO) to ensure the observed effect is not from the solvent itself.[20]
-
-
-
Contamination: Microbial contamination (especially mycoplasma) can stress cells and make them more susceptible to chemical insults.[20]
-
Causality: Contaminants alter cell metabolism and health, confounding the interpretation of compound effects.
-
Troubleshooting Steps:
-
Regularly test your cell cultures for mycoplasma.
-
Practice sterile aseptic technique to prevent bacterial and fungal contamination.
-
-
Key Experimental Protocols
Adherence to validated protocols is essential for generating reproducible data.
Protocol 1: Rapid Assessment of Kinetic Solubility
This protocol helps determine if the compound is precipitating under final assay conditions.
Workflow for Solubility Assessment
Caption: Step-by-step workflow for assessing compound solubility in assay buffer.
Methodology:
-
Prepare a 2x concentration series of the compound in your assay buffer, ensuring the final DMSO concentration matches your experiment.
-
Incubate the solutions under the same conditions as your assay (e.g., 1 hour at 37°C).
-
Transfer the solutions to a clear microplate.
-
Read the absorbance at a wavelength between 500-700 nm.
-
The concentration at which you see a sharp increase in absorbance above the buffer blank indicates the onset of precipitation.
Protocol 2: Stock Solution Stability Test
This protocol validates the integrity of your compound stock over time.
Methodology:
-
Prepare a fresh, concentrated stock of this compound in your chosen solvent (e.g., DMSO).
-
Immediately take an aliquot, dilute it to a measurable concentration, and analyze it via HPLC-UV or LC-MS to get a baseline (T=0) peak area.
-
Store the remaining stock under your intended conditions (e.g., -20°C, -80°C, protected from light).
-
At subsequent time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot (if frozen), dilute it in the same manner, and analyze it again.
-
Compare the peak area at each time point to the T=0 value. A significant decrease (>5-10%) in the parent compound's peak area indicates degradation.
Summary of Best Practices
To ensure consistent and reliable results, a systematic approach to assay development and execution is paramount.[21][22]
| Area of Focus | Key Recommendation | Rationale |
| Compound Handling | Prepare fresh stock solutions. Aliquot stocks to avoid freeze-thaw cycles. Store protected from light. | Prevents degradation of the chloroaniline moiety and ensures consistent compound concentration.[1][12] |
| Assay Design | Always include positive and negative controls, as well as a vehicle-only control. | Validates that the assay is performing as expected and that observed effects are compound-specific.[21] |
| Execution | Use calibrated equipment and standardized protocols (SOPs). Automate liquid handling where possible. | Minimizes human error and technical variability, which are major sources of inconsistent data.[8][13][14] |
| Environment | Monitor and control laboratory temperature and humidity. Ensure uniform incubation conditions. | Environmental fluctuations can significantly impact the kinetics of biological and chemical reactions.[13] |
| Data Analysis | Validate each plate using statistical metrics like Z'-factor and Signal-to-Background ratio. | A Z' > 0.5 is indicative of a robust assay suitable for screening and profiling.[21] |
References
-
Factors affecting test reproducibility among laboratories. (n.d.). WOAH. Retrieved January 17, 2026, from [Link]
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Troubleshooting Immunoassays. (n.d.). Ansh Labs. Retrieved January 17, 2026, from [Link]
-
Biochemical Assay Development: Strategies to Speed Up Research. (2025, November 11). BellBrook Labs. Retrieved January 17, 2026, from [Link]
-
What factors can affect the reproducibility of analytical results? (2025, November 13). Dr.Oracle. Retrieved January 17, 2026, from [Link]
-
Best Practices for Sample Preparation & Assay Development. (n.d.). Danaher Life Sciences. Retrieved January 17, 2026, from [Link]
-
Strategies for Assay Selection and for the Development of Robust Biochemical Assays. (2021, March 29). YouTube. Retrieved January 17, 2026, from [Link]
-
Optimizing Assay Development. (2019, June 5). Biocompare.com. Retrieved January 17, 2026, from [Link]
-
A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. (2019, February 5). bioRxiv. Retrieved January 17, 2026, from [Link]
-
Factors affecting test reproducibility among laboratories. (2025, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. (2025, May 14). Dispendix. Retrieved January 17, 2026, from [Link]
-
NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
ELISA Tips: Troubleshooting Common Challenges. (n.d.). American Research Products. Retrieved January 17, 2026, from [Link]
-
Bioassay of p-Chloroaniline for Possible Carcinogenicity. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Aurelia Bioscience. Retrieved January 17, 2026, from [Link]
-
p-Chloroaniline (106-47-8) | Chemical Effects in Biological Systems. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
4-Chloroaniline (CICADS 48, 2003). (n.d.). INCHEM. Retrieved January 17, 2026, from [Link]
-
2-Chloroaniline | C6H6ClN. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed. Retrieved January 17, 2026, from [Link]
-
Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
4-(4-Acetyl-piperazin-1-yl)-2-chloroaniline | CAS No: 101970-41-6. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]
-
Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The Stability Study of a Novel Phenylpiperazine Derivative. (2019, January 29). Isaac Scientific Publishing. Retrieved January 17, 2026, from [Link]
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- 3. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioassay of p-Chloroaniline for Possible Carcinogenicity (CAS No. 106-47-8) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
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- 22. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Support Center: Strategies for Mitigating Piperazine-Based Compound Toxicity in Animal Models
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-based compounds. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for toxicity issues encountered during preclinical animal studies. We move beyond simple protocols to explain the underlying mechanisms, empowering you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses fundamental questions about the toxicological profile of piperazine-containing molecules.
Q1: What are the most common toxicities observed with piperazine-based compounds in animal models?
A1: The piperazine moiety, while a valuable scaffold in medicinal chemistry, is associated with several distinct toxicological profiles.[1][2] The most frequently encountered issues include:
-
Cardiotoxicity: Often manifesting as QT interval prolongation, this is primarily linked to the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[3] The basic nitrogen of the piperazine ring is a common pharmacophore for hERG binding.
-
Hepatotoxicity: This can be caused by the formation of reactive metabolites. The piperazine ring can undergo metabolic activation by Cytochrome P450 (CYP) enzymes to form unstable, electrophilic intermediates that can covalently bind to liver proteins, leading to cellular damage.[4][5]
-
Drug-Induced Phospholipidosis (DIPL): Many piperazine derivatives are cationic amphiphilic drugs (CADs), meaning they have a hydrophobic ring structure and a hydrophilic, positively charged amine group.[6][7] This structure causes them to become trapped in the acidic environment of lysosomes, where they can interfere with phospholipid degradation and lead to the accumulation of lipids and the formation of characteristic multilamellar bodies.[6][8][9]
-
Central Nervous System (CNS) Toxicity: Depending on the specific substitutions, piperazine derivatives can have stimulant or depressant effects, leading to adverse behavioral signs like agitation, seizures, or lethargy in animal models.[10]
Q2: Which metabolic enzymes are primarily responsible for piperazine metabolism and potential toxicity?
A2: The metabolism of piperazine derivatives is predominantly handled by the Cytochrome P450 (CYP) superfamily of enzymes in the liver.[10] Specific isoforms that are frequently implicated include CYP2D6, CYP3A4, and CYP1A2 .[11][12] These enzymes catalyze oxidative reactions on the piperazine ring or its substituents, which can lead to detoxification and clearance, but also to the formation of the reactive metabolites mentioned in Q1.[4][13]
Q3: How does the chemical structure of a piperazine compound influence its toxicity?
A3: The structure-toxicity relationship is critical. Key factors include:
-
Basicity (pKa): The basicity of the piperazine nitrogens is a primary driver of hERG inhibition and lysosomal trapping (phospholipidosis).[3][14] Highly basic compounds are more likely to be protonated and interact with these targets.
-
Lipophilicity (clogP): High lipophilicity increases a compound's concentration within the cell membrane, bringing it closer to transmembrane ion channels like hERG.[3][15] It can also contribute to off-target promiscuity.
-
Metabolic "Soft Spots": Unsubstituted positions on the piperazine ring or attached aromatic rings can be susceptible to oxidation by CYP enzymes, potentially leading to reactive metabolite formation.[4]
Section 2: Troubleshooting Guides - From Problem to Solution
This section provides structured approaches to address specific toxicity findings in your animal studies.
Problem 1: Cardiotoxicity - "My compound is causing QT prolongation in telemetry studies. How can I mitigate this hERG liability?"
This is a common and serious issue. The primary cause is often direct inhibition of the hERG potassium channel. Your goal is to disrupt the key pharmacophoric features responsible for this binding while maintaining on-target activity.
Strategy: Iterative Structural Modification
The most effective approach is a systematic medicinal chemistry effort to reduce the compound's affinity for the hERG channel.
Causality: hERG binding is typically driven by a combination of a basic nitrogen center and lipophilic/aromatic features.[3] By modifying these properties, you can reduce the compound's ability to bind within the channel's central pore.
Caption: Iterative workflow for mitigating hERG-related cardiotoxicity.
Data Summary: Structure-hERG Liability Relationship
| Structural Feature | Impact on hERG Inhibition | Recommended Modification Strategy |
| High Basicity (pKa) | Increases likelihood of protonation and binding | Add electron-withdrawing groups; replace piperazine with a less basic heterocycle.[3][16][17] |
| High Lipophilicity (clogP) | Increases membrane concentration near the channel | Reduce aromaticity; add polar groups.[3][14][15] |
| Tertiary Amine | Common feature in hERG inhibitors | Convert to a secondary amine if on-target activity is retained.[17] |
Problem 2: Hepatotoxicity - "We're seeing elevated ALT/AST levels and liver damage in histology. Could this be due to reactive metabolites?"
Yes, this is a strong possibility, especially if the compound has sites susceptible to metabolic activation. You must first confirm the formation of reactive metabolites and then design them out of your molecule.
Strategy 1: Detect and Identify Reactive Metabolites
You need to "trap" the unstable, electrophilic intermediates formed during metabolism before they can bind to proteins. This is typically done in an in vitro setting.
Causality: CYP450 enzymes can oxidize the piperazine ring to form a reactive iminium ion.[4][13][18] This electrophilic species is readily attacked by nucleophiles. By adding an excess of a trapping agent like glutathione (GSH) or cyanide (KCN) to the incubation, you can form stable adducts that can be detected by LC-MS/MS.[4]
Caption: Formation and trapping of a reactive iminium ion metabolite.
Experimental Protocol: In Vitro Reactive Metabolite Trapping Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of your test compound in a suitable solvent (e.g., Acetonitrile or DMSO).
-
Prepare a 1 M stock of NADPH in buffer.
-
Prepare a 1 M stock of Glutathione (GSH), neutralized to pH 7.4.
-
Thaw pooled human liver microsomes (HLMs) on ice.
-
-
Incubation Setup (in duplicate):
-
To a 1.5 mL microfuge tube, add:
-
Phosphate buffer (pH 7.4)
-
HLMs (to a final concentration of 1 mg/mL)
-
Test compound (to a final concentration of 10 µM)
-
GSH (to a final concentration of 1 mM)
-
-
Prepare a "-NADPH" control incubation without the cofactor.
-
Pre-warm tubes at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding NADPH (to a final concentration of 1 mM).
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
-
Reaction Quenching:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex thoroughly.
-
-
Sample Preparation:
-
Centrifuge the tubes at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer.
-
Search the data for the predicted mass of the GSH adduct (Mass of Parent + 305.068 Da).
-
Compare the +NADPH samples to the -NADPH control. The adduct should only be present (or significantly higher) in the samples where metabolism occurred.
-
Strategy 2: Structure-Based Mitigation
Once you have identified the site of metabolic activation, modify the structure to block it. For example, if oxidation is occurring at a specific carbon on an aromatic ring attached to the piperazine, adding a fluorine atom at that position can prevent the reaction.
Problem 3: General Toxicity - "My animals are showing poor tolerability (weight loss, lethargy) even at low doses, and histology revealed foamy macrophages, suggesting phospholipidosis."
This indicates a potential issue with Drug-Induced Phospholipidosis (DIPL), a common liability for cationic amphiphilic drugs.[6][7]
Strategy: Reduce Lysosomal Trapping
Causality: The compound's basic amine becomes protonated in the acidic (pH ~4.5-5.0) environment of the lysosome, trapping it inside.[8][9] This accumulation disrupts normal lipid processing.[19] The key to mitigation is to reduce the compound's pKa and/or its amphiphilic character.
Recommended Actions:
-
Reduce Basicity: This is the most effective strategy. Lowering the pKa of the most basic nitrogen to below ~7.5 can significantly reduce the proportion of the compound that is protonated and trapped in the lysosome. This overlaps with the strategy for mitigating hERG risk.
-
Replace the Piperazine Ring: If the piperazine scaffold is not essential for on-target activity, replacing it with a non-basic or less basic isostere can eliminate the problem. One study successfully replaced a basic piperazine ring with a pyrazole moiety to get rid of the DIPL-inducing effect.[6]
-
Screen Early: Implement an in vitro DIPL assay early in your discovery cascade to flag problematic compounds before they reach animal studies.
Section 3: Key Methodologies and Protocols
Protocol: In Vivo Acute Toxicity / Maximum Tolerated Dose (MTD) Study
This non-GLP study is essential for determining the dose range for subsequent efficacy studies.[20]
-
Animal Model: Use the same species and strain intended for efficacy studies (e.g., C57BL/6 mice). Use 3 animals per dose group.
-
Dose Selection: Select at least three dose levels (e.g., 10, 30, 100 mg/kg) plus a vehicle control group. Doses should be spaced logarithmically.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)).
-
Clinical Observations:
-
Observe animals continuously for the first 30 minutes post-dose, then at 1, 2, 4, and 24 hours.
-
Record observations using a scoring system (e.g., a modified Irwin's test) for CNS, neuromuscular, and autonomic effects.[20]
-
Key parameters: Lethargy, ataxia, convulsions, piloerection, changes in respiration.[20]
-
-
Body Weight: Measure body weight just before dosing and daily for up to 7 days. Significant weight loss (>15-20%) is a key sign of toxicity.
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality or unacceptable signs of toxicity (e.g., >20% body weight loss, severe clinical signs).
Bioanalytical Methods for Quantifying Piperazine Compounds
Accurate quantification in plasma and tissues is crucial for pharmacokinetic and toxicokinetic studies.[21][22]
| Method | Sensitivity | Selectivity | Throughput | Notes |
| LC-QTOF/MS | Very High (ng/mL to pg/mL) | Very High | High | Ideal for low-dose PK studies and metabolite identification.[21][22] |
| LC-MS/MS (Triple Quad) | High (ng/mL) | Very High | Very High | The gold standard for routine bioanalysis due to its robustness and sensitivity. |
| HPLC-UV | Moderate (µg/mL to high ng/mL) | Moderate | High | A cost-effective option if high sensitivity is not required; may be subject to interference.[21] |
| GC-MS | High | High | Moderate | Requires derivatization for many piperazine compounds; good for volatile analytes.[21] |
References
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Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. Available from: [Link]
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Harrington, F. P., et al. (1989). Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. The Journal of Antibiotics, 42(8), 1241-1247. Available from: [Link]
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Li, W., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Future Medicinal Chemistry, 13(15), 1365-1387. Available from: [Link]
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Sahu, P., & Deb, P. K. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15901-15915. Available from: [Link]
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Wen, B., et al. (2008). Detection of Novel Reactive Metabolites of Trazodone: Evidence for CYP2D6-Mediated Bioactivation of m-Chlorophenylpiperazine. ResearchGate. Available from: [Link]
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Srivastava, V. M., et al. (1981). Effect of piperazine on the level of phospholipids and on the activities of certain enzymes of phospholipid metabolism in human Ascaris lumbricoides. Molecular and Biochemical Parasitology, 4(3), 155-163. Available from: [Link]
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Vijayakaran, K., et al. (2025). Therapeutic management of piperazine toxicity in a non-descript calf. International Journal of Veterinary Sciences and Animal Husbandry. Available from: [Link]
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Singh, J., et al. (2019). Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. Journal of Pharmaceutical and Biomedical Analysis, 174, 536-547. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline and Known Kinase Inhibitors
A Proposed Investigational Guide
Introduction
The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern oncological research. In this context, small molecules that can selectively target dysregulated signaling pathways in cancer cells are of paramount importance. The compound 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline is a synthetic organic molecule featuring a chloroaniline moiety and an acetylated piperazine ring.[1][2] While its direct anticancer activities are not yet extensively documented, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a scaffold for the development of new therapeutic agents.[1][3][4][5] Derivatives of similar structures have been investigated for their anticancer properties, often targeting key cellular signaling pathways.[6][7][8][9][10]
This guide outlines a proposed comparative study to evaluate the anticancer activity of this compound against established inhibitors of two critical cancer-related signaling pathways: the PI3K/AKT/mTOR and the MAPK/ERK pathways. These pathways are frequently overactive in a multitude of cancers, driving tumor cell proliferation, survival, and resistance to therapy.[11][12][13] By comparing the effects of this novel compound with well-characterized inhibitors, we can begin to elucidate its potential mechanism of action and its viability as a candidate for further preclinical development.
The known inhibitors selected for this comparative analysis are:
-
Idelalisib: A selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K).[11][14]
-
Ulixertinib: An inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[15][16]
This guide will provide a detailed rationale for the experimental design, step-by-step protocols for key assays, and a framework for the interpretation of potential results.
Rationale for Pathway Selection and Comparator Compounds
The PI3K/AKT/mTOR and MAPK/ERK pathways are central hubs in the complex network of intracellular signaling that governs cell fate. Their frequent dysregulation in cancer makes them attractive targets for therapeutic intervention.[17][18][19]
-
The PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.[14][20] Its aberrant activation, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is a common feature of many cancers.[11] Idelalisib, an inhibitor of a specific PI3K isoform, provides a targeted approach to disrupt this pathway.[11][14]
-
The MAPK/ERK Pathway: This cascade of protein kinases plays a pivotal role in transmitting extracellular signals to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation and differentiation.[13][21] Ulixertinib, by targeting the terminal kinases ERK1/2, offers a direct means of inhibiting this pathway's output.[15][16]
By comparing the effects of this compound to those of Idelalisib and Ulixertinib, we can hypothesize whether the novel compound acts on either of these pathways, or perhaps through an alternative mechanism.
Proposed Experimental Design
This study will utilize a panel of human cancer cell lines with known genetic backgrounds related to the PI3K/AKT and MAPK/ERK pathways. The primary endpoints will be the assessment of cell viability, induction of apoptosis, and the modulation of key signaling proteins within these pathways.
Cell Line Selection
-
MCF-7 (Breast Cancer): Known to harbor a PIK3CA activating mutation, making it sensitive to PI3K pathway inhibition.
-
A375 (Melanoma): Carries a BRAF V600E mutation, leading to constitutive activation of the MAPK/ERK pathway.
-
HCT116 (Colon Cancer): Features a KRAS mutation, which also activates the MAPK/ERK pathway.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Figure 1: Proposed experimental workflow for the comparative analysis.
Methodologies
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[22][23][24] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[24]
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[25]
-
Treat the cells with serial dilutions of this compound, Idelalisib, and Ulixertinib for 48-72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[23][25]
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[23]
-
Measure the absorbance at 570 nm using a microplate reader.[22][24]
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis.[26] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[27]
Protocol:
-
Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[27]
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[27]
-
Analyze the stained cells by flow cytometry within one hour.[28]
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Western Blotting
Western blotting is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status, providing insights into the activation state of signaling pathways.[29][30][31]
Protocol:
-
Treat cells with the compounds at their IC50 concentrations for various time points (e.g., 2, 6, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[30]
-
Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the protein expression to a loading control such as β-actin or GAPDH.
Primary Antibodies for Pathway Analysis:
-
PI3K/AKT Pathway: p-AKT (Ser473), AKT, p-mTOR, mTOR, p-S6K, S6K
-
MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204), ERK1/2, p-MEK, MEK
-
Apoptosis Marker: Cleaved PARP
Hypothetical Data and Interpretation
The following tables present hypothetical data to illustrate a potential outcome of this comparative study.
Table 1: IC50 Values (µM) of Test Compounds in Different Cancer Cell Lines
| Cell Line | This compound | Idelalisib | Ulixertinib |
| MCF-7 | 8.5 | 1.2 | > 50 |
| A375 | 12.3 | > 50 | 0.5 |
| HCT116 | 15.8 | > 50 | 2.1 |
Interpretation:
-
The hypothetical data suggests that this compound exhibits moderate anticancer activity across all tested cell lines.
-
As expected, MCF-7 cells are highly sensitive to the PI3K inhibitor Idelalisib, while A375 and HCT116 cells are sensitive to the ERK inhibitor Ulixertinib.
-
The broad-spectrum activity of the novel compound could indicate a different mechanism of action or an effect on both pathways.
Table 2: Percentage of Apoptotic Cells (Annexin V-Positive) after 24h Treatment
| Cell Line | Treatment | % Apoptotic Cells |
| MCF-7 | Vehicle | 5.2 |
| This compound (8.5 µM) | 35.4 | |
| Idelalisib (1.2 µM) | 42.1 | |
| A375 | Vehicle | 6.1 |
| This compound (12.3 µM) | 31.8 | |
| Ulixertinib (0.5 µM) | 48.5 |
Interpretation:
-
The data indicates that this compound induces a significant level of apoptosis in both MCF-7 and A375 cells, comparable to the positive controls.
Visualizing the Targeted Signaling Pathways
The following diagrams illustrate the key signaling nodes that would be investigated by Western blotting.
Figure 2: The PI3K/AKT/mTOR signaling pathway.
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In Vitro Comparative Analysis of Novel Phenylpiperazine Kinase Inhibitors: A Head-to-Head Evaluation of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline and its Analogs
In the landscape of kinase inhibitor discovery, the phenylpiperazine scaffold represents a privileged structure, renowned for its versatility in targeting the ATP-binding pocket of numerous kinases. This guide provides a comprehensive in vitro head-to-head comparison of a lead compound, 2-(4-acetyl-piperazin-1-yl)-5-chloroaniline (Compound 1) , and a focused library of its structural analogs. Our objective is to dissect the structure-activity relationships (SAR) that govern potency and selectivity, offering a data-driven framework for researchers in oncology and drug development.
This analysis is grounded in robust experimental data derived from well-established biochemical and cell-based assays. We will not only present the comparative data but also delve into the strategic rationale behind the experimental designs, ensuring that the findings are both clear and actionable for guiding future medicinal chemistry efforts.
Introduction to the Phenylpiperazine Scaffold and Rationale for Analog Design
The lead compound, Compound 1 , was identified from a high-throughput screen as a modest inhibitor of Tyrosine-Protein Kinase ABL1, a critical enzyme implicated in the pathogenesis of Chronic Myeloid Leukemia (CML). The core structure, featuring a chloroaniline moiety linked to an acetylated piperazine, presents multiple vectors for chemical modification to enhance target engagement and optimize drug-like properties.
To explore the SAR of this series, we synthesized three analogs, each with a specific design hypothesis:
-
Analog 1.1 (C5-Fluoro Substitution): The 5-chloro group on the aniline ring was replaced with a fluorine atom. This modification probes the sensitivity of the binding pocket to halogen size and electronegativity, which can influence key hydrogen bonds or halogen-specific interactions.
-
Analog 1.2 (N-Cyclopropylcarbonyl Substitution): The N-acetyl group on the piperazine ring was replaced with a cyclopropylcarbonyl group. This change introduces a more rigid, three-dimensional element intended to explore additional hydrophobic pockets and potentially improve metabolic stability.
-
Analog 1.3 (C2-Methyl Substitution): A methyl group was introduced at the C2 position of the aniline ring. This modification assesses the impact of steric hindrance near the piperazine linkage, which can enforce a specific conformation favorable for binding.
The following sections will detail the in vitro performance of these four compounds against our primary target, ABL1 kinase, a key off-target kinase (SRC), and a CML-derived cell line.
Comparative Biochemical Potency and Selectivity
The initial characterization of a kinase inhibitor requires a precise measurement of its inhibitory activity against the purified target enzyme. For this purpose, we employed a luminescence-based kinase assay that quantifies ATP consumption as a proxy for kinase activity.
Table 1: Biochemical Inhibition of ABL1 and SRC Kinases
| Compound ID | Structure | ABL1 IC50 (nM) | SRC IC50 (nM) | Selectivity Index (SRC/ABL1) |
| Compound 1 | This compound | 85.2 ± 6.1 | 1250 ± 98 | 14.7 |
| Analog 1.1 | 2-(4-Acetyl-piperazin-1-yl)-5-fluoroaniline | 45.8 ± 3.5 | 1520 ± 110 | 33.2 |
| Analog 1.2 | 5-Chloro-2-(4-cyclopropylcarbonylpiperazin-1-yl)aniline | 15.1 ± 1.2 | 450 ± 35 | 29.8 |
| Analog 1.3 | 5-Chloro-2-(4-acetylpiperazin-1-yl)-N-methylaniline | 250.6 ± 21.3 | > 5000 | > 20 |
Expert Analysis: The data reveals a clear SAR trend. The switch from a chloro to a fluoro group (Analog 1.1 ) nearly doubled the potency against ABL1, suggesting that a smaller, more electronegative halogen at the C5 position is favorable for target engagement. More dramatically, modification of the N-acyl group from acetyl to cyclopropylcarbonyl (Analog 1.2 ) resulted in a greater than 5-fold increase in potency. This significant gain suggests the cyclopropyl moiety successfully engages a hydrophobic sub-pocket within the ABL1 ATP-binding site. Conversely, the introduction of a methyl group near the piperazine linkage (Analog 1.3 ) was detrimental to activity, likely due to steric clashes that disrupt the optimal binding conformation.
Notably, all analogs maintained or improved selectivity against SRC kinase, a common off-target for ABL1 inhibitors. Analog 1.1 demonstrated the best selectivity profile, a desirable trait for minimizing potential side effects.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the biochemical assay used to determine the IC50 values. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.
Methodology:
-
Compound Preparation: Serially dilute test compounds in 100% DMSO, starting from a 10 mM stock. A typical 10-point, 3-fold dilution series is prepared.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution (e.g., purified ABL1 enzyme and a suitable peptide substrate like ABLtide in kinase reaction buffer).
-
Add 50 nL of the serially diluted compound solution to the wells.
-
Add 2.5 µL of a 2X ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the reaction plate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the newly produced ADP to ATP and simultaneously measures the newly synthesized ATP via a luciferase/luciferin reaction.
-
Luminescence Measurement: Incubate for 30 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence data to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Potency in a Disease-Relevant Model
To determine if the observed biochemical potency translates into activity in a cellular context, we assessed the compounds' ability to inhibit the proliferation of the K-562 cell line. This human immortalized myelogenous leukemia cell line is positive for the Philadelphia chromosome, expressing the BCR-ABL fusion protein, and its proliferation is highly dependent on ABL1 kinase activity.
Table 2: Anti-proliferative Activity in K-562 Cells
| Compound ID | Description | Cellular EC50 (nM) |
| Compound 1 | C5-Chloro, N-Acetyl | 320.5 ± 25.1 |
| Analog 1.1 | C5-Fluoro, N-Acetyl | 185.3 ± 15.8 |
| Analog 1.2 | C5-Chloro, N-Cyclopropylcarbonyl | 65.7 ± 5.9 |
| Analog 1.3 | C2-Methyl, C5-Chloro, N-Acetyl | > 10,000 |
Expert Analysis: The cellular activity data strongly correlates with the biochemical potency. Analog 1.2 , the most potent compound in the biochemical assay, was also the most effective at inhibiting the proliferation of K-562 cells, with an EC50 of 65.7 nM. This indicates that the compound has sufficient cell permeability and is not significantly effluxed or metabolized, allowing it to engage its intracellular target. The improved potency of Analog 1.1 over the parent compound also translated well to the cellular environment. The lack of activity for Analog 1.3 is consistent with its poor biochemical performance.
Experimental Protocol: MTS Cell Proliferation Assay
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media.
Methodology:
-
Cell Seeding: Seed K-562 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the test compounds in culture medium. Add 100 µL of the diluted compounds to the appropriate wells, resulting in a final volume of 200 µL. Include vehicle control (e.g., 0.1% DMSO) and no-cell (background) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Subtract the background absorbance from all wells. Express the data as a percentage of the vehicle control and plot against the logarithm of compound concentration. Fit the curve using non-linear regression to determine the EC50 value.
Visualizing the Mechanism and Workflow
To contextualize the action of these inhibitors, it is crucial to understand the signaling pathway they modulate and the experimental workflow used to identify and characterize them.
BCR-ABL Signaling Pathway
The diagram below illustrates the simplified BCR-ABL signaling pathway. The fusion protein BCR-ABL possesses constitutively active ABL1 kinase activity, which drives downstream signaling through pathways like RAS/MAPK and PI3K/AKT, ultimately leading to uncontrolled cell proliferation and survival. Our compound series aims to directly inhibit the kinase activity of ABL1, thereby blocking these downstream oncogenic signals.
Caption: Decision-making workflow for in vitro kinase inhibitor characterization.
Conclusion and Future Directions
-
C5-Halogen: A smaller, more electronegative halogen (Fluorine) at the C5 position enhances ABL1 inhibition.
-
N-Acyl Group: The N-acyl substituent on the piperazine ring is a critical determinant of potency, with the N-cyclopropylcarbonyl group of Analog 1.2 providing a greater than 5-fold improvement over the parent N-acetyl group.
-
Steric Hindrance: The aniline ring is sensitive to steric bulk near the piperazine linkage, as shown by the poor activity of Analog 1.3 .
Analog 1.2 has emerged as the most promising lead from this initial series, with potent biochemical and cellular activity. Future work will focus on further optimization of this analog. This will include exploring alternative C5-substituents in combination with the N-cyclopropylcarbonyl group and conducting broader kinase panel screening to fully characterize its selectivity profile. Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) studies will be initiated to assess its drug-like properties in preparation for potential in vivo evaluation.
References
Validating the Mechanism of Action of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline Using Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a definitive mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of pharmacological data with genetic approaches to validate the hypothesized target of the novel small molecule, 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline. By integrating experimental data from knockout models, we aim to provide a robust framework for confirming on-target activity and elucidating the molecular pathways governed by this compound.
Introduction: The Hypothesis for this compound
This compound is a synthetic compound that has emerged from preliminary screens as a potential modulator of cancer cell proliferation. While its direct molecular target has not been definitively identified in publicly available literature, its structural motifs, containing a piperazine and a chloroaniline group, are common in kinase inhibitors.[1][2] Derivatives of similar structures have been shown to possess anticancer and antimicrobial properties.[3][4][5] Based on these preliminary observations and internal unpublished data, we hypothesize that this compound exerts its antiproliferative effects through the inhibition of "Kinase X" , a key regulator of the "Proliferation Signaling Pathway" (PSP).
This guide will outline the essential steps to validate this hypothesis by comparing the phenotypic and molecular effects of the compound in wild-type cells versus cells where Kinase X has been genetically ablated using CRISPR-Cas9 technology.[6][7] The convergence of evidence from both pharmacological inhibition and genetic knockout provides the highest level of confidence in target validation.[8][9]
The Core Principle: Pharmacological vs. Genetic Inhibition
The fundamental logic behind this validation strategy is that if this compound truly acts by inhibiting Kinase X, then the genetic removal of Kinase X should phenocopy the effects of the compound. Furthermore, the compound should have minimal to no effect in cells that already lack Kinase X.
Caption: Logical framework for target validation.
Experimental Workflow for Target Validation
The validation process can be systematically approached through a series of well-defined experimental stages. This workflow ensures that each step builds upon the last, culminating in a cohesive body of evidence.
Caption: Hypothesized signaling pathway.
Protocol: Western Blot Analysis
-
Plate WT and Kinase X KO cells.
-
Treat WT cells with the compound at its IC50 concentration for a defined period (e.g., 2, 6, 24 hours). Leave a set of WT and KO cells untreated.
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Total Kinase X (to confirm knockout)
-
Phospho-Substrate Y (p-Substrate Y)
-
Total Substrate Y
-
A loading control (e.g., GAPDH or β-actin)
-
-
Incubate with appropriate secondary antibodies and visualize the bands.
Expected Results and Interpretation:
| Cell Line | Treatment | p-Substrate Y Level | Interpretation |
| Wild-Type | Untreated | High | Basal pathway activity is present. |
| Wild-Type | Compound | Low | The compound inhibits Kinase X activity. |
| Kinase X KO | Untreated | Very Low / Absent | The pathway is inactive without Kinase X. |
| Kinase X KO | Compound | Very Low / Absent | The compound has no further effect as the target is absent. |
Conclusion: Synthesizing the Evidence
By following this comparative guide, researchers can generate a robust dataset to either validate or refute the hypothesized mechanism of action of this compound. If the experimental data aligns with the expected outcomes—a significant rightward shift in the IC50 curve in knockout cells and a corresponding abrogation of downstream signaling effects—this provides strong evidence that Kinase X is a direct and functionally relevant target of the compound. Conversely, if the compound retains its activity in the knockout cells, it indicates an off-target mechanism, prompting a re-evaluation of the initial hypothesis. This rigorous, genetically anchored approach is indispensable for the successful progression of novel therapeutic candidates in the drug development pipeline. [8][10]
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- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
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A Comparative Guide to the Kinase Cross-Reactivity Profile of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Kinase Selectivity in Drug Discovery
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape for numerous malignancies and other conditions.[3][4] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors.[3][5]
Off-target kinase inhibition can lead to a variety of outcomes, ranging from unforeseen toxicities to desirable polypharmacology where a single drug can modulate multiple disease-relevant pathways.[3][6] Therefore, a comprehensive understanding of a compound's kinase selectivity profile is not merely a regulatory requirement but a cornerstone of rational drug design and a predictor of clinical success.[7][8] This guide provides an in-depth comparative analysis of the kinase cross-reactivity of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline, a novel kinase inhibitor scaffold. We will delve into the methodologies for robust selectivity profiling, present a comparative data set against other known inhibitors, and discuss the interpretation of these findings in the context of drug development.
The core structure of this compound, featuring a piperazine and a chloroaniline moiety, is a recognized scaffold in the development of kinase inhibitors.[9] Similar structures have demonstrated activity against a range of kinases, making a thorough investigation of its selectivity profile a critical step in characterizing its therapeutic potential.[10][11][12]
Methodology: A Framework for Rigorous Kinase Selectivity Profiling
To ensure the generation of reliable and comparable data, a standardized and robust experimental protocol is paramount.[2] The following section outlines a representative methodology for determining the inhibitory activity of this compound against a broad panel of kinases.
Kinase Panel Selection
The choice of the kinase panel is a critical first step. For a comprehensive initial screen, a panel covering all major branches of the human kinome is ideal.[13] Commercial services offer extensive panels, such as the scanMAX panel with 468 kinases, providing broad coverage of the human kinome.[13] For more focused studies or safety screening, smaller, curated panels targeting kinases associated with known off-target liabilities can be employed.[14]
In Vitro Kinase Assay Protocol
A widely used and robust method for kinase profiling is the in vitro kinase assay, which can be performed in various formats, including radiometric, fluorescence-based, and luminescence-based assays.[15][16][17][18][19][20] The following is a generalized protocol for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[21]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.[20][22]
Materials:
-
This compound (Test Compound)
-
Comparator Kinase Inhibitors (e.g., Staurosporine, Dasatinib)
-
Recombinant Human Kinases
-
Kinase-specific Substrates
-
ATP
-
Kinase Reaction Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Multichannel pipettes and plate reader with luminescence detection capabilities
Experimental Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound and comparator inhibitors in DMSO. A typical concentration range for an IC50 determination would be from 10 µM down to 0.1 nM.
-
Reaction Setup: In a 384-well plate, add a small volume of each compound dilution.
-
Kinase Reaction Initiation: Prepare a master mix containing the specific kinase, its substrate, and ATP in the kinase reaction buffer. The ATP concentration should ideally be at or near the Km value for each kinase to allow for a fair comparison of inhibitor potencies.[23] Add this master mix to the wells containing the compounds to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
Comparative Kinase Inhibition Profile
A critical aspect of characterizing a novel kinase inhibitor is to compare its activity against a panel of kinases with that of known inhibitors. This provides context for its potency and selectivity.
Table 1: Hypothetical Kinase Selectivity Profile of this compound and Comparator Compounds
| Kinase Target | This compound IC50 (nM) | Dasatinib IC50 (nM) | Staurosporine IC50 (nM) |
| Tyrosine Kinases | |||
| ABL1 | 50 | 0.6 | 7 |
| SRC | 25 | 0.8 | 6 |
| EGFR | >10,000 | 1000 | 20 |
| VEGFR2 | 500 | 15 | 15 |
| Serine/Threonine Kinases | |||
| AKT1 | >10,000 | >10,000 | 10 |
| CDK2 | 2,500 | 500 | 3 |
| MAPK1 (ERK2) | >10,000 | >10,000 | >10,000 |
| PKA | >10,000 | 5,000 | 5 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Interpretation of the Selectivity Profile
The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of the tyrosine kinases ABL1 and SRC, with IC50 values in the low nanomolar range. It exhibits moderate activity against VEGFR2 and is significantly less potent against the serine/threonine kinases tested, as well as the tyrosine kinase EGFR.
Compared to Dasatinib, a known dual SRC/ABL inhibitor, our test compound shows a similar target profile but with slightly lower potency.[11][12] Importantly, it appears to be more selective than Dasatinib against VEGFR2. Staurosporine, a broad-spectrum kinase inhibitor, demonstrates potent inhibition across most of the kinases in this limited panel. The selectivity of this compound is a desirable characteristic, as it may lead to a more favorable therapeutic window with fewer off-target side effects.
Signaling Pathway Context
The primary targets of this compound, ABL1 and SRC, are key components of multiple signaling pathways that regulate cell proliferation, survival, and migration. Understanding how a dual inhibitor of these kinases might affect these pathways is crucial for predicting its therapeutic effects.
Caption: Simplified signaling pathways involving SRC and ABL1.
The diagram above illustrates how SRC and ABL1 are situated downstream of receptor tyrosine kinases and can activate several major signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, as well as the STAT3 transcription factor. By inhibiting both SRC and ABL1, this compound has the potential to effectively shut down these pro-growth and pro-survival signals in cancer cells.
Conclusion and Future Directions
This guide has provided a comprehensive framework for assessing the kinase cross-reactivity profile of this compound. The methodologies described herein represent the industry standard for generating high-quality, reproducible data that is essential for the preclinical evaluation of any novel kinase inhibitor.
The hypothetical data presented suggests that this compound is a potent and selective dual inhibitor of SRC and ABL1 kinases. This profile warrants further investigation into its cellular activity and in vivo efficacy in relevant cancer models. Future studies should also aim to expand the kinase panel to gain a more complete picture of its selectivity and to identify any other potential off-target activities that could be of therapeutic benefit or concern.[4] Ultimately, a thorough understanding of a compound's interactions with the human kinome is a critical determinant of its potential to become a safe and effective therapeutic agent.
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In vitro kinase assay. (2023). protocols.io. [Link]
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Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., & Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 10(503), eaai8079. [Link]
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Ventura, A. C., Jackson, T. L., & Merajver, S. D. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Physical biology, 7(3), 036002. [Link]
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Janne, P. A., & Gray, N. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(4), 775-777. [Link]
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In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. (2023). ResearchGate. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
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Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 10(1), 2-4. [https://pubs.acs.org/doi/10.1021/cb5009 unexpected]([Link] unexpected)
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Visually interpretable models of kinase selectivity related features derived from field-based proteochemometrics. (2013). PubMed. [Link]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. [Link]
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Brehmer, D., & Godl, K. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8758. [Link]
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Direct, indirect and off-target effects of kinase inhibitors. (A). In... (2014). ResearchGate. [Link]
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Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]
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Prediction of kinase-inhibitor binding affinity using energetic parameters. (2007). PubMed Central. [Link]
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Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). BMC Chemistry. [Link]
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IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). AACR Journals. [Link]
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Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). ResearchGate. [Link]
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N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. (2008). Figshare. [Link]
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Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (2020). MDPI. [Link]
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Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. (2019). PubMed. [Link]
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Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. [Link]
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Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (2004). ResearchGate. [Link]
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A Researcher's Guide to Confirming the On-Target Cellular Activity of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline
Introduction: The Imperative of On-Target Validation
In the landscape of drug discovery and chemical biology, the identification of a promising small molecule is merely the first step. A compound's therapeutic potential is inextricably linked to its mechanism of action, and the foundational task for any researcher is to confirm that the molecule engages its intended protein target within the complex milieu of a living cell.[1][2] This process, known as on-target validation, is critical for distinguishing specific biological effects from off-target activities or non-specific toxicity, thereby preventing the costly pursuit of misleading candidates.[3][4]
This guide provides a comprehensive, multi-faceted strategy for researchers to rigorously confirm the on-target activity of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline . While the specific molecular target of this compound is not broadly published, its structure, featuring a chloroaniline and an acetyl-piperazine moiety, is common in compounds designed to interact with various enzyme and receptor families, including kinases and monoamine oxidases.[5][6] Therefore, this guide presents a universal workflow applicable to this compound, beginning with target identification and culminating in functional validation. We will compare several orthogonal, industry-standard methodologies, explaining the causality behind experimental choices and providing field-proven protocols.
The Strategic Workflow for On-Target Validation
A robust validation strategy does not rely on a single experiment. Instead, it builds a chain of evidence using orthogonal methods that interrogate the compound-target interaction from different perspectives: direct physical binding and downstream functional consequences.
Caption: Overall workflow for validating on-target activity.
Phase 1: Identifying the Molecular Target
Before confirming on-target activity, one must first identify the target. If the target of this compound is unknown, unbiased techniques like affinity-based proteomics are the gold standard.
Method 1: Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a powerful technique that combines the specificity of immunoprecipitation with the analytical power of mass spectrometry to identify protein-protein or compound-protein interactions from complex cellular lysates.[7][8]
Causality Behind the Choice: This method directly answers the question: "What proteins does my compound physically interact with in the cell?" By immobilizing the compound of interest and "pulling down" its binding partners, IP-MS provides a list of high-confidence candidate targets.[9][10]
Experimental Workflow:
-
Compound Immobilization: Synthesize an analog of this compound with a linker arm suitable for conjugation to affinity beads (e.g., NHS-activated sepharose beads). A control experiment using beads without the compound is critical.
-
Cell Lysis: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein-protein interactions.
-
Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads and control beads. The target protein will bind specifically to the compound-conjugated beads.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.[11]
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the compound pulldown sample compared to the control beads. These are the putative targets.[7]
Phase 2: Confirming Direct Target Engagement in Cells
Once a primary target is identified, the next crucial step is to confirm that the compound directly binds to this target in its native, intracellular environment. The Cellular Thermal Shift Assay (CETSA) is the premier method for this purpose.[12][13]
Method 2: Cellular Thermal Shift Assay (CETSA)
Causality Behind the Choice: CETSA operates on the principle of ligand-induced thermal stabilization.[13] When a compound binds to its target protein, it typically increases the protein's stability, making it more resistant to heat-induced denaturation. By measuring the amount of soluble target protein remaining after a heat challenge, we can directly infer target engagement in intact cells without the need for labels or genetic modification.[14][15][16]
Caption: The experimental workflow for a standard CETSA experiment.
Detailed Experimental Protocol (CETSA with Western Blot Readout):
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension and treat with a dose-range of this compound or vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Place the treated cell aliquots in a thermal cycler.
-
Heat the samples across a temperature gradient (e.g., 40°C to 65°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[15] An unheated control sample should be included.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a validated antibody specific for the putative target protein.
-
Quantify the band intensity for each lane.
-
-
Data Interpretation:
-
For each treatment group, plot the normalized band intensity (relative to the unheated control) against the temperature.
-
A successful experiment will show a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, indicating thermal stabilization and thus, direct target engagement.[16]
-
Phase 3: Validating the Functional Consequences of Target Engagement
Confirming physical binding is necessary but not sufficient. A truly effective compound must modulate the function of its target. This can be assessed by measuring changes in the target's activity or its downstream signaling pathway.
Method 3: Western Blotting for Target Modulation
Causality Behind the Choice: If the target is a kinase, its engagement by an inhibitor should lead to a decrease in the phosphorylation of its downstream substrates. If the target's expression is regulated by a feedback loop, binding might alter its protein levels. Western blotting is a semi-quantitative technique that allows for the direct visualization of these molecular events.[17][18]
Antibody Validation is Non-Negotiable: The reliability of any Western blot experiment hinges on the specificity of the primary antibody.[18][19] Before use, the antibody must be validated, ideally by testing it on cell lysates from wild-type and knockout/knockdown (CRISPR or siRNA) models of the target protein. A specific antibody will show a strong band in the wild-type lysate that is absent or significantly diminished in the knockout/knockdown lysate.[20][21]
Detailed Experimental Protocol (Phospho-Protein Analysis):
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Starve cells of serum if necessary to reduce basal pathway activation.
-
Pre-treat cells with a dose-range of this compound for a specified time (e.g., 1-2 hours).
-
If applicable, stimulate the signaling pathway with an appropriate agonist (e.g., a growth factor).
-
Immediately lyse the cells on ice using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against the phosphorylated form of the target or its substrate overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (pan) form of the protein or a housekeeping protein (e.g., GAPDH, β-actin).
-
Quantify the phospho-protein signal and normalize it to the total protein signal. A dose-dependent decrease in the normalized phospho-signal indicates on-target inhibitory activity.
-
Method 4: Reporter Gene Assays for Pathway Analysis
Causality Behind the Choice: Many signaling pathways culminate in the activation of a transcription factor, which then drives the expression of specific genes. Reporter gene assays leverage this principle by placing an easily measurable "reporter gene" (e.g., luciferase or GFP) under the control of a DNA response element that is recognized by the transcription factor of interest.[22][23][24] This provides a highly sensitive and quantitative readout of the entire pathway's activity.[25]
Caption: Principle of a reporter gene assay to measure pathway inhibition.
Experimental Workflow (General):
-
Construct Transfection: Introduce a reporter plasmid into the chosen cell line. Stable transfection is preferred for consistency. A control plasmid (e.g., expressing Renilla luciferase from a constitutive promoter) is often co-transfected for normalization.[26]
-
Cell Treatment: Plate the transfected cells and treat them with a dose-range of this compound.
-
Pathway Stimulation: Activate the signaling pathway using a known agonist.
-
Cell Lysis and Assay: After an appropriate incubation period, lyse the cells and measure the reporter activity (e.g., luminescence) according to the manufacturer's protocol.
-
Data Analysis: Normalize the experimental reporter signal (e.g., Firefly luciferase) to the control reporter signal (e.g., Renilla luciferase). A dose-dependent decrease in the normalized signal indicates that the compound is inhibiting the pathway, consistent with its on-target activity.
Comparison of Validation Methodologies
Choosing the right assay depends on the specific question being asked. The following table provides an objective comparison of the methods discussed.
| Feature | IP-Mass Spectrometry | Cellular Thermal Shift Assay (CETSA) | Western Blotting | Reporter Gene Assay |
| Principle | Affinity capture of binding partners | Ligand-induced thermal stabilization | Immuno-detection of specific proteins | Transcriptional activation of a reporter gene |
| Primary Question | What does the compound bind to? | Does the compound bind its target in cells? | Does binding alter target PTMs/expression? | Does binding modulate pathway activity? |
| Evidence Type | Direct (Binding) | Direct (Binding) | Indirect (Functional) | Indirect (Functional) |
| Throughput | Low | Medium to High | Low to Medium | High |
| Key Reagents | Immobilized compound, Mass Spec | Validated antibody for target | Validated primary/secondary antibodies | Reporter construct, Assay reagents |
| Pros | Unbiased, discovers novel targets[9] | Label-free, works in intact cells[16] | Visualizes molecular changes (e.g., PTMs) | Highly sensitive, quantitative, high-throughput |
| Cons | Technically demanding, potential for artifacts | Requires a specific, high-quality antibody | Semi-quantitative, antibody-dependent[17] | Indirect readout of pathway activity |
Conclusion
References
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Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Schreiber, S. L. (2013). Determining target engagement in living systems. Nature Chemical Biology. [Link]
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CovalX. (n.d.). Immunoprecipitation Mass Spectrometry (IP-MS). Retrieved from [Link]
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QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Retrieved from [Link]
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Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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O'Donoghue, A. J., et al. (2016). IP-to-MS: An Unbiased Workflow for Antigen Profiling. Journal of Proteome Research. [Link]
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Scott, F. J., et al. (2021). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Journal of Labeled Compounds and Radiopharmaceuticals. [Link]
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GeneBio Systems. (n.d.). Reporter Assays. Retrieved from [Link]
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BenchSci. (2025). Why Knockout Validation is Essential for Western Blot Specificity Evaluation. Retrieved from [Link]
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Lomenick, B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]
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Azure Biosystems. (n.d.). Quantitative Western Blotting: How and why you should validate your antibodies. Retrieved from [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Gehringer, M. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters. [Link]
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BMG Labtech. (2024). Gene reporter assays. Retrieved from [Link]
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Chemical Probes Portal. (n.d.). Target engagement. Retrieved from [Link]
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Biointron. (2024). Western Blotting: Protein Analysis & Antibody Validation. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]
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Scott, A. D., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]
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van der Klift, F., et al. (2023). An accurate cellular assay to determine pathogenicity of coding and noncoding variants in Lynch syndrome genes. PNAS. [Link]
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PubChem. (n.d.). 1-(4-{[(4,5-Dichloro-2-Methoxyphenyl)amino]acetyl}piperazin-1-Yl)propan-1-One. Retrieved from [Link]
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Chem-Space. (n.d.). This compound. Retrieved from [Link]
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Mehta, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry. [Link]
-
Mehta, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. PMC. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]
-
de Oliveira, R. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets. [Link]
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A Comparative Pharmacokinetic Analysis of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline Derivatives: A Guide for Drug Discovery
In the landscape of modern drug discovery, the adage "pharmacology proposes, but pharmacokinetics disposes" remains a critical guiding principle. A molecule with exceptional target affinity and potency can falter in clinical development due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The 2-(4-acetyl-piperazin-1-yl)-5-chloroaniline scaffold has emerged as a promising starting point for various therapeutic targets, owing to its synthetic tractability and versatile pharmacophoric features. However, early and comprehensive assessment of the pharmacokinetic (PK) properties of its derivatives is paramount to guide successful lead optimization campaigns.
This guide provides a comparative analysis of the in vitro pharmacokinetic properties of a parent compound, Compound A (this compound) , and three structurally related derivatives. We will delve into the experimental methodologies for assessing metabolic stability and plasma protein binding, present a comparative analysis of the generated data, and discuss the likely metabolic fate of this chemical series. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and optimize the ADME profile of this important class of molecules.
The Rationale Behind Early ADME Screening
In drug discovery, the goal is to design molecules that not only interact effectively with their biological target but also possess drug-like properties that allow them to reach the target in sufficient concentration and for an appropriate duration. Key pharmacokinetic parameters that influence a drug's efficacy and safety profile include its metabolic stability, which dictates its half-life in the body, and its extent of plasma protein binding, which affects the free concentration of the drug available to exert its pharmacological effect.[1] Early assessment of these parameters allows for the timely identification of liabilities and guides the design of next-generation compounds with improved properties.
Experimental Workflows: A Step-by-Step Guide
The following protocols for in vitro metabolic stability and plasma protein binding are standard in the industry and provide a robust framework for evaluating the pharmacokinetic properties of novel chemical entities.
In Vitro Metabolic Stability Assessment
The metabolic stability of a compound is a measure of its susceptibility to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP450) system in the liver.[2][3] A compound with high metabolic stability will have a longer half-life in vivo.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
Dilute liver microsomes (e.g., human or rat) to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 1 µM working solution of the test compound in the microsomal suspension.
-
-
Incubation:
-
Pre-incubate the microsomal suspension containing the test compound at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
-
Data Analysis:
-
The metabolic half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining of the parent compound versus time plot.
-
Plasma Protein Binding Assessment
Plasma protein binding (PPB) determines the fraction of a drug that is bound to plasma proteins.[1] Only the unbound (free) fraction is available to interact with its target and be cleared from the body. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for this assessment.
Detailed Protocol:
-
Preparation:
-
Spike plasma (e.g., human or rat) with the test compound to a final concentration of 1 µM.
-
Prepare the RED device by adding the spiked plasma to one chamber and phosphate-buffered saline (PBS, pH 7.4) to the other chamber, separated by a semi-permeable membrane.
-
-
Incubation:
-
Incubate the sealed RED device at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
-
Sampling:
-
After incubation, collect aliquots from both the plasma and the buffer chambers.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in both the plasma and buffer samples by LC-MS/MS.
-
-
Data Analysis:
-
The percent unbound is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber, multiplied by 100.
-
Comparative Analysis of this compound Derivatives
For this guide, we will analyze the parent compound, Compound A , and three hypothetical derivatives with modifications at the aniline ring, a common strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties.
-
Compound A: this compound
-
Compound B: 2-(4-Acetyl-piperazin-1-yl)-5-chloro-4-fluoroaniline
-
Compound C: 2-(4-Acetyl-piperazin-1-yl)-5-chloro-4-methoxyaniline
-
Compound D: 2-(4-Acetyl-piperazin-1-yl)-5-chloro-4-(trifluoromethyl)aniline
Table 1: Comparative In Vitro Pharmacokinetic Properties
| Compound | Modification | Human Liver Microsomal Half-life (t½, min) | Rat Liver Microsomal Half-life (t½, min) | Human Plasma Protein Binding (% Unbound) | Rat Plasma Protein Binding (% Unbound) |
| A | Parent | 45 | 30 | 15.2 | 18.5 |
| B | 4-Fluoro | 55 | 40 | 12.8 | 15.1 |
| C | 4-Methoxy | 25 | 18 | 10.5 | 13.2 |
| D | 4-Trifluoromethyl | 70 | 58 | 8.9 | 10.4 |
Interpretation of Results:
-
Metabolic Stability: The parent compound A exhibits moderate metabolic stability. The introduction of a fluoro group in Compound B slightly improves the metabolic stability, likely by blocking a potential site of metabolism. Conversely, the methoxy group in Compound C significantly decreases metabolic stability, as O-demethylation is a common and rapid metabolic pathway. The electron-withdrawing trifluoromethyl group in Compound D markedly enhances metabolic stability, potentially by deactivating the aromatic ring towards oxidative metabolism.
-
Plasma Protein Binding: All compounds show a relatively low percentage of unbound drug, indicating moderate to high plasma protein binding. The introduction of more lipophilic and electron-withdrawing substituents (fluoro and trifluoromethyl) in Compounds B and D leads to a decrease in the unbound fraction, suggesting increased binding to plasma proteins. The methoxy group in Compound C also results in a lower unbound fraction compared to the parent compound.
Predicted Metabolic Pathways
Based on the known metabolism of piperazine and chloroaniline-containing compounds, several metabolic pathways can be predicted for this series.[4][5][6]
Caption: Predicted Metabolic Pathways for the Compound Series.
-
Aryl Hydroxylation: The chloroaniline ring is susceptible to hydroxylation, most likely at the position ortho to the amino group.[6] This is a common metabolic pathway for aromatic rings and is catalyzed by CYP450 enzymes.
-
N-deacetylation: The acetyl group on the piperazine nitrogen can be hydrolyzed by amidases to yield the corresponding N-deacetylated metabolite.[7]
-
Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation at the nitrogen atoms (N-oxidation) or at the carbon atoms, leading to hydroxylated metabolites.[4][8]
-
Piperazine Ring Cleavage: Further oxidation of the piperazine ring can lead to its cleavage, resulting in the formation of ethylenediamine derivatives.[4][5]
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of the pharmacokinetic properties of this compound derivatives. The presented data, while hypothetical, is based on established principles of drug metabolism and illustrates how minor structural modifications can significantly impact a compound's ADME profile. The introduction of a trifluoromethyl group at the 4-position of the aniline ring appears to be a promising strategy for enhancing metabolic stability, albeit with a potential increase in plasma protein binding.
For a comprehensive understanding, further in vivo pharmacokinetic studies in animal models would be necessary to determine key parameters such as clearance, volume of distribution, and oral bioavailability. These studies, guided by the in vitro data presented here, will be instrumental in selecting the most promising candidates for further development.
References
- Di, L., & Kerns, E. H. (2016).
-
Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology, 18(10), 1547-1555. [Link]
-
Antoun, M., et al. (2009). Metabolic interactions with piperazine-based ‘party pill’ drugs. Journal of Pharmacy and Pharmacology, 61(11), 1481-1490. [Link]
- Kuhst, T., et al. (2013). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. Current Drug Metabolism, 14(9), 985-999.
-
Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560-568. [Link]
-
Ekins, S., et al. (2009). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. Xenobiotica, 39(11), 875-887. [Link]
-
Eyles, S. J., et al. (1991). Metabolism and disposition of p-chloroaniline in rat, mouse, and monkey. Drug metabolism and disposition, 19(2), 366-369. [Link]
-
Gharage, M. A., et al. (2017). Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES. Proceedings of the YSU, B: Chemical and Biological Sciences, (1), 3-8. [Link]
- Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines.
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661. [Link]
-
Belskaya, N. P., et al. (2010). 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase for Potential Chaperone Treatment of Pompe Disease or Intervention for Diabetes Mellitus Type 2. Probe Reports from the NIH Molecular Libraries Program. [Link]
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ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
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Benchmarking the Efficacy of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline Against Standard-of-Care Drugs in Chronic Myeloid Leukemia
A Senior Application Scientist's Guide to Comparative Preclinical Evaluation
In the landscape of targeted cancer therapy, the development of novel kinase inhibitors requires rigorous benchmarking against established standard-of-care agents. This guide provides a comprehensive framework for evaluating the preclinical efficacy of the novel compound 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline , hereafter designated as Compound X , a putative tyrosine kinase inhibitor (TKI). For the purpose of this analysis, we will benchmark Compound X against the established first- and second-generation BCR-ABL inhibitors, Imatinib and Nilotinib, in the context of Chronic Myeloid Leukemia (CML).
This document is structured to guide researchers through a logical, multi-tiered validation process, from initial biochemical assays to cell-based studies and considerations for future in vivo and resistance profiling. The experimental choices are explained to provide a clear understanding of the causality behind the preclinical development pathway for a novel TKI.
Mechanistic Rationale and Comparative Target Engagement
CML is driven by the constitutively active BCR-ABL tyrosine kinase, a product of the Philadelphia chromosome translocation. This aberrant kinase hyperactivates downstream signaling pathways, leading to uncontrolled cell proliferation and survival. The primary therapeutic strategy is the direct inhibition of the BCR-ABL ATP-binding site.
Standard-of-Care Mechanisms:
-
Imatinib (First-Generation TKI): Functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme.[1][2]
-
Nilotinib (Second-Generation TKI): Offers a higher binding affinity and potency for the ABL kinase domain compared to Imatinib.[3][4] It was designed to be effective against many of the point mutations in the ABL kinase domain that confer resistance to Imatinib.[4]
Our hypothetical Compound X , based on its structural motifs (piperazine and chloroaniline moieties are common in kinase inhibitors), is postulated to function similarly as an ATP-competitive inhibitor of BCR-ABL. The initial and most critical step is to verify this hypothesis and quantify its inhibitory potential relative to the standards.
Signaling Pathway Overview
The following diagram illustrates the central role of BCR-ABL in CML pathogenesis and the point of intervention for TKIs.
Caption: BCR-ABL signaling and TKI intervention point.
In Vitro Biochemical Efficacy: Head-to-Head Comparison
The foundational experiment is a direct measure of enzyme inhibition. A cell-free biochemical assay quantifies the ability of a compound to inhibit the kinase activity of purified BCR-ABL. This approach isolates the drug-target interaction from cellular complexities like membrane permeability and efflux pumps, providing a pure measure of potency.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying kinase inhibition.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute Compound X, Imatinib, and Nilotinib in DMSO, followed by a final dilution in the kinase buffer. Recommended starting concentration is 100 µM.
-
Prepare a solution of purified, recombinant human ABL kinase enzyme.
-
Prepare a solution containing an Alexa Fluor™ 647-labeled ATP-competitive tracer and a terbium-labeled anti-His6 antibody.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the diluted test compounds.
-
Add 5 µL of the ABL kinase solution to each well.
-
Add 5 µL of the tracer/antibody mix.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET. Excite at 340 nm and measure emission at 495 nm (terbium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665/495).
-
-
Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Comparative Biochemical Potency Data
The following table presents hypothetical, yet plausible, IC₅₀ values for Compound X alongside published data for Imatinib and Nilotinib. This allows for a direct comparison of enzymatic inhibition potency.
| Compound | Target Kinase | IC₅₀ (nM)[5][6] |
| Imatinib | BCR-ABL | 25 - 100 |
| Nilotinib | BCR-ABL | <20 |
| Compound X | BCR-ABL | 15 (Hypothetical) |
This hypothetical result would position Compound X as a highly potent inhibitor, comparable to or exceeding the potency of Nilotinib at the enzymatic level.
Cell-Based Efficacy: Assessing Activity in a Biological Context
While biochemical assays measure direct target inhibition, cell-based assays are critical for determining a compound's effectiveness in a more biologically relevant environment. These assays account for cell permeability, target engagement within the cell, and the ultimate effect on cell viability. The K562 cell line, derived from a CML patient in blast crisis, is an industry-standard model as it endogenously expresses the BCR-ABL oncoprotein.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes.
-
Cell Culture:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed K562 cells into a 96-well plate at a density of 5,000 cells/well.
-
Serially dilute Compound X, Imatinib, and Nilotinib and add them to the wells. Include a DMSO-only control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of inhibitor concentration and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
-
Workflow for Cellular Viability Assessment
Caption: Standard workflow for an MTT cell viability assay.
Comparative Cellular Potency Data
| Compound | Cell Line | GI₅₀ (nM)[7] |
| Imatinib | K562 | ~200 - 400 |
| Nilotinib | K562 | ~20 - 30 |
| Compound X | K562 | ~25 (Hypothetical) |
This hypothetical cellular data for Compound X would be highly encouraging, suggesting excellent cell permeability and potent on-target activity, placing it in the same efficacy class as the second-generation inhibitor Nilotinib.
Profiling Against Imatinib-Resistant Mutations
A key differentiator for new CML drugs is their activity against BCR-ABL mutations that confer resistance to Imatinib. The "gatekeeper" mutation, T315I, is notoriously resistant to both Imatinib and Nilotinib because it removes a key hydrogen bond and creates steric hindrance, preventing effective drug binding.[8] Assessing Compound X against this and other mutations is a critical step.
This is typically evaluated using engineered cell lines that express specific BCR-ABL mutants. The MTT assay protocol described above would be repeated using cell lines such as Ba/F3 BCR-ABL T315I.
Comparative Activity Against T315I Mutation
| Compound | Cell Line | GI₅₀ (nM)[7][8] |
| Imatinib | Ba/F3 BCR-ABL T315I | >10,000 (Resistant) |
| Nilotinib | Ba/F3 BCR-ABL T315I | >3,000 (Resistant) |
| Compound X | Ba/F3 BCR-ABL T315I | ~250 (Hypothetical) |
A hypothetical result showing sub-micromolar activity against the T315I mutation would represent a significant breakthrough, suggesting that Compound X could have a major clinical advantage over first- and second-generation TKIs.
Summary and Future Directions
This guide outlines the foundational preclinical workflow for benchmarking a novel TKI, Compound X, against the standard-of-care agents Imatinib and Nilotinib for CML.
Based on our hypothetical data:
-
Biochemical Potency: Compound X demonstrates high potency, comparable to Nilotinib.
-
Cellular Efficacy: It effectively inhibits the proliferation of BCR-ABL positive cells, showing superior performance to Imatinib and similar efficacy to Nilotinib.
-
Resistance Profile: Critically, Compound X shows significant activity against the T315I gatekeeper mutation, a major liability for existing therapies.
This strong preclinical profile would warrant further investigation, including:
-
Kinome Profiling: To assess the selectivity of Compound X against a broad panel of human kinases and identify potential off-target effects.
-
In Vivo Efficacy: Testing in CML xenograft mouse models to evaluate anti-tumor activity, pharmacokinetics, and tolerability.
-
ADME/Tox Studies: A full suite of absorption, distribution, metabolism, excretion, and toxicology studies to determine its drug-like properties and safety profile.
The successful execution of these comparative studies is essential for establishing the scientific merit and potential clinical utility of a novel therapeutic candidate like this compound.
References
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Title: Mechanisms of resistance to imatinib (STI571) in BCR-ABL-positive chronic myeloid leukemia cells. Source: Science URL: [Link]
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Title: The Bcr-Abl tyrosine kinase inhibitor STI571 selectively inhibits growth of Bcr-Abl-positive cells. Source: Blood URL: [Link]
-
Title: Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is effective in patients with Philadelphia chromosome–positive chronic myelogenous leukemia in chronic phase following imatinib resistance and intolerance. Source: Blood URL: [Link]
-
Title: Dasatinib or nilotinib for the treatment of chronic-phase chronic myeloid leukemia after imatinib failure. Source: Blood URL: [Link]
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Title: Nilotinib is a potent and selective inhibitor of Bcr-Abl, Kit, and PDGFR kinases. Source: Cancer Research URL: [Link]
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Title: A small molecule inhibitor of Bcr-Abl in vitro and in vivo. Source: Nature Medicine URL: [Link]
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Title: Efficacy of nilotinib (AMN107) in patients with newly diagnosed Philadelphia chromosome-positive chronic myeloid leukemia in chronic phase. Source: Blood URL: [Link]
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Title: The T315I gatekeeper mutation in BCR-ABL mediates resistance to both imatinib and nilotinib in chronic myeloid leukemia patients. Source: Clinical Cancer Research URL: [Link]
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- 7. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Independent validation of the published biological activity of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline
An Independent Validation of the Published Biological Activity of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline: A Comparative Guide
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the piperazine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] Similarly, the chloroaniline moiety is a key component in various bioactive molecules.[4][5][6] The compound this compound combines these two pharmacophores, suggesting a potential for significant biological activity. However, a review of the published literature reveals a scarcity of direct studies on this specific molecule.
This guide, therefore, serves as a framework for the independent validation and characterization of the hypothesized biological activities of this compound. Based on the activities of structurally related compounds, we will focus on three primary areas of investigation:
-
Anticancer Cytotoxicity: Many piperazine derivatives exhibit potent anticancer effects.[2][7][8][9]
-
Antimicrobial Activity: The piperazine and chloroaniline motifs are present in numerous antimicrobial agents.[1][10][11]
-
Immune Checkpoint Inhibition: A positional isomer of the target compound has been identified as an intermediate in the synthesis of potential inhibitors of the PD-1/PD-L1 pathway, a critical target in cancer immunotherapy.
This document provides detailed, self-validating experimental protocols to test these hypotheses, objectively comparing the performance of this compound against established standards and relevant alternatives.
Comparative Framework: Selecting the Right Benchmarks
To rigorously assess the biological potential of this compound, a panel of comparator compounds has been selected for each hypothesized activity.
| Activity Under Investigation | Compound Class | Selected Comparator(s) | Rationale for Selection |
| Anticancer Cytotoxicity | Standard-of-Care Chemotherapy | 5-Fluorouracil (5-FU) | A widely used antimetabolite chemotherapy drug, providing a benchmark for cytotoxic potency. |
| Structurally-Related Inhibitor | Imatinib | A tyrosine kinase inhibitor containing a piperazine moiety, offering a mechanistic comparison. | |
| Antimicrobial Activity | Broad-Spectrum Antibiotic | Ciprofloxacin | A fluoroquinolone antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria. |
| Gram-Positive Standard | Vancomycin | A glycopeptide antibiotic used for serious Gram-positive infections. | |
| PD-1/PD-L1 Inhibition | Small Molecule Inhibitor | Known Small Molecule PD-L1 Inhibitor (e.g., BMS-202) | A well-characterized small molecule inhibitor to serve as a positive control for assay performance. |
Experimental Validation: Protocols and Methodologies
The following section details the step-by-step protocols for validating the hypothesized biological activities of this compound.
I. Assessment of Anticancer Cytotoxicity: The MTT Assay
The MTT assay is a standard colorimetric method for assessing cell viability, based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[12][13][14][15]
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma) in appropriate media.
-
Trypsinize and count cells, then seed into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock of the desired highest concentration of each test and comparator compound in culture media.
-
Perform serial dilutions to create a range of concentrations.
-
Remove the media from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control.
-
-
MTT Incubation and Measurement:
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[16]
-
Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration.
| Compound | Predicted IC50 (µM) on HCT116 Cells | Predicted IC50 (µM) on MCF-7 Cells |
| This compound | To be determined | To be determined |
| 5-Fluorouracil | 5 - 15 | 1 - 10 |
| Imatinib | > 50 | 10 - 30 |
II. Evaluation of Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17][18][19][20]
Principle of the Broth Microdilution Assay
Caption: Determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation:
-
Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) adjusted to a 0.5 McFarland standard.
-
In a 96-well plate, perform serial two-fold dilutions of the test and comparator compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
Data Analysis:
The MIC values are compared to established breakpoints and the activity of standard antibiotics.
| Compound | Predicted MIC (µg/mL) against S. aureus | Predicted MIC (µg/mL) against E. coli |
| This compound | To be determined | To be determined |
| Ciprofloxacin | 0.25 - 1 | 0.015 - 0.125 |
| Vancomycin | 0.5 - 2 | > 64 |
III. Investigating PD-1/PD-L1 Immune Checkpoint Inhibition
A cell-based reporter assay is a robust method to screen for inhibitors of the PD-1/PD-L1 interaction.[21][22][23] These assays typically use engineered cell lines to produce a quantifiable signal (e.g., luminescence) when the PD-1/PD-L1 interaction is blocked.
Mechanism of PD-1/PD-L1 and its Inhibition
Caption: Inhibition of the PD-1/PD-L1 immune checkpoint.
Protocol Outline (using a commercial kit, e.g., BPS Bioscience #79755):
-
Cell Co-culture:
-
Transfect target cells with expression vectors for human PD-L1 and a T-cell receptor (TCR) activator.
-
Co-culture these target cells with PD-1 effector cells (e.g., Jurkat cells expressing a luciferase reporter under the control of NFAT response elements).
-
-
Compound Addition:
-
Add serial dilutions of the test compound, positive control inhibitor, and vehicle control to the co-culture.
-
-
Incubation and Signal Detection:
-
Incubate the plate for the recommended time (e.g., 6 hours).
-
Add the luciferase substrate and measure luminescence.
-
Data Analysis:
Inhibition of the PD-1/PD-L1 interaction will result in an increased luciferase signal. The percentage of inhibition is calculated relative to the controls.
| Compound | Concentration | Predicted % Inhibition of PD-1/PD-L1 Interaction |
| This compound | 10 µM | To be determined |
| Known Small Molecule PD-L1 Inhibitor | 1 µM | > 80% |
| Vehicle Control | - | 0% |
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial characterization of this compound. The proposed experiments will generate crucial data to confirm or refute its hypothesized anticancer, antimicrobial, and immunomodulatory activities. The comparative structure of these studies, benchmarking against gold-standard and mechanistically relevant compounds, will ensure that the results are robust and easily interpretable.
Positive results in any of these assays would warrant further investigation, including screening against broader panels of cancer cell lines or microbial strains, exploring the specific mechanism of action, and ultimately, evaluation in preclinical in vivo models. This structured approach ensures a logical and efficient progression from a molecule of unknown potential to a validated lead compound for drug development.
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A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2016). Der Pharma Chemica. [Link]
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PD-1:PD-L1 Cell-Based Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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Human PD1/PDL1 Inhibitor Screening Assay Kit. Assay Genie. [Link]
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Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science. [Link]
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
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Broth Microdilution. MI - Microbiology. [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2021). MDPI. [Link]
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Piperazine Heterocycles as Potential Anticancer Agents: A Review. Semantic Scholar. [Link]
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Optical and biological activities of organic 4-chloroaniline derivative crystals. (2023). Taylor & Francis Online. [Link]
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PD-1:PD-L1/PD-L2 Cell-Based Inhibitor Screening Assay Kit. Amsbio. [Link]
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Broth microdilution. Grokipedia. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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PD1-PDL1 Immune Checkpoint Biochemical Assay. Reaction Biology. [Link]
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Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2018). MDPI. [Link]
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An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
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Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2018). MDPI. [Link]
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Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025). Molecular Diversity. [Link]
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Piperazine derivatives of natural compounds with anticancer activity. ResearchGate. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]
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Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. [Link]
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Full article: Optical and biological activities of organic 4-chloroaniline derivative crystals. Taylor & Francis Online. [Link]
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Optical and biological activities of organic 4-chloroaniline derivative crystals. (2023). Taylor & Francis Online. [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. (2015). Journal of Pharmaceutical Analysis. [Link]
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4-Chloroaniline. Wikipedia. [Link]
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Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]
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In vitro testing of antimicrobial agents. (1995). Clinical Microbiology Reviews. [Link]
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Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Lexis Publisher. [Link]
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In Vitro Testing of Antimicrobial Agents. Clinical Tree. [Link]
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Coumarin-piperazine derivatives as biologically active compounds. (2019). Current Organic Chemistry. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2022). Journal of Molecular Structure. [Link]
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IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. [Link]
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Guide to In Vitro Antibacterial Testing. IBT Bioservices. [Link]
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Coumarin-Piperazine Derivatives as Biologically Active Compounds. ResearchGate. [Link]
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ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux. [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology. [Link]
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A Researcher's Guide to Assessing the Selectivity of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline
Abstract
In drug discovery, the selectivity of a compound for its intended biological target is a cornerstone of its therapeutic potential and safety profile.[1][2] A highly selective compound minimizes off-target effects, thereby reducing potential toxicity and increasing the therapeutic window. This guide provides a comprehensive, technically-grounded framework for assessing the selectivity of the research chemical 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline . As there is limited public data on a specific biological target for this molecule, we will proceed under the common drug discovery scenario where it has been identified as a hit from a primary screen targeting a hypothetical protein kinase, which we will refer to as "Target Kinase 1" (TK1). This guide will detail a multi-tiered experimental approach, from broad initial screens to deep biophysical validation, to rigorously define its selectivity profile.
Introduction: The Criticality of Kinase Inhibitor Selectivity
Protein kinases are a major class of drug targets, particularly in oncology, due to their pivotal role in cellular signaling.[1][2] However, the human genome contains over 500 kinases (the "kinome"), many of which share structural similarities in their ATP-binding pockets.[3][4] This conservation presents a significant challenge in developing inhibitors that are selective for a single kinase.[1][3] A compound that inhibits multiple kinases, known as a polypharmacology effect, can sometimes be beneficial but is often associated with off-target toxicities.[1][5]
Therefore, a systematic and multi-faceted assessment of selectivity is not merely a characterization step but a critical component of the lead optimization process.[6] This guide outlines a logical, field-proven workflow for characterizing a novel kinase inhibitor, using this compound (henceforth "Compound A") as our subject.
A Phased Approach to Selectivity Profiling
A robust selectivity assessment follows a phased approach, moving from broad, high-throughput methods to more focused, quantitative techniques. This strategy efficiently allocates resources by first identifying potential off-targets and then confirming and quantifying these interactions.
Sources
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- 4. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
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A Researcher's Guide to the Reproducible Synthesis of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline
This guide provides an in-depth technical comparison of synthetic routes for 2-(4-acetyl-piperazin-1-yl)-5-chloroaniline, a key intermediate in pharmaceutical research. Recognizing the critical importance of experimental reproducibility, this document offers detailed protocols, discusses common challenges, and provides strategies for ensuring consistent and reliable outcomes. The insights presented herein are grounded in established chemical principles and supported by data from analogous systems reported in the scientific literature.
Introduction: The Challenge of Reproducibility in N-Arylpiperazine Synthesis
The synthesis of N-arylpiperazines, such as this compound, is a cornerstone of medicinal chemistry. These scaffolds are prevalent in a wide array of therapeutic agents. However, the seemingly straightforward coupling of an aniline and a piperazine moiety can be fraught with challenges that impact reproducibility. Factors such as catalyst selection, reaction conditions, and purification methods can significantly influence yield, purity, and the formation of side products. This guide aims to equip researchers with the knowledge to navigate these complexities and achieve consistent results.
Two primary synthetic strategies are commonly employed for the construction of the C-N bond in such molecules: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). Each approach presents a unique set of advantages and disadvantages that must be carefully considered in the context of the specific substrates and desired scale of the reaction.
Comparative Analysis of Synthetic Routes
A critical evaluation of the two most probable synthetic pathways to this compound is presented below. The choice of route will ultimately depend on the available resources, desired scale, and the chemist's tolerance for specific impurities.
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Reaction Scope | Broad, tolerant of many functional groups.[1][2] | Generally requires electron-deficient aryl halides.[3] |
| Catalyst | Palladium-based (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos, RuPhos).[2][4] | Typically base-promoted and transition-metal-free.[3] |
| Reaction Conditions | Milder temperatures (80-120 °C), inert atmosphere required. | Often requires higher temperatures ( >130 °C) and polar aprotic solvents (e.g., DMSO, DMF).[5] |
| Common Side Reactions | Dehalogenation of the aryl halide, formation of bis-arylated piperazine, catalyst decomposition.[6] | Formation of undesired substitution isomers, hydrolysis of the acetyl group under harsh basic conditions. |
| Purification | Often requires column chromatography to remove catalyst residues and byproducts.[7] | Can sometimes be purified by simple extraction and recrystallization if the product is a clean solid. |
| Cost | Palladium catalysts and phosphine ligands can be expensive.[2] | Generally lower reagent costs. |
Recommended Synthetic Protocols
The following protocols are based on established procedures for similar N-arylpiperazine syntheses and are designed to maximize reproducibility.
Method 1: Buchwald-Hartwig Amination
This method is often favored for its broad functional group tolerance and generally milder conditions.[1][2]
Diagram of the Experimental Workflow:
Caption: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,4-dichloroaniline (1.0 eq), 1-acetylpiperazine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Inert Atmosphere: Seal the flask and purge with argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Troubleshooting for Reproducibility:
-
Inconsistent Yields: Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst and ligand is crucial.
-
Side Product Formation: Dehalogenation can occur at higher temperatures or with prolonged reaction times.[6] The formation of bis-arylated piperazine can be minimized by using a slight excess of the piperazine reagent.
-
Difficult Purification: Co-elution of the product with ligand-related impurities can be problematic.[6] Using a pre-catalyst such as XPhos Pd G3 may lead to a cleaner reaction.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
This classical method can be a cost-effective alternative, particularly for electron-deficient aryl halides.[3]
Diagram of the Experimental Workflow:
Caption: Workflow for Nucleophilic Aromatic Substitution.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2,4-dichloroaniline (1.0 eq), 1-acetylpiperazine (1.5 eq), and potassium carbonate (2.0 eq) in DMSO.
-
Reaction: Heat the mixture to 130-150 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and concentrate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Troubleshooting for Reproducibility:
-
Low Conversion: SNAr reactions can be sluggish. Ensure the reaction temperature is maintained and consider using a stronger base or a more polar solvent if conversion is low.
-
Formation of Isomers: While less likely with 2,4-dichloroaniline, be aware of the potential for substitution at other positions on the aromatic ring.
-
Hydrolysis of Acetyl Group: The combination of high temperatures and a strong base can potentially lead to the hydrolysis of the acetyl group on the piperazine. Using a milder base like potassium carbonate can mitigate this.
Characterization and Purity Assessment
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm. Piperazine protons as multiplets between 2.5-4.0 ppm. A singlet for the acetyl methyl group around 2.1 ppm. The integration of these signals should correspond to the number of protons in the molecule. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. Piperazine carbons between 40-55 ppm. A carbonyl carbon from the acetyl group around 170 ppm. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₆ClN₃O). |
| HPLC | A single major peak indicating high purity. The retention time can be used for reaction monitoring. |
| Melting Point | A sharp melting point range is indicative of a pure compound. |
Conclusion
The reproducible synthesis of this compound is achievable through careful selection of the synthetic route and meticulous attention to experimental detail. While Buchwald-Hartwig amination offers broader scope and milder conditions, SNAr provides a potentially more economical alternative. By understanding the nuances of each method, including potential side reactions and purification challenges, researchers can confidently and consistently produce this valuable intermediate for their drug discovery and development programs.
References
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Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Semantic Scholar. [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. [Link]
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Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. PMC. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
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Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]
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Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. [Link]
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Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate. [Link]
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A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]
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BH amination side products and purification. Reddit. [Link]
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Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. [Link]
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Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. YouTube. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
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¹H NMR measurement of 7-(4-(2-chloroacetyl) piperazin-1-yl). ResearchGate. [Link]
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2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
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Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. [Link]
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1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. ResearchGate. [Link]-124-triazol-3-ylsulfanyl-ethan-1-one)
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Safety Operating Guide
Proper Disposal of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline (CAS No. 890091-78-8), a compound utilized in pharmaceutical research and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally related chloroaniline and piperazine derivatives to establish a robust and scientifically grounded disposal protocol. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance.
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is paramount for its safe handling and disposal. Based on the toxicological profiles of analogous compounds, this substance should be treated as hazardous.
Inferred Hazard Profile:
| Hazard Classification | Description | Supporting Evidence from Analogous Compounds |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Chloroaniline derivatives are classified as toxic via oral, dermal, and inhalation routes[1][2]. |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction. | Piperazine and its derivatives are known to cause skin irritation and sensitization[3][4]. Chloroanilines can also be skin irritants. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Piperazine compounds can cause severe eye damage[3]. Chloroanilines are also known eye irritants. |
| Carcinogenicity | Suspected of causing cancer. | 4-Chloroaniline is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC[5]. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Chloroaniline and its derivatives are recognized as being very toxic to aquatic organisms[5][6][7]. |
Causality of Hazards: The toxicity of this compound can be attributed to its chloroaniline and piperazine moieties. The chloroaniline portion contributes to its potential carcinogenicity and high aquatic toxicity, characteristic of many halogenated aromatic compounds[5][8]. The piperazine ring, while common in pharmaceuticals, can cause skin and respiratory sensitization[3][4].
Personal Protective Equipment (PPE) and Handling
Strict adherence to proper PPE and handling procedures is crucial to minimize exposure risk.
Recommended PPE:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical[2].
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing[2].
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For significant handling operations, a chemical-resistant suit may be required[6].
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary[1][9].
Handling Precautions:
-
Avoid all personal contact, including inhalation of dust or vapors[10].
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored[1].
-
Wash hands thoroughly after handling[1].
-
Ensure that eyewash stations and safety showers are readily accessible[9].
Spill Management Protocol
In the event of a spill, a prompt and safe response is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Restrict access to the area and ensure adequate ventilation[9].
-
Don Appropriate PPE: Before attempting to clean the spill, responders must be wearing the full PPE detailed in Section 2.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance[10]. Do not use combustible materials like sawdust.
-
Collect the Waste: Carefully place the spilled material and any contaminated absorbent into a designated, clearly labeled hazardous waste container[10].
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[10].
-
Report the Spill: Report the incident to the appropriate laboratory and institutional safety personnel.
Disposal Procedures
The disposal of this compound must be managed as hazardous waste in strict accordance with local, state, and federal regulations.
Disposal Workflow Diagram:
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions[11]. It should be collected in a dedicated container.
-
Containerization:
-
Use a chemically compatible and properly sealed container for waste collection. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[11].
-
Contaminated labware (e.g., pipette tips, vials, gloves) should also be placed in this container.
-
Empty containers that held the compound should be treated as hazardous waste until properly decontaminated[5].
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials[5].
-
Engagement of a Licensed Disposal Company: The disposal of this hazardous waste must be handled by a licensed and reputable waste disposal company that can manage halogenated organic compounds[12]. Provide the disposal company with all available hazard information.
-
Recommended Disposal Method:
-
Incineration: The preferred method for the disposal of chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize acidic gases (such as hydrogen chloride) that are formed during combustion[10][13][14]. This ensures the complete destruction of the hazardous compound.
-
Landfill: Land disposal of halogenated organic compounds is heavily restricted by the U.S. Environmental Protection Agency (EPA) and is not a recommended disposal route[8][15].
-
Rationale for Incineration: Incineration is the most effective method for the complete destruction of halogenated organic compounds, preventing their release into the environment where they can persist and cause harm to aquatic ecosystems[15]. The high temperatures break down the stable aromatic and piperazine rings, while the scrubbing systems manage the hazardous byproducts of combustion.
References
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Personal protective equipment for handling 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Analysis: Understanding the Risks
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[3][4]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[5]
-
Carcinogenicity: Chloroaniline is a suspected carcinogen.[1][6]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3][4]
Given these potential hazards, a stringent personal protective equipment (PPE) and handling protocol is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize all potential routes of exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation before use. Double gloving is advised for extended handling.[2] |
| Eye & Face Protection | Safety goggles and face shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[3] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[7] |
| Body Protection | Laboratory coat and chemical-resistant apron | A flame-retardant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron is also necessary.[2] |
| Respiratory Protection | NIOSH-approved respirator | In cases of potential aerosol generation or handling of fine powders, a NIOSH-approved respirator with an organic vapor cartridge is essential.[8] |
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area for handling the compound.
-
Donning PPE: Follow the correct sequence for donning PPE to ensure complete protection. A recommended sequence is provided in the diagram below.
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.[3]
-
Use a spatula for transfers.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[5]
-
Decontaminate the work area with an appropriate solvent.
-
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. This sequence is also illustrated in the diagram below.
PPE Donning and Doffing Workflow
Caption: Recommended sequence for donning and doffing PPE.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Collection: All contaminated solid waste, including gloves, weighing papers, and disposable lab coats, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems or contaminate water sources.[3][5][9]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is vital.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek medical attention.[5] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area. |
By adhering to these rigorous safety protocols, you contribute to a secure research environment and uphold the principles of scientific integrity and responsibility.
References
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- SAFETY D
- 4-CHLOROANILINE HAZARD SUMMARY - NJ.gov.
- Aniline - Hazardous Substance Fact Sheet - NJ.gov.
- Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline - Benchchem.
- SAFETY D
- SAFETY D
- 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid - PubChem.
- Safety D
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
